molecular formula C13H20O3 B7795216 Vomifoliol, (+)- CAS No. 50763-73-0

Vomifoliol, (+)-

Cat. No.: B7795216
CAS No.: 50763-73-0
M. Wt: 224.30 g/mol
InChI Key: KPQMCAKZRXOZLB-KOIHBYQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
Vomifoliol has been reported in Otanthus maritimus, Euchresta formosana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQMCAKZRXOZLB-KOIHBYQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009964
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23526-45-6, 50763-73-0
Record name (+)-Vomifoliol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23526-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vomifoliol, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Vomifoliol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOMIFOLIOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Ubiquitous Presence of (+)-Vomifoliol in Medicinal Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a C13-norisoprenoid, is a naturally occurring compound found across a diverse range of medicinal plants. This technical guide delves into the core aspects of its presence in these botanicals, offering a comprehensive overview for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental protocols for its isolation and analysis, and visualizes its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Analysis of (+)-Vomifoliol

(+)-Vomifoliol has been identified in numerous medicinal plant species, where its concentration can vary significantly depending on the plant, the specific part of the plant, and the geographical location. The following table summarizes the available quantitative data on the occurrence of (+)-Vomifoliol in various medicinal plants.

Plant SpeciesFamilyPlant PartConcentration (mg/g dry weight)Analytical MethodReference(s)
Gaultheria procumbensEricaceaeLeaves0.36GC-FID-MS[1]
FruitsNot detectedGC-FID-MS[1]
StemsNot detectedGC-FID-MS[1]
Ceriops tagalRhizophoraceaeRoots1.8 - 2.1Not Specified[2]
Tarenna obtusifoliaRubiaceaeLeaves0.12Not Specified[2]
Otanthus maritimusAsteraceaeAerial parts0.09Not Specified[2]
Antidesma ghaesembillaPhyllanthaceaeLeaves~0.0046 (yield)Not Specified
Lippia javanicaVerbenaceaeNot SpecifiedNot QuantifiedNot Specified
Diospyros KakiEbenaceaeLeavesNot QuantifiedNot Specified[3][4]
Psychotria gitingensisRubiaceaeLeavesNot QuantifiedNot Specified
Villaria odorataRubiaceaeLeavesNot QuantifiedNot Specified
Euchresta formosanaFabaceaeNot SpecifiedNot Quantified[5]
Prunus mahalebRosaceaeHoney10.7% - 24.2% of extractGC-MS[6]

Biosynthesis of (+)-Vomifoliol

(+)-Vomifoliol is a secondary metabolite derived from the oxidative degradation of carotenoids. The biosynthetic pathway involves the enzymatic cleavage of specific carotenoid precursors, followed by a series of modifications to form the final C13-norisoprenoid structure.

G Figure 1: Biosynthesis of (+)-Vomifoliol Carotenoids Carotenoid Precursors (e.g., Neoxanthin, Violaxanthin) Cleavage Enzymatic Cleavage (e.g., by Carotenoid Cleavage Dioxygenases - CCDs) Carotenoids->Cleavage Intermediate1 C13 Intermediate (Grasshopper Ketone) Cleavage->Intermediate1 Reduction1 Reduction Intermediate1->Reduction1 Intermediate2 4-Hydroxy-β-ionone Reduction1->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation Vomifoliol (B113931) (+)-Vomifoliol Oxidation->Vomifoliol

Figure 1: Biosynthesis of (+)-Vomifoliol.

Experimental Protocols

Extraction of (+)-Vomifoliol from Plant Material (General Protocol)

A common method for extracting (+)-Vomifoliol from plant material is Soxhlet extraction, which allows for the continuous extraction of the compound with a solvent.

Workflow for Soxhlet Extraction:

G Figure 2: Soxhlet Extraction Workflow start Start: Dried and Powdered Plant Material thimble Place in Soxhlet Thimble start->thimble soxhlet Soxhlet Extraction (e.g., with Chloroform (B151607) or Ethanol) thimble->soxhlet evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation crude_extract Crude Extract evaporation->crude_extract end End crude_extract->end

Figure 2: Soxhlet Extraction Workflow.

Detailed Methodology:

  • Sample Preparation: Air-dry the plant material at room temperature and then grind it into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a weighed amount of the powdered plant material (e.g., 10-20 g) into a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., chloroform or ethanol) to about two-thirds of its volume and add a few boiling chips.

    • Assemble the Soxhlet apparatus with a condenser and heat the solvent.

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification of (+)-Vomifoliol

The crude extract is a complex mixture and requires further purification, typically using column chromatography.

Workflow for Column Chromatography Purification:

G Figure 3: Purification by Column Chromatography crude_extract Crude Extract load_column Load onto Silica (B1680970) Gel Column crude_extract->load_column elution Elute with Solvent Gradient (e.g., Hexane-Ethyl Acetate) load_column->elution fraction_collection Collect Fractions elution->fraction_collection tlc Monitor Fractions by TLC fraction_collection->tlc combine Combine Fractions Containing (+)-Vomifoliol tlc->combine purified_vomifoliol Purified (+)-Vomifoliol combine->purified_vomifoliol

Figure 3: Purification by Column Chromatography.

Detailed Methodology:

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing (+)-Vomifoliol. A standard of (+)-Vomifoliol should be used for comparison.

  • Pooling and Concentration: Combine the fractions containing pure (+)-Vomifoliol and evaporate the solvent to obtain the purified compound.

Quantification of (+)-Vomifoliol

a) High-Performance Liquid Chromatography (HPLC-DAD) Method (Validated Protocol)

This method is suitable for the quantification of (+)-Vomifoliol in plant extracts.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% A, increase to 90% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD detection at 245 nm (the λmax of (+)-Vomifoliol).

  • Quantification: Based on a calibration curve generated using a certified standard of (+)-Vomifoliol.

b) Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the quantification of (+)-Vomifoliol, often requiring derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Quantification: Using selected ion monitoring (SIM) mode for characteristic ions of the derivatized (+)-Vomifoliol and an internal standard.

Signaling Pathways Affected by (+)-Vomifoliol

(+)-Vomifoliol has been shown to modulate several key signaling pathways, contributing to its observed biological activities, particularly its immunosuppressive and anti-inflammatory effects.

Inhibition of the NFAT Signaling Pathway

(+)-Vomifoliol can exert immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[7] This pathway is crucial for the activation of T-lymphocytes and the subsequent immune response.

G Figure 4: Vomifoliol's Inhibition of the NFAT Pathway TCR T-Cell Receptor (TCR) Activation Ca_increase Increased Intracellular Ca2+ TCR->Ca_increase Calcineurin Calcineurin (CN) Ca_increase->Calcineurin Dephosphorylation Dephosphorylation Calcineurin->Dephosphorylation NFAT_P Phosphorylated NFAT (Inactive, Cytoplasmic) NFAT_P->Dephosphorylation Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin Inhibits NFAT_active Active NFAT (Nuclear Translocation) Dephosphorylation->NFAT_active Gene_transcription Gene Transcription (e.g., IL-2) NFAT_active->Gene_transcription Immune_response Immune Response Gene_transcription->Immune_response

Figure 4: Vomifoliol's Inhibition of the NFAT Pathway.
Modulation of Glucose Uptake Signaling

Some studies suggest that glycosides of vomifoliol can stimulate glucose uptake, potentially through the modulation of pathways involving PI3K/Akt and PPARγ.[3][8]

G Figure 5: Potential Modulation of Glucose Uptake Pathways Vomifoliol_Glycoside Vomifoliol Glycoside PI3K_Akt PI3K/Akt Pathway Vomifoliol_Glycoside->PI3K_Akt Activates PPARg PPARγ Pathway Vomifoliol_Glycoside->PPARg Activates GLUT4 GLUT4 Translocation to Cell Membrane PI3K_Akt->GLUT4 PPARg->GLUT4 Glucose_uptake Increased Glucose Uptake GLUT4->Glucose_uptake

Figure 5: Potential Modulation of Glucose Uptake Pathways.
Anti-inflammatory Effects via NF-κB Pathway

(+)-Vomifoliol has demonstrated anti-inflammatory properties, which may be partly mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G Figure 6: Vomifoliol's Anti-inflammatory Action via NF-κB Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_stimuli->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Proinflammatory_genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_translocation->Proinflammatory_genes Inflammation Inflammation Proinflammatory_genes->Inflammation Vomifoliol (+)-Vomifoliol Vomifoliol->IKK Inhibits

Figure 6: Vomifoliol's Anti-inflammatory Action via NF-κB.

Conclusion

(+)-Vomifoliol is a widespread C13-norisoprenoid in the medicinal plant kingdom with a range of interesting biological activities. This technical guide provides a foundational understanding of its natural occurrence, biosynthesis, and mechanisms of action. The provided experimental protocols offer a starting point for researchers interested in the isolation and quantification of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its presence in a wider array of medicinal flora.

References

An In-depth Technical Guide to the Biosynthesis of (+)-Vomifoliol from Carotenoid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Vomifoliol, a C13 apocarotenoid, is a naturally occurring plant metabolite with diverse biological activities, including potential applications in drug development. Its biosynthesis is intricately linked to the carotenoid degradation pathway, a fundamental process in plants that yields a variety of signaling molecules and phytohormones, most notably abscisic acid (ABA). This technical guide provides a comprehensive overview of the core biosynthetic pathway of (+)-vomifoliol, detailing the enzymatic steps from C40 carotenoid precursors. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for research and development purposes.

The Biosynthetic Pathway of (+)-Vomifoliol

The formation of (+)-vomifoliol is a result of the oxidative cleavage of C40 carotenoids, specifically xanthophylls. This pathway is a branch of the well-characterized ABA biosynthetic pathway.

Precursor Carotenoids

The biosynthesis begins with the C40 carotenoid, zeaxanthin (B1683548). Through a series of enzymatic reactions within the plastids, zeaxanthin is converted to 9-cis-violaxanthin (B1234195) or 9-cis-neoxanthin. These conversions are foundational for the subsequent cleavage steps.

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymatic step in the formation of apocarotenoids is the oxidative cleavage of the carotenoid backbone by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2] For the biosynthesis of C13 apocarotenoids like (+)-vomifoliol, CCD1 and CCD4 are of particular importance.[3][4][5][6] These enzymes catalyze the cleavage at the 9,10 and 9',10' double bonds of the carotenoid substrate.[4][6]

The cleavage of 9-cis-violaxanthin or 9-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED), a subclass of CCDs, at the 11,12 double bond is the rate-limiting step in ABA biosynthesis, yielding the C15 precursor xanthoxin.[2] While the direct enzymatic conversion of a specific precursor to (+)-vomifoliol is not fully elucidated, it is understood to be a C13-apocarotenoid, suggesting that it is formed from the cleavage of a C40 carotenoid, likely a xanthophyll, at the 9,10 (or 9',10') position by a CCD enzyme. The resulting C13 fragment undergoes further enzymatic modifications, including reduction and hydroxylation, to yield (+)-vomifoliol.

Vomifoliol_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin (C40) Violaxanthin 9-cis-Violaxanthin (C40) Zeaxanthin->Violaxanthin ZEP Neoxanthin 9-cis-Neoxanthin (C40) Violaxanthin->Neoxanthin NXS NCED NCED Neoxanthin->NCED CCD1_4 CCD1/CCD4 Neoxanthin->CCD1_4 Xanthoxin Xanthoxin (C15) ABA_Aldehyde Abscisic Aldehyde Xanthoxin->ABA_Aldehyde SDR ABA Abscisic Acid ABA_Aldehyde->ABA AAO Vomifoliol (+)-Vomifoliol (C13) C13_Intermediate C13 Intermediate C13_Intermediate->Vomifoliol Reduction/Hydroxylation NCED->Xanthoxin Cleavage at C11,C12 CCD1_4->C13_Intermediate Cleavage at C9,C10

Figure 1: Proposed biosynthetic pathway of (+)-vomifoliol.

Quantitative Data

Quantitative data on the direct enzymatic conversion to (+)-vomifoliol is limited in the literature. However, data from studies on related C13-apocarotenoid formation and carotenoid degradation provide valuable insights.

ParameterValueOrganism/EnzymeSubstrateProductReference
Enzyme Activity
Crude Enzyme ActivityMax. activity with zeaxanthinStaphylococcus pasteuri TS-82Zeaxanthin, β-carotene, canthaxanthin, astaxanthin, β-apo-8'-carotenalC13 norisoprenoids[7]
Optimum pH3.0Staphylococcus pasteuri TS-82Bicyclic and monocyclic carotenoidsC13 norisoprenoids[7]
Optimum Temperature60°CStaphylococcus pasteuri TS-82C40 carotenoidsC13 norisoprenoids[7]
Product Yield
Retinal Formation29% of β-carotene cleavageRat intestinal preparationα-caroteneRetinal[8]
Retinal Formation55% of β-carotene cleavageRat intestinal preparationβ-cryptoxanthinRetinal[8]

Experimental Protocols

The elucidation of the (+)-vomifoliol biosynthetic pathway relies on a combination of techniques for enzyme expression, activity assays, and product identification.

Heterologous Expression and Purification of CCD Enzymes

This protocol describes the general workflow for producing recombinant CCD enzymes for in vitro studies.

CCD_Expression_Workflow start Start: CCD cDNA ligation Ligation into Expression Vector (e.g., pET vector) start->ligation transformation Transformation into E. coli (e.g., BL21(DE3)) ligation->transformation culture Culture Growth and Induction (e.g., with IPTG) transformation->culture harvest Cell Harvest by Centrifugation culture->harvest lysis Cell Lysis (e.g., sonication, French press) harvest->lysis purification Protein Purification (e.g., Ni-NTA affinity chromatography) lysis->purification verification Purity Verification (SDS-PAGE) purification->verification end End: Purified CCD Enzyme verification->end

Figure 2: Workflow for CCD enzyme expression and purification.

Methodology:

  • Vector Construction: The coding sequence of the target CCD gene is cloned into a suitable expression vector, often containing a tag (e.g., His-tag) for affinity purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction: Transformed E. coli are cultured to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant CCD protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Carotenoid Cleavage Assay

This protocol outlines the steps for assessing the activity of a purified CCD enzyme on a carotenoid substrate.

Materials:

  • Purified CCD enzyme

  • Carotenoid substrate (e.g., zeaxanthin, β-carotene) dissolved in an appropriate solvent (e.g., acetone, THF/DMSO).[8]

  • Assay buffer (e.g., Tris-HCl with a reducing agent like TCEP and a detergent like Triton X-100).[9]

  • Reaction tubes

  • Incubator/water bath

  • Organic solvent for extraction (e.g., ethyl acetate, hexane)

  • Analytical instruments (GC-MS or LC-MS)

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the assay buffer, a specific concentration of the purified CCD enzyme, and the carotenoid substrate.[9]

  • Incubation: The reaction is incubated at the optimal temperature for a defined period (e.g., 30-60 minutes).[8]

  • Reaction Termination and Extraction: The reaction is stopped, often by the addition of an organic solvent. The apocarotenoid products are then extracted into the organic phase.

  • Analysis: The extracted products are concentrated and analyzed by GC-MS or LC-MS for identification and quantification.

Cleavage_Assay_Workflow start Start: Purified CCD and Substrate reaction_setup Set up Reaction Mixture (Enzyme, Substrate, Buffer) start->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation termination Terminate Reaction & Extract Products (Organic Solvent) incubation->termination analysis Analyze Products (GC-MS or LC-MS) termination->analysis end End: Product Identification & Quantification analysis->end

Figure 3: Workflow for an in vitro carotenoid cleavage assay.
Analysis of Apocarotenoids by GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the identification and quantification of volatile and non-volatile apocarotenoids, respectively.

GC-MS Analysis:

  • Sample Preparation: The extracted apocarotenoids are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: The resulting chromatogram and mass spectra are compared to libraries of known compounds for identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

LC-MS Analysis:

  • Sample Preparation: The extract is typically filtered and diluted in a suitable solvent.

  • Instrumentation: A liquid chromatograph is coupled to a mass spectrometer. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer for analysis.

  • Data Analysis: Similar to GC-MS, compound identification is based on retention time and mass spectra. Quantification is performed using a standard curve.

Signaling Pathways Involving (+)-Vomifoliol

While the signaling pathways that regulate the biosynthesis of (+)-vomifoliol are not well-defined, the compound itself has been shown to modulate several important cellular signaling pathways.

  • NFAT Signaling Pathway: (+)-Vomifoliol has been demonstrated to inhibit the calcineurin (CN)-dependent NFAT (Nuclear Factor of Activated T-cells) signaling pathway in Jurkat cells.[1][10] This suggests potential immunosuppressive activity.[1][10]

NFAT_Signaling_Inhibition cluster_nucleus Vomifoliol (+)-Vomifoliol CN Calcineurin (CN) Vomifoliol->CN Inhibits NFAT_P NFAT (phosphorylated) CN->NFAT_P NFAT NFAT (dephosphorylated) NFAT_P->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus Gene_Expression Target Gene Expression (e.g., IL-2) NFAT->Gene_Expression Promotes

Figure 4: Inhibition of the NFAT signaling pathway by (+)-vomifoliol.

Conclusion

The biosynthesis of (+)-vomifoliol is a fascinating example of the metabolic diversity generated through the carotenoid degradation pathway. While the precise enzymatic steps leading to its formation are still an active area of research, the involvement of carotenoid cleavage dioxygenases is well-established. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this pathway, quantify its products, and explore the biological activities of (+)-vomifoliol for potential therapeutic applications. A deeper understanding of the regulation of CCD enzymes will be crucial for manipulating the production of this and other valuable apocarotenoids in plants and microbial systems.

References

An In-depth Technical Guide on the Chemical Structure and Stereoisomers of Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vomifoliol (B113931) is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is widely distributed in the plant kingdom and has been isolated from various sources, including fruits, vegetables, and medicinal herbs.[1] Vomifoliol and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the chemical structure of vomifoliol and a detailed exploration of its stereoisomers.

Chemical Structure of Vomifoliol

Vomifoliol is a C13 norisoprenoid characterized by a cyclohexenone ring substituted with a hydroxy group and a hydroxybutenyl side chain.

Table 1: General Chemical Information for Vomifoliol

PropertyValue
Molecular Formula C₁₃H₂₀O₃[1]
IUPAC Name (4S)-4-hydroxy-4-((E,3R)-3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one[1]
Molecular Weight 224.30 g/mol [1]
CAS Number 23526-45-6[1]

The core structure of vomifoliol features two chiral centers at the C-6 and C-9 positions, giving rise to four possible stereoisomers. The configuration at these centers significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

Stereoisomers of Vomifoliol

The presence of two stereocenters in vomifoliol results in two pairs of enantiomers and four diastereomers. The four stereoisomers are:

  • (6S, 9S)-vomifoliol

  • (6R, 9R)-vomifoliol

  • (6S, 9R)-vomifoliol

  • (6R, 9S)-vomifoliol

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomers cluster_enantiomers2 Enantiomers S9S (6S, 9S)-vomifoliol R9R (6R, 9R)-vomifoliol S9S->R9R mirror images S9R (6S, 9R)-vomifoliol S9S->S9R Diastereomers R9S (6R, 9S)-vomifoliol S9S->R9S Diastereomers R9R->S9R Diastereomers R9R->R9S Diastereomers S9R->R9S mirror images

Diagram of the stereoisomeric relationships of vomifoliol.
Physicochemical and Spectroscopic Properties of Vomifoliol Stereoisomers

The stereoisomers of vomifoliol share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This leads to differences in their chiroptical properties, such as specific rotation, while other spectroscopic properties like NMR spectra are often very similar.

Table 2: Physicochemical and Spectroscopic Data of Vomifoliol Stereoisomers

StereoisomerSpecific Rotation (c, Solvent)¹H-NMR¹³C-NMR
(6S, 9S)-vomifoliol -197.8° (c 0.80, MeOH)[2]Spectra are nearly identical to other stereoisomers.[2]Spectra are nearly identical to other stereoisomers.[2]
(6R, 9R)-vomifoliol -195.8° (c 0.95, MeOH)[2]Spectra are nearly identical to other stereoisomers.[2]Spectra are nearly identical to other stereoisomers.[2]
(6S, 9R)-vomifoliol -214.1° (c 0.64, MeOH)[2]Spectra are nearly identical to other stereoisomers.[2]Spectra are nearly identical to other stereoisomers.[2]
(6R, 9S)-vomifoliol -205.2° (c 0.80, MeOH)[2]Spectra are nearly identical to other stereoisomers.[2]Spectra are nearly identical to other stereoisomers.[2]

It is important to note that while the NMR spectra of the diastereomers are very similar, subtle differences can be observed, particularly in high-resolution experiments or through the use of chiral resolving agents. Circular dichroism (CD) spectroscopy is a powerful technique for differentiating between these stereoisomers. For instance, (6S,9R)-vomifoliol exhibits a distinct CD spectrum with a positive Cotton effect at 292 nm and a negative effect at 247 nm.[2]

Experimental Protocols

Isolation of Vomifoliol from Natural Sources

The following is a general protocol for the isolation of vomifoliol from plant material. The specific conditions may need to be optimized depending on the source.

isolation_workflow start Plant Material (e.g., leaves) extraction Extraction with Methanol (B129727) start->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Isolated Vomifoliol chromatography2->end

General workflow for the isolation of vomifoliol.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with methanol at room temperature.

  • Solvent Partitioning: The methanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity. Vomifoliol is typically found in the more polar fractions.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing vomifoliol are further purified by preparative HPLC on a C18 column to yield the pure compound.

Chiral Separation of Vomifoliol Stereoisomers by HPLC

The four stereoisomers of vomifoliol can be separated and quantified using chiral HPLC.

Protocol:

  • Column: A chiral stationary phase, such as a CHIRALPAK AD-H column, is used.[2]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) is typically used as the mobile phase. The exact ratio may be optimized to achieve the best separation.

  • Detection: UV detection at an appropriate wavelength (e.g., 240 nm) is used to monitor the elution of the stereoisomers.

  • Retention Times: Under specific conditions, the four stereoisomers will have distinct retention times, allowing for their individual collection and quantification. For example, with a CHIRALPAK AD-H column, the reported retention times are: (6S,9R) at 12.3 min, (6R,9S) at 14.7 min, (6S,9S) at 16.2 min, and (6R,9R) at 18.5 min.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereoisomers of vomifoliol. Understanding the distinct properties and spatial arrangements of these stereoisomers is crucial for researchers in natural product chemistry, pharmacology, and drug development. The provided experimental protocols offer a foundation for the isolation and chiral separation of these compounds, enabling further investigation into their biological activities and potential therapeutic applications.

References

The Microbial Bridge: (+)-Vomifoliol as a Metabolite of Abscisic Acid in the Rhizosphere

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA), a pivotal phytohormone regulating plant development and stress responses, undergoes complex metabolic transformations. While its catabolism within plant tissues is well-documented, leading primarily to phaseic and dihydrophaseic acid, a significant and often overlooked metabolic pathway exists within the rhizosphere, mediated by soil microorganisms. This technical guide elucidates the microbial conversion of ABA to (+)-vomifoliol, a bioactive apocarotenoid with potential applications in agriculture and pharmacology. This document provides a comprehensive overview of the metabolic pathway, quantitative data, detailed experimental protocols, and the signaling implications of this transformation, serving as a vital resource for researchers in plant science, microbiology, and drug development.

Introduction: Reframing Abscisic Acid Metabolism

Abscisic acid (ABA) is a central regulator of a plant's life cycle, governing processes such as seed dormancy, germination, and adaptation to environmental stressors like drought and salinity. The concentration of ABA in plant tissues is meticulously controlled through a balance of biosynthesis and catabolism. The predominant catabolic pathway in plants involves the oxidation of ABA to 8'-hydroxy ABA, which is subsequently converted to phaseic acid (PA) and dihydrophaseic acid (DPA).

However, emerging research has unveiled a microbial dimension to ABA metabolism that significantly alters its fate and function in the plant's immediate environment, the rhizosphere. Certain soil-dwelling bacteria possess the enzymatic machinery to transform ABA into a different set of bioactive compounds, most notably (+)-vomifoliol. This guide focuses on this microbial pathway, highlighting its importance in the chemical communication between plants and their associated microbiome.

The Microbial Metabolic Pathway: From Abscisic Acid to (+)-Vomifoliol

The conversion of ABA to (+)-vomifoliol is not a direct metabolic step within the plant itself. Instead, it is a multi-step process primarily carried out by rhizosphere bacteria, with species from the genus Rhodococcus and Corynebacterium being prominent examples.

The key intermediate in this pathway is dehydrovomifoliol . Soil bacteria, such as Rhodococcus sp. P1Y, metabolize ABA, leading to the formation of dehydrovomifoliol. This intermediate is then subsequently reduced to (+)-vomifoliol. While the complete enzymatic cascade is still under active investigation, the identification of "vomifoliol dehydrogenase" activity suggests a reversible enzymatic reaction, potentially allowing for a dynamic equilibrium between these compounds in the rhizosphere.

dot

ABA_to_Vomifoliol_Pathway cluster_microbe Microbial Metabolism (e.g., Rhodococcus sp.) ABA Abscisic Acid (ABA) Dehydrovomifoliol Dehydrovomifoliol ABA->Dehydrovomifoliol Metabolism Vomifoliol (+)-Vomifoliol Dehydrovomifoliol->Vomifoliol Reduction (putative Dehydrovomifoliol Reductase) Culture_Workflow start Prepare Sterile Mineral Salt Medium inoculate Inoculate with Rhodococcus sp. P1Y start->inoculate add_aba Add ABA as Sole Carbon Source inoculate->add_aba incubate Incubate at 24°C with Shaking add_aba->incubate monitor Monitor Growth (OD600) incubate->monitor harvest Harvest Culture monitor->harvest centrifuge Centrifuge harvest->centrifuge supernatant Supernatant for Metabolite Analysis centrifuge->supernatant pellet Bacterial Pellet centrifuge->pellet Analysis_Workflow sample Bacterial Supernatant or Plant Extract extraction Liquid-Liquid or Solid Phase Extraction sample->extraction concentration Dry Down and Reconstitute extraction->concentration hplc_ms HPLC-MS Analysis concentration->hplc_ms data_analysis Data Processing and Quantification hplc_ms->data_analysis results Concentrations of ABA, Dehydrovomifoliol, and Vomifoliol data_analysis->results Vomifoliol_Signaling cluster_effects Potential Biological Effects Vomifoliol (+)-Vomifoliol in Rhizosphere Plant Plant Roots Vomifoliol->Plant Microbes Other Microorganisms Vomifoliol->Microbes Allelopathy Allelopathy (Inhibition of competing plants) Plant->Allelopathy Defense Modulation of Plant Defense Responses Plant->Defense Microbiome Influence on Rhizosphere Microbiome Microbes->Microbiome

The Discovery and Isolation of (+)-Vomifoliol from Cannabis sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a hydroxylated derivative of the plant hormone abscisic acid, is a bioactive apocarotenoid found across the plant kingdom. While its presence in various medicinal plants has been documented, its discovery and isolation from Cannabis sativa are more recent developments. This technical guide provides an in-depth overview of the isolation, purification, and analytical characterization of (+)-Vomifoliol from Cannabis sativa, drawing upon established methodologies and the seminal research that first identified its presence in this versatile plant. The guide also explores a known signaling pathway associated with Vomifoliol, offering a foundation for future research into its pharmacological potential in the context of Cannabis constituents.

Discovery in Cannabis sativa

The first reported isolation of (+)-Vomifoliol, specifically the (6S, 9R)-vomifoliol stereoisomer, from the aerial parts of Cannabis sativa was documented by Jin, D. et al. in their 2021 publication, "Chemical constituents from aerial part of Cannabis sativa." This study significantly expanded the known phytochemical profile of Cannabis sativa, identifying Vomifoliol as a novel constituent alongside a range of other known and new compounds. This discovery has opened new avenues for research into the potential synergistic effects of Vomifoliol with other cannabinoids and terpenoids, and its contribution to the overall therapeutic properties of Cannabis extracts.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation of natural products from Cannabis sativa and are specifically adapted for the purification of (+)-Vomifoliol.

Plant Material and Extraction
  • Plant Material: Dried and powdered aerial parts (leaves and stems) of Cannabis sativa L.

  • Extraction Solvent: 95% Ethanol (B145695) (EtOH).

  • Extraction Procedure:

    • The powdered plant material is subjected to exhaustive extraction with 95% EtOH at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

The general workflow for the initial extraction is depicted below:

G start Dried & Powdered Cannabis sativa Aerial Parts extraction Exhaustive Extraction (95% Ethanol, Room Temp.) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end Crude Ethanol Extract concentration->end

Figure 1: General workflow for the extraction of (+)-Vomifoliol from Cannabis sativa.
Fractionation and Isolation

The crude ethanol extract is then subjected to a series of chromatographic separations to isolate (+)-Vomifoliol.

  • Solvent-Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc fraction, which is expected to contain compounds of intermediate polarity like Vomifoliol, is concentrated for further purification.

  • Silica (B1680970) Gel Column Chromatography:

    • The concentrated EtOAc fraction is loaded onto a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol (B129727).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with (+)-Vomifoliol from the silica gel column are pooled and further purified by preparative HPLC.

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

    • The elution can be isocratic or a gradient, depending on the complexity of the fraction. The peak corresponding to (+)-Vomifoliol is collected.

The isolation and purification workflow is illustrated in the following diagram:

G crude_extract Crude Ethanol Extract partitioning Solvent-Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction silica_gel Silica Gel Column Chromatography (Gradient Elution) etoh_fraction->silica_gel enriched_fractions Enriched (+)-Vomifoliol Fractions silica_gel->enriched_fractions hplc Preparative HPLC (Reversed-Phase C18) enriched_fractions->hplc pure_compound Pure (+)-Vomifoliol hplc->pure_compound

Figure 2: Workflow for the isolation and purification of (+)-Vomifoliol.
Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry. Comparison of the spectral data with published values for (6S, 9R)-vomifoliol confirms the identity of the isolated compound.

Quantitative Data

For context, a study on Gaultheria procumbens reported the content of (6S,9R)-vomifoliol in different parts of the plant, which can serve as a methodological reference for future quantitative analyses in Cannabis.

Plant Part (Gaultheria procumbens)Vomifoliol Content (mg/g of dry plant material)Analytical Method
Leaves0.36GC-FID-MS
FruitsNot DetectedGC-FID-MS
StemsNot DetectedGC-FID-MS

Data from a study on Gaultheria procumbens, not Cannabis sativa.

Future research should focus on developing and validating analytical methods, such as LC-MS/MS or GC-MS, for the accurate quantification of (+)-Vomifoliol in various Cannabis sativa strains. This will be crucial for understanding its prevalence, potential contribution to the plant's overall bioactivity, and for standardization of Cannabis-based products.

Signaling Pathway of Vomifoliol

While the specific signaling pathways of (+)-Vomifoliol in the context of its presence in Cannabis sativa have not yet been elucidated, research on Vomifoliol isolated from other plant sources has identified its interaction with the Nuclear Factor of Activated T-cells (NFAT) signaling pathway .

A study demonstrated that Vomifoliol can inhibit the activity of calcineurin, a key phosphatase in the NFAT pathway.[1] Calcineurin is responsible for dephosphorylating NFAT, allowing it to translocate to the nucleus and activate the transcription of genes involved in the immune response, such as Interleukin-2 (IL-2). By inhibiting calcineurin, Vomifoliol prevents NFAT activation and subsequent downstream gene expression.[1]

This inhibitory action on the NFAT signaling pathway suggests that (+)-Vomifoliol may possess immunomodulatory and anti-inflammatory properties.

The simplified NFAT signaling pathway and the point of inhibition by Vomifoliol are depicted below:

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Increased Intracellular Ca2+ Concentration Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin inhibits Gene_exp Gene Expression (e.g., IL-2) NFAT_n->Gene_exp activates

Figure 3: Simplified NFAT signaling pathway showing inhibition by (+)-Vomifoliol.

Conclusion and Future Directions

The discovery of (+)-Vomifoliol in Cannabis sativa adds another layer to the complex chemical tapestry of this plant and opens up exciting possibilities for research and development. While the foundational work on its isolation has been laid, significant gaps in our knowledge remain.

Future research should prioritize:

  • Development of robust and validated analytical methods for the routine quantification of (+)-Vomifoliol in different Cannabis sativa cultivars and derived products.

  • Comprehensive profiling of Vomifoliol content across a wide range of Cannabis strains to understand its distribution and potential chemotaxonomic significance.

  • Investigation into the biosynthesis of Vomifoliol in Cannabis sativa to understand the enzymatic pathways involved.

  • Pharmacological studies to elucidate the specific biological activities of (+)-Vomifoliol in the context of Cannabis, including its potential synergistic or antagonistic interactions with cannabinoids and terpenes.

  • Exploration of the relevance of the NFAT signaling pathway and other potential molecular targets of Vomifoliol in mediating the therapeutic effects of Cannabis extracts.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the scientific and therapeutic potential of (+)-Vomifoliol from Cannabis sativa. As our understanding of this compound grows, so too will the opportunities to harness its properties for improved health and wellness.

References

The Pharmacological Significance of (+)-Vomifoliol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, is a naturally occurring compound found in a variety of plants. Initially identified as a plant hormone involved in stress responses, recent research has unveiled its significant and diverse pharmacological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the pharmacological significance of (+)-Vomifoliol, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols and visual representations of its mechanisms of action are provided to support further research and development in this area.

Pharmacological Activities of (+)-Vomifoliol

(+)-Vomifoliol exhibits a range of biological effects, with substantial evidence supporting its role as a potent anti-inflammatory, antioxidant, and neuroprotective agent.

Anti-inflammatory Activity

(+)-Vomifoliol has demonstrated significant anti-inflammatory effects in various in vitro and ex vivo models. It has been shown to inhibit the production of key pro-inflammatory mediators. For instance, it significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine microglia and macrophages. Furthermore, it downregulates the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in stimulated human immune cells. The anti-inflammatory action of (+)-Vomifoliol is also attributed to its ability to inhibit pro-inflammatory enzymes like lipoxygenase (LOX).

Antioxidant Activity

The antioxidant properties of (+)-Vomifoliol contribute significantly to its pharmacological profile. It has been shown to reduce the levels of reactive oxygen species (ROS) in a dose-dependent manner in human neutrophils. This cellular antioxidant activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Neuroprotective Effects

(+)-Vomifoliol has emerged as a potential neuroprotective agent. Studies have shown its ability to protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.[1] It has been observed to moderately inhibit the aggregation of Aβ1–42, a key pathological event in Alzheimer's disease.[1][2] The anti-neuroinflammatory activity of vomifoliol (B113931) isomers has also been reported, with IC50 values against NO production in activated microglial cells ranging from 39 to 76 μM.[1]

Other Potential Activities

Preliminary studies suggest that (+)-Vomifoliol and its derivatives may possess other therapeutic benefits. A glycosidic derivative of vomifoliol has been shown to inhibit α-glucosidase with a remarkable IC50 value of 170.62 nM and to stimulate glucose uptake in HepG2 and 3T3-L1 cells, indicating potential anti-diabetic applications.[3] Additionally, some reports have indicated cytotoxic effects of (+)-Vomifoliol against several cancer cell lines, suggesting a potential for anticancer research.

Quantitative Data on the Biological Activities of (+)-Vomifoliol

The following tables summarize the quantitative data on the biological activities of (+)-Vomifoliol from various studies.

Activity Assay/Model Cell Line/Enzyme Parameter Value Reference
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-activated murine microglia (N9)-Significant inhibition
Nitric Oxide (NO) Production InhibitionLPS-activated RAW 264.7 macrophages-Significant inhibition
Interleukin-2 (IL-2) Production InhibitionPMA/ionomycin-stimulated Jurkat cells-Reduction in production
Cytokine Secretion InhibitionLPS-stimulated RAW 264.7 macrophagesIL-6, TNF-αDownregulation
Enzyme InhibitionLipoxygenase (LOX)-IC50Comparable to positive control
Antioxidant Reactive Oxygen Species (ROS) ReductionfMLP-stimulated human neutrophils% Inhibition at 75 µM54.8%
Neuroprotective Amyloid-beta (Aβ1–42) Aggregation InhibitionThT assay% Inhibition at 50 µM55.71%[1][2]
Anti-neuroinflammatoryNO production in LPS-activated BV-2 cellsIC5039 - 76 µM[1]
Cytotoxicity Cell ViabilityNeuroblastoma SH-SY5Y cellsIC50 (72h)39.6 µM[1]
Cell ViabilityHuman promyelocytic leukemia (HL-60)IC5055.6 µM ± 0.5[1]
Cell ViabilityHuman hepatoma (Hep G2)IC5045.5 µM ± 2.0[1]
Cell ViabilityHuman colon cancer (COLO 205)IC506.8 µM ± 0.5[1]
Anti-diabetic α-glucosidase inhibition-IC50170.62 nM (for a glycosidic derivative)[3]

Signaling Pathways Modulated by (+)-Vomifoliol

(+)-Vomifoliol exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Evidence suggests that (+)-Vomifoliol can inhibit the NF-κB signaling cascade. This inhibition likely occurs through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 phosphorylates p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 p_IkBa->p50_p65 releases DNA DNA p50_p65->DNA translocates to nucleus and binds Vomifoliol (+)-Vomifoliol Vomifoliol->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes initiates

Caption: Inhibition of the NF-κB signaling pathway by (+)-Vomifoliol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress. While direct inhibition of specific MAPK proteins by (+)-Vomifoliol is still under investigation, its ability to reduce the production of inflammatory mediators suggests a potential modulatory role on this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS) MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Vomifoliol (+)-Vomifoliol Vomifoliol->MAPKKK potential inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response induces

Caption: Potential modulation of the MAPK signaling pathway by (+)-Vomifoliol.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of (+)-Vomifoliol's pharmacological activities.

Determination of Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of (+)-Vomifoliol (e.g., 5-75 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • NO Measurement: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Assessment of Antioxidant Activity

Measurement of Reactive Oxygen Species (ROS) in Human Neutrophils

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Cell Loading: Resuspend the isolated neutrophils in a suitable buffer and load them with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), by incubating at 37°C for 30 minutes.

  • Treatment: Pre-treat the cells with different concentrations of (+)-Vomifoliol (e.g., 5-75 µM) for 15 minutes.

  • Stimulation: Induce ROS production by adding N-formyl-methionyl-leucyl-phenylalanine (fMLP) to a final concentration of 1 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader over a period of 60 minutes.

  • Data Analysis: Calculate the rate of ROS production and express the results as a percentage of the fMLP-stimulated control.

Evaluation of Neuroprotective Effects

Amyloid-beta (Aβ1–42) Aggregation Inhibition Assay (Thioflavin T Assay)

  • Aβ1–42 Preparation: Prepare Aβ1–42 solution by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer such as phosphate-buffered saline (PBS).

  • Aggregation Reaction: In a 96-well black plate, mix the Aβ1–42 solution with various concentrations of (+)-Vomifoliol (e.g., 10-100 µM).

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote aggregation.

  • Thioflavin T Staining: Add Thioflavin T (ThT) solution to each well.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of Aβ aggregation inhibition relative to the control (Aβ alone).

Western Blot Analysis for Signaling Pathway Proteins

Analysis of NF-κB and MAPK Pathway Protein Phosphorylation

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 or SH-SY5Y) and treat with (+)-Vomifoliol and a stimulant (e.g., LPS or Aβ) as described in the respective activity assays.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Experiments cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Macrophages, Neurons) Treatment Treatment with (+)-Vomifoliol & Stimulant Cell_Culture->Treatment Activity_Assay Pharmacological Activity Assay (e.g., NO, ROS, Aβ aggregation) Treatment->Activity_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Quantification Data Quantification (IC50, % Inhibition) Activity_Assay->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Western_Blot->Pathway_Analysis Conclusion Conclusion on Pharmacological Significance Data_Quantification->Conclusion Pathway_Analysis->Conclusion

Caption: General experimental workflow for investigating the pharmacological significance of (+)-Vomifoliol.

Conclusion

(+)-Vomifoliol has demonstrated a compelling profile of pharmacological activities, particularly as an anti-inflammatory, antioxidant, and neuroprotective agent. Its ability to modulate key signaling pathways such as NF-κB highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural product. Further in-depth studies, including in vivo efficacy and safety evaluations, are warranted to translate these preclinical findings into clinical applications.

References

The Endogenous Metabolite (+)-Vomifoliol in the Human Gut Microbiota: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The presence and endogenous production of (+)-vomifoliol by the human gut microbiota are currently areas of active scientific inquiry. This document provides a technical guide based on existing evidence for its precursor, abscisic acid (ABA), and the known bioactivities of (+)-vomifoliol, to facilitate further research into its potential role in gut health and disease.

Introduction

(+)-Vomifoliol is a naturally occurring apocarotenoid found in various plants, where it functions as a signaling molecule and a precursor to the phytohormone abscisic acid (ABA). Beyond the plant kingdom, emerging research has highlighted its potent anti-inflammatory and immunomodulatory properties, suggesting its potential relevance to human health. The human gut, a complex ecosystem teeming with trillions of microorganisms, is a key interface between diet, metabolism, and immunity. While direct evidence of (+)-vomifoliol production by the human gut microbiota is still forthcoming, there is a compelling rationale to investigate this metabolite as a potential key player in host-microbe interactions.

This technical guide provides a comprehensive overview of the hypothesized production of (+)-vomifoliol in the human gut, its potential biological activities on gut health, and detailed experimental protocols to enable its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of gut microbial metabolites and their therapeutic potential.

Hypothesized Production of (+)-Vomifoliol in the Human Gut

The presence of (+)-vomifoliol in the human gut is hypothesized to originate from two primary sources: direct dietary intake and microbial metabolism of its precursor, abscisic acid (ABA).

2.1 Dietary Sources of Abscisic Acid

ABA is a phytohormone abundant in fruits and vegetables. Dietary intake of ABA-rich foods provides a significant pool of this precursor to the gut microbiota.

2.2 Microbial Conversion of Abscisic Acid

While the conversion of ABA to (+)-vomifoliol by human gut commensals has not yet been definitively demonstrated, studies on soil and rhizosphere bacteria have established this metabolic pathway. Species of Corynebacterium and Rhodococcus are known to metabolize ABA to dehydrovomifoliol, with vomifoliol (B113931) being a likely intermediate[1][2]. Given the metabolic plasticity of the gut microbiota, it is plausible that analogous pathways exist within human commensal bacteria. Some studies suggest that various bacteria within the human gut microbiome can produce and release ABA, particularly in the presence of its precursor, beta-carotene[3].

A proposed pathway for the microbial production of (+)-vomifoliol in the human gut is outlined below.

Diet Dietary Intake (Fruits and Vegetables) BetaCarotene Beta-Carotene Diet->BetaCarotene ABA_Diet Abscisic Acid (ABA) Diet->ABA_Diet GutMicrobiota Human Gut Microbiota BetaCarotene->GutMicrobiota Metabolism ABA_Diet->GutMicrobiota Metabolism ABA_Microbial Abscisic Acid (ABA) GutMicrobiota->ABA_Microbial Vomifoliol (+)-Vomifoliol ABA_Microbial->Vomifoliol Conversion Dehydrovomifoliol Dehydrovomifoliol Vomifoliol->Dehydrovomifoliol Further Metabolism

Hypothesized microbial production pathway of (+)-Vomifoliol in the human gut.

Potential Biological Activities of (+)-Vomifoliol in the Gut

Based on its known anti-inflammatory and immunomodulatory properties, (+)-vomifoliol could exert several beneficial effects within the gastrointestinal tract.

3.1 Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a hallmark of several gut disorders, including inflammatory bowel disease (IBD). (+)-Vomifoliol has been shown to modulate key inflammatory signaling pathways:

  • NF-κB and MAPK Pathways: These pathways are central to the production of pro-inflammatory cytokines. While direct studies are needed, many phytochemicals are known to inhibit these pathways in the gut, reducing inflammation[2][4].

  • NFAT Signaling Pathway: (+)-Vomifoliol has been demonstrated to inhibit the calcineurin-NFAT signaling pathway, which plays a role in the activation of T cells and the production of interleukin-2 (B1167480) (IL-2)[5]. In the gut, NFAT signaling in intestinal epithelial cells and immune cells is involved in inflammation and the host-microbiota crosstalk[2][6].

cluster_0 Cytoplasm cluster_1 Nucleus Vomifoliol (+)-Vomifoliol Calcineurin Calcineurin Vomifoliol->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (e.g., IL-2) NFAT->GeneExpression Activates

Inhibition of the NFAT signaling pathway by (+)-Vomifoliol.

3.2 Enhancement of Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the circulation. Chronic inflammation can compromise this barrier. (+)-Vomifoliol may help maintain barrier function by downregulating inflammatory responses that can disrupt tight junction proteins.

Quantitative Data: Targets for Future Research

To date, there is no published quantitative data on the concentration of (+)-vomifoliol in the human gut. The following table outlines key quantitative parameters that are essential for future research in this area.

ParameterTarget Matrix/SystemRationale
Concentration of (+)-Vomifoliol Human Fecal SamplesTo establish the presence and physiological concentration range of (+)-vomifoliol in the human gut.
Concentration of Abscisic Acid (ABA) Human Fecal SamplesTo correlate the levels of the precursor with the potential metabolite, (+)-vomifoliol.
In Vitro Production Rate Co-culture of Human Gut Bacteria with ABATo identify specific gut commensals capable of producing (+)-vomifoliol and quantify their production capacity.
IC50 for Cytokine Inhibition Gut-derived Immune Cells (e.g., lamina propria mononuclear cells)To determine the potency of (+)-vomifoliol in suppressing the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in a gut-relevant context.
Effect on Transepithelial Electrical Resistance (TEER) Caco-2 cell monolayersTo quantify the effect of (+)-vomifoliol on intestinal epithelial barrier integrity.

Experimental Protocols

The following protocols are designed to provide a framework for investigating the production and bioactivity of (+)-vomifoliol in the context of the human gut microbiota.

5.1 Protocol 1: Extraction and Quantification of (+)-Vomifoliol from Fecal Samples

This protocol describes a method for the extraction and subsequent quantification of (+)-vomifoliol from human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lyophilized fecal sample

  • Internal Standard (e.g., deuterated vomifoliol)

  • Methanol (B129727), Ethyl acetate, Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize 100 mg of lyophilized fecal sample.

  • Extraction:

    • Add 1 mL of methanol containing the internal standard to the homogenized sample.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with 1 mL of ethyl acetate, vortex, and centrifuge as above.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analytes with 3 mL of 80% methanol in water.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase.

    • Inject onto a C18 column for separation.

    • Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

    • Detect and quantify (+)-vomifoliol using multiple reaction monitoring (MRM) in positive ion mode.

Start Lyophilized Fecal Sample Homogenize Homogenization Start->Homogenize Extract Solvent Extraction (Methanol & Ethyl Acetate) Homogenize->Extract Evaporate1 Evaporation Extract->Evaporate1 SPE Solid Phase Extraction (SPE) (C18 Cartridge) Evaporate1->SPE Evaporate2 Evaporation SPE->Evaporate2 Reconstitute Reconstitution Evaporate2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for the extraction and quantification of (+)-Vomifoliol from fecal samples.

5.2 Protocol 2: In Vitro Co-culture of Human Gut Microbiota to Screen for (+)-Vomifoliol Production

This protocol outlines a method for culturing a complex human gut microbial community in the presence of ABA to assess the production of (+)-vomifoliol.

Materials:

  • Fresh human fecal sample from a healthy donor

  • Anaerobic growth medium (e.g., Gifu Anaerobic Medium)

  • Abscisic Acid (ABA) stock solution

  • Anaerobic chamber or jars

  • Sterile anaerobic tubes

Procedure:

  • Inoculum Preparation:

    • Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry in pre-reduced anaerobic medium.

    • Homogenize and allow large particles to settle.

  • Co-culture Setup:

    • Inoculate fresh anaerobic medium with 1% (v/v) of the fecal slurry supernatant.

    • Spike the medium with ABA to a final concentration of 10 µM.

    • Include a control culture without added ABA.

    • Incubate anaerobically at 37°C for 48 hours.

  • Sample Collection and Analysis:

    • At 0, 24, and 48 hours, collect aliquots of the culture.

    • Centrifuge to pellet the bacterial cells.

    • Analyze the supernatant for the presence of (+)-vomifoliol using the LC-MS/MS protocol described in 5.1.

5.3 Protocol 3: Assessment of Anti-inflammatory Effects of (+)-Vomifoliol in a Caco-2/Macrophage Co-culture Model

This protocol describes an in vitro model to assess the anti-inflammatory effects of (+)-vomifoliol on intestinal epithelial cells and immune cells.

Materials:

  • Caco-2 cells

  • THP-1 monocyte cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • (+)-Vomifoliol

  • Transwell inserts (0.4 µm pore size)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

    • Monitor monolayer integrity by measuring TEER.

  • Macrophage Differentiation:

    • Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours in the basolateral compartment of the Transwell system.

  • Co-culture and Treatment:

    • Pre-treat the Caco-2/macrophage co-culture with various concentrations of (+)-vomifoliol for 2 hours.

    • Induce inflammation by adding LPS to the basolateral compartment.

    • Incubate for 24 hours.

  • Analysis:

    • Collect the supernatant from the basolateral compartment.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA.

5.4 Protocol 4: In Vivo Assessment of (+)-Vomifoliol in a DSS-Induced Colitis Mouse Model

This protocol provides a framework for evaluating the therapeutic potential of (+)-vomifoliol in a mouse model of colitis.

Materials:

  • C57BL/6 mice

  • Dextran sulfate (B86663) sodium (DSS)

  • (+)-Vomifoliol

  • Calipers for colon length measurement

  • Myeloperoxidase (MPO) activity assay kit

Procedure:

  • Induction of Colitis:

    • Administer 2.5% (w/v) DSS in the drinking water for 7 days.

  • Treatment:

    • Administer (+)-vomifoliol daily by oral gavage at a predetermined dose, starting from day 0 of DSS administration.

    • Include a vehicle control group receiving DSS and vehicle only.

  • Monitoring:

    • Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 8):

    • Euthanize mice and collect colon tissue.

    • Measure colon length.

    • Perform histological analysis of colon sections to assess inflammation and tissue damage.

    • Measure MPO activity in colon tissue as a marker of neutrophil infiltration.

Conclusion and Future Directions

The investigation of (+)-vomifoliol in the context of the human gut microbiota represents a promising frontier in the search for novel therapeutic agents for inflammatory gut disorders. While its presence and endogenous production in the human gut remain to be definitively established, the existing evidence provides a strong rationale for its study. The protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to explore the potential of this intriguing metabolite.

Future research should focus on:

  • Confirmation of Presence: Utilizing advanced metabolomic techniques to screen for (+)-vomifoliol in large cohorts of human fecal samples.

  • Identification of Producers: Isolating and identifying specific human gut bacteria capable of converting ABA to (+)-vomifoliol.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which (+)-vomifoliol modulates inflammatory and barrier functions in the gut.

  • Preclinical and Clinical Validation: Conducting rigorous preclinical and, eventually, clinical studies to evaluate the therapeutic efficacy of (+)-vomifoliol in IBD and other gut inflammatory conditions.

By addressing these key questions, the scientific community can unlock the full potential of (+)-vomifoliol as a novel modulator of gut health.

References

(+)-Vomifoliol as a Phytotoxin: A Technical Guide on its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(+)-Vomifoliol is a naturally occurring apocarotenoid, a C13-norisoprenoid derived from the oxidative degradation of carotenoids.[1] Widely distributed throughout the plant kingdom, it has been isolated from various species, including the mangrove plant Ceriops tagal and Gaultheria procumbens.[1][2] While extensively studied for its antioxidant and anti-inflammatory properties in mammalian cell models, its function as a phytotoxin is a critical aspect of its ecological role, contributing to plant defense and allelopathic interactions.[1][3] This document provides a comprehensive technical overview of (+)-vomifoliol's phytotoxic activity, its potential mechanisms of action, and its dual role in plant-pathogen interactions. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support further research and development.

Phytotoxic and Antimicrobial Activity

(+)-Vomifoliol and its derivatives exhibit significant inhibitory effects on the growth of various plant species and fungi. This activity positions them as compounds of interest for applications in agriculture as natural herbicides or fungicides.[3] The phytotoxicity is concentration-dependent, affecting key developmental stages such as seed germination and seedling growth.

Quantitative Data on Phytotoxicity and Antimicrobial Action

The following tables summarize the reported inhibitory concentrations of vomifoliol (B113931) and related compounds against select plant and fungal species.

Table 1: Phytotoxic Activity of Vomifoliol-Related Compounds Against Cress (Lepidium sativum)

Compound Parameter Value Source
Dehydrovomifoliol I₅₀ (Shoot Growth) 3.16 mM [4]
Dehydrovomifoliol I₅₀ (Root Growth) 3.01 mM [4]
Loliolide I₅₀ (Shoot Growth) 0.03 mM [4]
Loliolide I₅₀ (Root Growth) 0.02 mM [4]

Data derived from studies on compounds isolated from Albizia richardiana.

Table 2: Antifungal Activity of (+)-Vomifoliol

Fungal Species Parameter Value Source
Aspergillus niger MIC 100 µg/mL [5]
Fusarium oxysporum MIC 50 µg/mL [5]

MIC: Minimum Inhibitory Concentration.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which (+)-vomifoliol exerts its phytotoxic effects in plants is not yet fully elucidated. However, research in mammalian systems provides a potential model for its mode of action, suggesting interference with fundamental signaling pathways.

In human Jurkat cells, vomifoliol has been shown to inhibit the calcineurin (CN)-mediated NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2] Calcineurin is a calcium-dependent phosphatase, and its inhibition prevents the dephosphorylation of NFAT, a crucial step for its translocation into the nucleus to activate gene expression, such as for interleukin-2 (B1167480) (IL-2).[2] While this pathway is well-characterized in immune responses, analogous calcium-dependent signaling pathways are fundamental to plant stress responses. It is plausible that vomifoliol could interfere with similar calcium-signaling cascades in plants, which are critical for defense against pathogens and herbivores.[6][7]

G cluster_cell Mammalian T-Cell Cytoplasm cluster_nucleus Nucleus PMA Stimulus (e.g., PMA/Ionomycin) Ca Increased Intracellular Ca2+ PMA->Ca CN Calcineurin (CN) Ca->CN activates NFAT_P NFAT-P (Phosphorylated) CN->NFAT_P dephosphorylates Vomifoliol (+)-Vomifoliol Vomifoliol->CN inhibits NFAT NFAT (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene IL-2 Gene Expression NFAT_n->Gene activates

Vomifoliol's inhibitory action on the Calcineurin-NFAT pathway in mammalian cells.

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are essential for evaluating the allelopathic and phytotoxic potential of compounds like (+)-vomifoliol.[8] The following protocol outlines a general methodology for a seed germination and seedling growth bioassay.

Materials and Reagents
  • (+)-Vomifoliol (pure compound)

  • Solvent (e.g., methanol, DMSO)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (e.g., Whatman No. 1)

  • Seeds of a sensitive indicator species (e.g., garden cress - Lepidium sativum, lettuce - Lactuca sativa)

  • Growth chamber with controlled temperature and light conditions

  • Pipettes and standard laboratory glassware

Procedure
  • Preparation of Test Solutions: Prepare a stock solution of (+)-vomifoliol in a suitable solvent. Create a dilution series to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10 mM). A control solution containing only the solvent at the highest concentration used should also be prepared and diluted similarly to account for any solvent effects.

  • Bioassay Setup: Place two layers of sterile filter paper into each petri dish. Pipette a fixed volume (e.g., 5 mL) of a test solution or control solution onto the filter paper, ensuring even saturation.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 20-30) onto the moist filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection: After a set incubation period (e.g., 3-7 days), measure the following parameters:

    • Germination Rate (%): Count the number of germinated seeds in each dish.

    • Root and Shoot Length (mm): Measure the primary root (radicle) and shoot (hypocotyl/coleoptile) length of each seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter relative to the control. Use this data to determine the I₅₀ value (the concentration required to cause 50% inhibition of growth) through regression analysis.

G A Prepare Stock & Dilutions of (+)-Vomifoliol C Apply Test Solutions and Controls to Dishes A->C B Prepare Petri Dishes with Filter Paper B->C D Sow Seeds of Indicator Species C->D E Incubate Under Controlled Conditions D->E F Measure Parameters: - Germination Rate - Root/Shoot Length E->F G Data Analysis: Calculate % Inhibition Determine I₅₀ Values F->G

General experimental workflow for assessing the phytotoxicity of (+)-vomifoliol.

Role in Plant Defense and Pathogen Interaction

(+)-Vomifoliol plays a multifaceted role in the complex interactions between plants and other organisms. Its presence can be a result of the plant's own defense strategy or a virulence tactic employed by an invading pathogen.

  • As a Plant-Produced Allelochemical: Plants synthesize and release vomifoliol as a secondary metabolite.[3] Its phytotoxic properties suggest a role in allelopathy, where it can inhibit the growth of competing plant species, thus securing resources for the producing plant.[9][10] This contributes to the plant's overall defensive and competitive capabilities within its ecosystem.

  • As a Pathogen-Produced Virulence Factor: Interestingly, (+)-vomifoliol has also been isolated from plant pathogenic fungi, such as Guignardia bidwellii, the causative agent of black rot in grapevines.[5] In this context, the fungus may produce vomifoliol as a virulence factor to weaken the host plant's defenses, induce cell death, and facilitate colonization. The compound's demonstrated antifungal activity against other species like Fusarium oxysporum further highlights its complex role as a chemical agent in microbial warfare.[5]

Conclusion and Future Directions

(+)-Vomifoliol is a bioactive natural product with a confirmed role as a phytotoxin and antimicrobial agent. Its ability to inhibit plant and fungal growth underscores its importance in plant defense, allelopathy, and plant-pathogen interactions. While quantitative data on its phytotoxicity is still emerging, the existing evidence confirms its biological activity.

Future research should focus on:

  • Elucidating the Molecular Target in Plants: Identifying the specific receptors and signaling pathways in plants that are modulated by (+)-vomifoliol is critical to understanding its phytotoxic mechanism.

  • Investigating Biosynthetic Pathways: Understanding how both plants and pathogenic fungi synthesize vomifoliol could lead to strategies for enhancing plant resistance or inhibiting pathogen virulence.

  • Structure-Activity Relationship Studies: Synthesizing and testing various stereoisomers and derivatives of vomifoliol will help in identifying the key structural features required for its phytotoxic activity, potentially leading to the development of novel, bio-based herbicides.[3]

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product (+)-Vomifoliol. It is intended for researchers, scientists, and professionals in drug development who are involved in the isolation and characterization of natural products. This document outlines the key spectroscopic features of (+)-Vomifoliol, detailed experimental protocols for data acquisition, and visual aids to facilitate structural elucidation.

Introduction to (+)-Vomifoliol

(+)-Vomifoliol is a sesquiterpenoid belonging to the class of megastigmanes, which are C13-norisoprenoids. These compounds are widespread in the plant kingdom and are known for their diverse biological activities. The structural elucidation of (+)-Vomifoliol is a critical step in its pharmacological investigation and is primarily achieved through the comprehensive interpretation of its spectroscopic data.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for (+)-Vomifoliol

ParameterValueInterpretation
Molecular Formula C₁₃H₂₀O₃Determined from high-resolution mass spectrometry.
Molecular Weight 224.1412 g/mol Calculated based on the elemental composition.
Ionization Mode Electrospray Ionization (ESI)Soft ionization technique suitable for polar molecules, often yielding the [M+H]⁺ or [M-H]⁻ ion.
Expected m/z 225.1485 for [M+H]⁺, 223.1339 for [M-H]⁻The protonated or deprotonated molecular ion, confirming the molecular weight.

Fragmentation Pattern:

The fragmentation of (+)-Vomifoliol in mass spectrometry provides valuable structural information. Common fragmentation pathways involve the loss of water molecules (H₂O) from the hydroxyl groups and cleavage of the side chain. The specific fragmentation pattern can aid in the identification of the different functional groups and their locations within the molecule. A representative fragmentation of a vomifoliol (B113931) hexoside involves the loss of the hexosyl residue (162 Da).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The data presented here includes ¹H NMR, ¹³C NMR, and correlations from 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 2: ¹H NMR Spectroscopic Data (500 MHz) for (+)-Vomifoliol

PositionChemical Shift (δ) in CDCl₃ (ppm)Multiplicity (J in Hz)Chemical Shift (δ) in CD₃OD (ppm)Multiplicity (J in Hz)
22.25, 2.55d (17.0)2.13, 2.47d (16.8)
45.92s5.88s
75.85dd (15.8, 6.5)5.80dd (15.5, 6.5)
85.78dd (15.8, 1.5)5.75dd (15.5, 1.0)
94.35m4.28m
101.25d (6.5)1.22d (6.5)
111.05s1.02s
121.00s0.98s
131.90s1.88s

Table 3: ¹³C NMR Spectroscopic Data (125 MHz) for (+)-Vomifoliol

PositionChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃OD (ppm)
141.842.5
249.850.8
3198.5201.3
4126.5127.3
5165.0167.4
679.580.1
7135.8135.4
8130.2131.6
968.077.4
1023.521.3
1124.319.7
1223.323.5
1319.824.8

Note: Chemical shifts can vary slightly depending on the exact experimental conditions.

Experimental Protocols

A sample of (+)-Vomifoliol (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated solvent (CDCl₃ or CD₃OD) in a 5 mm NMR tube. All NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR: The spectrum is acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans are typically averaged.

  • ¹³C NMR: The spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Typically, 1024 scans are averaged.

  • COSY (Correlation Spectroscopy): The gradient-enhanced COSY45 experiment is performed with a spectral width of 12 ppm in both dimensions. 256 increments are collected with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): The gradient-enhanced HSQC experiment is optimized for a one-bond J-coupling of 145 Hz. The spectral widths are 12 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. 256 increments are collected with 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC experiment is optimized for a long-range J-coupling of 8 Hz. The spectral widths are 12 ppm in the ¹H dimension and 240 ppm in the ¹³C dimension. 256 increments are collected with 32 scans per increment.

Mass spectra are acquired on a high-resolution mass spectrometer.

  • ESI-MS: A solution of (+)-Vomifoliol (approximately 10 µg/mL in methanol) is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in either positive or negative ion mode with a capillary voltage of 3.5 kV and a source temperature of 120 °C. The data is acquired over a mass range of m/z 50-500.

Visualization of Spectroscopic Data

The following diagrams, generated using the DOT language, illustrate the structure of (+)-Vomifoliol and key 2D NMR correlations that are instrumental in its structural elucidation.

vomifoliol_structure cluster_structure (+)-Vomifoliol Structure img

(+)-Vomifoliol Structure
Figure 1. Chemical structure of (+)-Vomifoliol with atom numbering.

HMBC_Correlations H13 H-13 C4 C-4 H13->C4 C5 C-5 H13->C5 C6 C-6 H13->C6 H11 H-11 C1 C-1 H11->C1 C6_2 C-6 H11->C6_2 C12 C-12 H11->C12 H10 H-10 C8 C-8 H10->C8 C9 C-9 H10->C9

Figure 2. Key HMBC correlations for (+)-Vomifoliol.

Figure 3. Key ¹H-¹H COSY correlations for (+)-Vomifoliol.

Interpretation and Structural Elucidation

The complete structural assignment of (+)-Vomifoliol is achieved by a synergistic analysis of all spectroscopic data.

  • The molecular formula C₁₃H₂₀O₃ is established by high-resolution mass spectrometry.

  • The ¹³C NMR spectrum shows 13 distinct carbon signals, consistent with the molecular formula. The chemical shifts indicate the presence of a ketone (δ ~198-201 ppm), two double bonds (δ ~126-167 ppm), and three oxygenated carbons (δ ~68-80 ppm).

  • The ¹H NMR spectrum reveals the presence of several key proton signals, including olefinic protons, protons adjacent to hydroxyl groups, and methyl singlets and a doublet.

  • COSY correlations establish the proton-proton connectivities within the molecule. For instance, the correlations between H-7, H-8, H-9, and H-10 confirm the structure of the hydroxybutenyl side chain.

  • HSQC data directly links each proton to its attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

  • HMBC correlations are crucial for establishing the connectivity between quaternary carbons and other parts of the molecule. For example, correlations from the methyl protons (H-11, H-12, H-13) to the surrounding carbons confirm the cyclohexenone ring structure.

By carefully analyzing these datasets in conjunction, the complete and unambiguous structure of (+)-Vomifoliol can be determined. This guide provides the foundational spectroscopic information and methodologies necessary for the confident identification and characterization of this important natural product.

References

The Emergence of (+)-Vomifoliol from Gaultheria procumbens: A Technical Guide to its Occurrence and Traditional Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vomifoliol, a C13-norisoprenoid, has been identified as a constituent of Gaultheria procumbens (wintergreen), a plant with a rich history in traditional medicine. This technical guide provides an in-depth analysis of the occurrence of (+)-vomifoliol in G. procumbens, its traditional applications, and the scientific basis for its potential therapeutic effects. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and visualizes key biological pathways, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

Gaultheria procumbens, commonly known as wintergreen, has been a cornerstone of traditional medicine, particularly for its anti-inflammatory and analgesic properties.[1][2][3] These effects have been largely attributed to its high concentration of methyl salicylate (B1505791).[1][2][4] However, recent phytochemical investigations have revealed the presence of other bioactive compounds, including the norisoprenoid (+)-vomifoliol.[5] This guide focuses on the significance of (+)-vomifoliol in G. procumbens, bridging the gap between its traditional use and modern pharmacological research.

Occurrence and Quantitative Analysis of (+)-Vomifoliol in Gaultheria procumbens

Recent studies have confirmed the presence of (+)-vomifoliol in Gaultheria procumbens, with the highest concentration found in the leaves. This discovery opens new avenues for understanding the plant's full therapeutic potential beyond its salicylate content.

Data Presentation

The following table summarizes the quantitative data on the occurrence of (+)-vomifoliol in different parts of Gaultheria procumbens.

Plant PartCompoundConcentration (mg/g dry weight)Analytical Method
Leaves(+)-Vomifoliol0.36GC-FID-MS

Data sourced from a 2021 study on the anti-inflammatory and antioxidant effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.[5]

Traditional Uses of Gaultheria procumbens

The traditional use of Gaultheria procumbens is well-documented, primarily revolving around pain and inflammation relief.

  • Pain Relief: Infusions and topical preparations of the leaves and inner root bark have been traditionally used to alleviate various types of pain, including arthritis, rheumatism, muscle soreness, and headaches.[1][2][4]

  • Anti-inflammatory: The plant has been employed to reduce swelling and inflammation associated with joint problems and other inflammatory conditions.[1][3]

  • Other Uses: Traditional preparations have also been used for respiratory issues, as a diuretic, and for flavoring.[1] It is important to note that while the leaves are used, the essential oil is highly concentrated and can be toxic if ingested in large amounts.[2]

Experimental Protocols

This section provides a detailed, generalized methodology for the extraction and quantification of (+)-vomifoliol from Gaultheria procumbens leaves, based on established techniques.

Extraction of (+)-Vomifoliol using Soxhlet Apparatus

Soxhlet extraction is a continuous extraction method suitable for separating compounds from a solid matrix.[6][7]

Materials and Equipment:

  • Dried and powdered leaves of Gaultheria procumbens

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose (B213188) extraction thimble

  • Chloroform (B151607) (or other suitable solvent)

  • Rotary evaporator

Protocol:

  • Sample Preparation: Air-dry fresh leaves of Gaultheria procumbens in the shade to preserve phytochemical integrity. Once dried, grind the leaves into a fine powder using a mechanical grinder.

  • Thimble Loading: Accurately weigh a specific amount of the powdered leaf material and place it inside a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the round-bottom flask containing chloroform and a few boiling chips. Place the thimble with the sample into the Soxhlet extractor. Connect the condenser to a cold water supply.

  • Extraction: Heat the solvent in the round-bottom flask using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the sample in the thimble. The extractor is designed to siphon the solvent and dissolved compounds back into the round-bottom flask once a certain level is reached. This cycle is repeated for several hours to ensure complete extraction.

  • Solvent Evaporation: After the extraction is complete, cool the apparatus. The chloroform extract, now containing (+)-vomifoliol and other lipophilic compounds, is collected from the round-bottom flask. Concentrate the extract by removing the chloroform using a rotary evaporator under reduced pressure.

  • Storage: Store the resulting crude extract in a sealed vial at a low temperature to prevent degradation.

Quantification of (+)-Vomifoliol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[8][9][10]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Syringes for sample injection

  • (+)-Vomifoliol standard for calibration

  • Crude extract of Gaultheria procumbens

  • Derivatizing agent (e.g., BSTFA)

Protocol:

  • Sample Preparation and Derivatization: Dissolve a known amount of the crude extract in a suitable solvent. To improve the volatility and thermal stability of (+)-vomifoliol, a derivatization step is often necessary. This can be achieved by treating the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Injector Temperature: Set to an appropriate temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and gradually increase to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.

    • Carrier Gas Flow Rate: Maintain a constant flow of helium.

    • MS Parameters: Set the mass spectrometer to scan a specific mass range (e.g., 40-600 m/z) in electron ionization (EI) mode.

  • Calibration Curve: Prepare a series of standard solutions of (+)-vomifoliol of known concentrations. Analyze these standards using the same GC-MS method to create a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the derivatized sample extract into the GC-MS system.

  • Quantification: Identify the (+)-vomifoliol peak in the chromatogram based on its retention time and mass spectrum compared to the standard. Quantify the amount of (+)-vomifoliol in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activity

(+)-Vomifoliol has been shown to possess various biological activities, with its anti-inflammatory effects being of particular interest.

Inhibition of the Calcineurin-NFAT Signaling Pathway

Research has indicated that vomifoliol (B113931) can inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[11] This pathway is crucial in the activation of T-lymphocytes and the subsequent production of pro-inflammatory cytokines. By inhibiting calcineurin, vomifoliol prevents the dephosphorylation and nuclear translocation of NFAT, thereby downregulating the expression of inflammatory genes.[11]

NFAT_Signaling_Pathway TCR T-Cell Receptor Activation PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin activates NFATp NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) (Cytoplasm) NFATp->NFAT Nuclear_translocation Nuclear Translocation NFAT->Nuclear_translocation NFAT_nucleus NFAT (Nucleus) Nuclear_translocation->NFAT_nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., IL-2) NFAT_nucleus->Gene_expression induces Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin inhibits

Inhibition of the Calcineurin-NFAT Signaling Pathway by (+)-Vomifoliol.
Other Potential Anti-inflammatory Mechanisms

While the inhibition of the NFAT pathway is a significant finding, (+)-vomifoliol may also exert its anti-inflammatory effects through other key signaling pathways, such as:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Many natural compounds are known to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and enzymes.[12][13]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.[12][14][15]

Further research is needed to fully elucidate the specific interactions of (+)-vomifoliol with these pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of (+)-vomifoliol from Gaultheria procumbens.

Experimental_Workflow Plant_Material Gaultheria procumbens Leaves Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Soxhlet_Extraction Soxhlet Extraction (Chloroform) Drying_Grinding->Soxhlet_Extraction Crude_Extract Crude Lipophilic Extract Soxhlet_Extraction->Crude_Extract GCMS_Analysis GC-MS Analysis Crude_Extract->GCMS_Analysis Biological_Assays Biological Activity Assays Crude_Extract->Biological_Assays Quantification Quantification of (+)-Vomifoliol GCMS_Analysis->Quantification Pathway_Analysis Signaling Pathway Analysis (e.g., NFAT) Biological_Assays->Pathway_Analysis

General Experimental Workflow for (+)-Vomifoliol Research.

Conclusion and Future Directions

The presence of (+)-vomifoliol in Gaultheria procumbens adds a new dimension to the understanding of this traditional medicinal plant. Its demonstrated ability to inhibit the calcineurin-NFAT signaling pathway provides a scientific rationale for the plant's anti-inflammatory properties, complementing the well-established effects of methyl salicylate. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of (+)-vomifoliol.

Future research should focus on:

  • Developing and validating highly specific and sensitive analytical methods for the routine quantification of (+)-vomifoliol in G. procumbens and its commercial products.

  • Elucidating the detailed molecular mechanisms of (+)-vomifoliol's interaction with the NF-κB and MAPK signaling pathways.

  • Conducting in vivo studies to confirm the anti-inflammatory and analgesic effects of isolated (+)-vomifoliol and to determine its pharmacokinetic and pharmacodynamic profiles.

  • Investigating the synergistic effects of (+)-vomifoliol with methyl salicylate and other compounds present in G. procumbens.

By pursuing these research avenues, the full therapeutic potential of (+)-vomifoliol from Gaultheria procumbens can be unlocked, potentially leading to the development of new and effective anti-inflammatory agents.

References

The Allelopathic Potential of (+)-Vomifoliol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Natural Herbicide

Abstract

(+)-Vomifoliol, a naturally occurring norsesquiterpenoid found in a variety of plant species, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the allelopathic potential of (+)-vomifoliol, targeting researchers, scientists, and professionals in drug development and agrochemical industries. This document summarizes the current, albeit limited, quantitative data on its phytotoxic effects, details relevant experimental protocols for its study, and explores potential signaling pathways involved in its mode of action. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into (+)-vomifoliol as a potential natural herbicide.

Introduction to (+)-Vomifoliol and Allelopathy

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. In the context of plant-plant interactions, allelopathy is a key mechanism shaping plant communities and has significant implications for agriculture, particularly in the development of natural herbicides.

(+)-Vomifoliol, also known as (6S,9R)-vomifoliol, is a C13-norsesquiterpenoid derived from the degradation of carotenoids. It has been isolated from a wide range of plant species, including the mangrove plant Ceriops tagal, Gaultheria procumbens, and is a known constituent of plants exhibiting allelopathic properties. While much of the research on vomifoliol (B113931) has focused on its immunosuppressive, neuroprotective, and antimicrobial activities, its role as an allelochemical is an emerging area of study. Understanding the allelopathic potential of (+)-vomifoliol could lead to the development of novel, environmentally benign weed management strategies.

Quantitative Data on Allelopathic Effects

Direct quantitative data on the allelopathic effects of purified (+)-vomifoliol is currently limited in publicly available literature. However, studies on plant extracts containing vomifoliol and related norsesquiterpenes provide strong evidence for its phytotoxic activity. The following table summarizes relevant data, including findings on other norsesquiterpenes to provide a comparative context for the potential potency of (+)-vomifoliol.

Compound/ExtractTarget SpeciesParameter MeasuredConcentrationObserved EffectReference
Norsesquiterpenes (from Lolium perenne)Ageratina adenophoraRoot Length200 µg/mLSignificant inhibition[1]
Stem Length200 µg/mLSignificant inhibition[1]
Seed Germination200 µg/mLModerate inhibition[1]
Norsesquiterpenes (from Lolium perenne)Lactuca sativa (Lettuce)Root Length200 µg/mLSignificant inhibition[1]
Stem Length200 µg/mLSignificant inhibition[1]
Seed Germination200 µg/mLModerate inhibition[1]
Humulus scandens extract (containing Vomifoliol)Alternanthera philoxeroidesGrowth, stem length, leaf areaNot specifiedInhibition

Note: The data for norsesquiterpenes from Lolium perenne is used as a proxy to indicate the potential range of activity for (+)-vomifoliol. Further studies with purified (+)-vomifoliol are necessary to establish its specific dose-response curve and IC50 values for various target species.

Experimental Protocols

To facilitate further research into the allelopathic potential of (+)-vomifoliol, this section provides detailed methodologies for key experiments. These protocols are based on established methods for assessing the allelopathic activity of isolated natural products.

Isolation and Purification of (+)-Vomifoliol

A bioassay-guided isolation approach is typically employed to obtain pure (+)-vomifoliol from plant material.[2]

Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., leaves of Ceriops tagal) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Bioassay-Guided Chromatography: Each fraction is tested for its allelopathic activity using a preliminary bioassay (e.g., lettuce seed germination assay). The most active fraction (often the ethyl acetate fraction) is subjected to further separation using chromatographic techniques like silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed as (+)-vomifoliol using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Seed Germination and Seedling Growth Bioassay

This bioassay is a standard method to evaluate the phytotoxicity of a pure compound on a model plant species, such as lettuce (Lactuca sativa) or Arabidopsis thaliana.[3][4]

Protocol:

  • Preparation of Test Solutions: A stock solution of purified (+)-vomifoliol is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted with distilled water to obtain a series of test concentrations (e.g., 10, 50, 100, 200, 500 µM). A control solution containing the same concentration of the solvent without (+)-vomifoliol is also prepared.

  • Assay Setup:

    • Place a sterile filter paper in a Petri dish (9 cm diameter).

    • Add a specific volume (e.g., 5 mL) of the test solution or control solution to the filter paper.

    • Place a predetermined number of seeds (e.g., 20-30) of the target species onto the moist filter paper.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • After a set period (e.g., 3-7 days), count the number of germinated seeds to calculate the germination percentage.

    • Measure the radicle (root) length and hypocotyl (shoot) length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Determine the IC50 (concentration causing 50% inhibition) value for each parameter.

Workflow for Allelopathic Bioassay

Allelopathic_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis start Start prep_solutions Prepare (+)-Vomifoliol Test Solutions (various concentrations) start->prep_solutions prep_seeds Select and Sterilize Target Plant Seeds start->prep_seeds add_solutions Add Test Solutions to Petri Dishes prep_solutions->add_solutions sow_seeds Sow Seeds on Filter Paper prep_seeds->sow_seeds setup_petri Set up Petri Dishes with Filter Paper setup_petri->add_solutions add_solutions->sow_seeds incubate Incubate under Controlled Conditions sow_seeds->incubate measure_params Measure Germination Rate, Root Length, and Shoot Length incubate->measure_params calc_inhibition Calculate Percentage Inhibition measure_params->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for a standard allelopathic bioassay.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which (+)-vomifoliol exerts its allelopathic effects in plants are yet to be fully elucidated. However, based on the known mechanisms of other allelochemicals and the biological activities of vomifoliol in other systems, several potential pathways can be hypothesized.

Induction of Reactive Oxygen Species (ROS)

Many allelochemicals induce oxidative stress in target plants by promoting the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals (O₂⁻).[5][6] While one study has shown that (6S,9R)-vomifoliol can reduce ROS levels in human immune cells, its effect in plants could be different and concentration-dependent.[7] An overproduction of ROS can lead to cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, ultimately inhibiting plant growth.

ROS_Induction_Pathway vomifoliol (+)-Vomifoliol plant_cell Target Plant Cell vomifoliol->plant_cell Interacts with ros Increased ROS Production (H₂O₂, O₂⁻) plant_cell->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Lipid Peroxidation, etc.) oxidative_stress->cellular_damage growth_inhibition Inhibition of Germination & Growth cellular_damage->growth_inhibition

Caption: Hypothesized ROS induction pathway.

Interference with Plant Hormone Signaling

Allelochemicals frequently disrupt the hormonal balance in target plants, particularly affecting auxin signaling, which is crucial for root development and overall plant growth.[8][9] (+)-Vomifoliol may interfere with auxin transport, perception, or signal transduction, leading to the observed inhibition of root elongation. The structural similarity of vomifoliol to abscisic acid (ABA), another important plant hormone, also suggests a potential for cross-talk or interference with ABA-mediated pathways, which regulate seed dormancy and germination.

Caption: Hypothesized interference with hormone signaling.

Conclusion and Future Directions

(+)-Vomifoliol presents a compelling case for further investigation as a natural allelochemical with the potential for development into a bioherbicide. While current direct evidence of its allelopathic efficacy is nascent, the phytotoxic activity of related norsesquiterpenes and plant extracts containing vomifoliol strongly supports this hypothesis.

Future research should focus on:

  • Generating Quantitative Data: Conducting dose-response studies with purified (+)-vomifoliol on a range of weed and crop species to determine its selectivity and potency (IC50 values).

  • Elucidating Mechanisms of Action: Investigating the precise molecular targets and signaling pathways affected by (+)-vomifoliol in plants, including its impact on ROS production and hormone signaling.

  • Field Trials: Evaluating the efficacy of (+)-vomifoliol formulations under field conditions to assess its practical applicability as a natural herbicide.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of (+)-vomifoliol to identify compounds with enhanced phytotoxicity and selectivity.

By addressing these research gaps, the scientific community can fully unlock the allelopathic potential of (+)-vomifoliol and contribute to the development of more sustainable agricultural practices.

References

The Role of (+)-Vomifoliol in Plant Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Vomifoliol, a C13-norisoprenoid derived from the oxidative degradation of carotenoids, is emerging as a significant signaling molecule in the plant kingdom. Structurally related to the phytohormone abscisic acid (ABA), (+)-vomifoliol plays a crucial role in mediating plant responses to a variety of environmental challenges. This technical guide provides an in-depth analysis of the current understanding of (+)-vomifoliol's function in plant stress physiology, with a particular focus on its involvement in abiotic stress tolerance. We will explore its biosynthesis, its demonstrated effects on key physiological processes such as stomatal regulation, and the putative signaling pathways through which it exerts its action. This document consolidates quantitative data, details key experimental protocols, and presents visual diagrams of relevant pathways to serve as a comprehensive resource for researchers in plant science and related fields.

Introduction: Unveiling (+)-Vomifoliol

(+)-Vomifoliol, also known as Blumenol A, is a naturally occurring sesquiterpenoid with the chemical formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol [1][2]. It is classified as a megastigmane-type norisoprenoid, a class of compounds originating from the enzymatic or photo-oxidative breakdown of carotenoids[3]. As a degradation product of the essential plant hormone abscisic acid (ABA), (+)-vomifoliol shares structural similarities and, consequentially, some functional overlap with ABA, particularly in the context of stress response signaling[4]. Its presence has been documented across a wide range of plant species, hinting at a conserved role in plant physiology. Beyond its role in plants, (+)-vomifoliol has garnered interest for its diverse biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects in other biological systems.

Biosynthesis of (+)-Vomifoliol: A Carotenoid-Derived Pathway

The biosynthesis of (+)-vomifoliol is intricately linked to the carotenoid degradation pathway. Carotenoids, essential pigments in photosynthesis, serve as precursors for a variety of apocarotenoids, including the phytohormone abscisic acid (ABA) and subsequently, (+)-vomifoliol.

The formation of C13-norisoprenoids like (+)-vomifoliol can occur through two primary mechanisms:

  • Enzymatic Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) are a key family of enzymes that catalyze the oxidative cleavage of specific double bonds in the carotenoid backbone. While the precise enzymatic steps leading directly to (+)-vomifoliol are not yet fully elucidated, it is understood to be a downstream product of ABA metabolism.

  • Non-Enzymatic Oxidation: Carotenoids are susceptible to degradation by reactive oxygen species (ROS) and photo-oxidation. These non-specific oxidative processes can also lead to the formation of various apocarotenoids, including (+)-vomifoliol.

The close biosynthetic relationship between (+)-vomifoliol and ABA is fundamental to understanding its role in stress signaling, as it suggests a potential for co-regulation and interaction in their respective pathways.

G Carotenoids Carotenoids (e.g., β-carotene) ABA Abscisic Acid (ABA) Carotenoids->ABA Biosynthesis Vomifoliol (+)-Vomifoliol Carotenoids->Vomifoliol Direct Formation ABA->Vomifoliol Degradation Enzymatic Enzymatic Cleavage (e.g., CCDs, LOXs) Enzymatic->Carotenoids NonEnzymatic Non-Enzymatic Oxidation (e.g., ROS, Photo-oxidation) NonEnzymatic->Carotenoids G Vomifoliol (+)-Vomifoliol Receptor Putative Receptor Vomifoliol->Receptor Ca_influx Ca²⁺ Influx Receptor->Ca_influx CBL_CIPK CBL/CIPK Complex Ca_influx->CBL_CIPK Anion_channels Anion Channel Activation CBL_CIPK->Anion_channels Depolarization Membrane Depolarization Anion_channels->Depolarization K_efflux K⁺ Efflux Depolarization->K_efflux Turgor_loss Loss of Turgor Pressure K_efflux->Turgor_loss Stomatal_closure Stomatal Closure Turgor_loss->Stomatal_closure G Start Plant Material Drying Drying and Powdering Start->Drying Extraction Soxhlet Extraction (Chloroform) Drying->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Dry_Extract Dry Extract Concentration->Dry_Extract GC_FID_MS GC-FID-MS Analysis Dry_Extract->GC_FID_MS Quantification Quantification GC_FID_MS->Quantification

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Optically Active (+)-Vomifoliol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the four stereoisomers of (+)-vomifoliol: (6S,9S)-vomifoliol, (6S,9R)-vomifoliol, (6R,9S)-vomifoliol, and (6R,9R)-vomifoliol. The synthetic strategy is based on the key step of asymmetric transfer hydrogenation to establish the chiral center at the C-9 position, followed by stereoselective reduction to create the C-6 chiral center.

Synthetic Strategy Overview

The synthesis of the four optically active vomifoliol (B113931) stereoisomers is accomplished via a convergent strategy starting from a common achiral precursor. The key steps involve:

  • Formation of an α,β-acetylenic ketone: This serves as the substrate for the key asymmetric transformation.

  • Asymmetric transfer hydrogenation: This crucial step establishes the chirality at the C-9 position, leading to the formation of enantiomerically enriched propargyl alcohols. The choice of a chiral ruthenium catalyst and a hydrogen donor determines the stereochemical outcome.

  • Stereoselective reduction of the enone system: This step establishes the C-6 hydroxyl group's stereochemistry.

  • Reduction of the alkyne: The final step involves the reduction of the triple bond to a double bond to yield the target vomifoliol stereoisomers.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Key Intermediates cluster_1 Asymmetric Synthesis of Propargyl Alcohols cluster_2 Formation of Vomifoliol Stereoisomers Start Commercially Available Starting Materials Ketone α,β-Acetylenic Ketone (10) Start->Ketone ATH_S Asymmetric Transfer Hydrogenation ((S)-Alcohol 11a) Ketone->ATH_S [(S,S)-RuCl(p-cymene)(TsDPEN)] HCOOH/Et3N ATH_R Asymmetric Transfer Hydrogenation ((R)-Alcohol 11b) Ketone->ATH_R [(R,R)-RuCl(p-cymene)(TsDPEN)] HCOOH/Et3N Vomi_SS (6S,9S)-Vomifoliol (1) ATH_S->Vomi_SS Stereoselective Reduction & Alkyne Reduction Vomi_RS (6R,9S)-Vomifoliol (3) ATH_S->Vomi_RS Stereoselective Reduction & Alkyne Reduction Vomi_SR (6S,9R)-Vomifoliol (2) ATH_R->Vomi_SR Stereoselective Reduction & Alkyne Reduction Vomi_RR (6R,9R)-Vomifoliol (4) ATH_R->Vomi_RR Stereoselective Reduction & Alkyne Reduction

Figure 1: Overall synthetic workflow for the four stereoisomers of vomifoliol.

Quantitative Data Summary

The following tables summarize the expected yields and stereoselectivities for the key steps in the synthesis of (+)-vomifoliol stereoisomers. These values are based on literature precedents for similar transformations.

Table 1: Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketone

CatalystProductYield (%)Enantiomeric Excess (ee, %)
(S,S)-RuCl(p-cymene)(TsDPEN)(S)-Alcohol (11a)85-95>98
(R,R)-RuCl(p-cymene)(TsDPEN)(R)-Alcohol (11b)85-95>98

Table 2: Synthesis of Vomifoliol Stereoisomers

Starting MaterialProductOverall Yield (%)Diastereomeric Ratio (dr)
(S)-Alcohol (11a)(6S,9S)-Vomifoliol (1)60-70>95:5
(S)-Alcohol (11a)(6R,9S)-Vomifoliol (3)60-70>95:5
(R)-Alcohol (11b)(6S,9R)-Vomifoliol (2)60-70>95:5
(R)-Alcohol (11b)(6R,9R)-Vomifoliol (4)60-70>95:5

Experimental Protocols

Protocol 1: Synthesis of the α,β-Acetylenic Ketone (10)

This protocol describes the synthesis of the key α,β-acetylenic ketone intermediate.

Materials:

  • Commercially available starting materials (e.g., 4-oxoisophorone)

  • Appropriate reagents for acetylenic side-chain introduction (e.g., lithiated trimethylsilylacetylene (B32187) followed by desilylation and oxidation)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a solution of 4-oxoisophorone in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithiated trimethylsilylacetylene in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The resulting propargyl alcohol is then desilylated using a mild fluoride (B91410) source (e.g., TBAF in THF).

  • The deprotected alcohol is subsequently oxidized using an appropriate oxidizing agent (e.g., manganese dioxide or Dess-Martin periodinane) in a suitable solvent like dichloromethane (B109758) to afford the α,β-acetylenic ketone (10).

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Transfer Hydrogenation to (S)-Alcohol (11a) and (R)-Alcohol (11b)

This protocol details the key stereodifferentiating step to produce the chiral propargyl alcohols.

G Ketone α,β-Acetylenic Ketone (10) S_Alcohol (S)-Alcohol (11a) Ketone->S_Alcohol [(S,S)-RuCl(p-cymene)(TsDPEN)] HCOOH/Et3N R_Alcohol (R)-Alcohol (11b) Ketone->R_Alcohol [(R,R)-RuCl(p-cymene)(TsDPEN)] HCOOH/Et3N

Figure 2: Asymmetric transfer hydrogenation of the key acetylenic ketone.

Materials:

  • α,β-Acetylenic ketone (10)

  • (S,S)-RuCl(p-cymene)(TsDPEN) or (R,R)-RuCl(p-cymene)(TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure for (S)-Alcohol (11a):

  • Dissolve the α,β-acetylenic ketone (10) in a 5:2 mixture of formic acid and triethylamine.

  • Add a catalytic amount of (S,S)-RuCl(p-cymene)(TsDPEN) (typically 0.5-2 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting (S)-alcohol (11a) by flash column chromatography.

Procedure for (R)-Alcohol (11b):

  • Follow the same procedure as for the (S)-alcohol, but substitute (R,R)-RuCl(p-cymene)(TsDPEN) as the catalyst.

Protocol 3: Synthesis of (6S,9S)-Vomifoliol (1) and (6R,9S)-Vomifoliol (3) from (S)-Alcohol (11a)

Materials:

  • (S)-Alcohol (11a)

  • Reducing agent for enone (e.g., L-selectride for 6S, NaBH4/CeCl3 for 6R)

  • Reducing agent for alkyne (e.g., Lindlar's catalyst and H2)

  • Anhydrous solvents (e.g., THF, methanol)

  • Standard laboratory glassware

Procedure for (6S,9S)-Vomifoliol (1):

  • To a solution of (S)-alcohol (11a) in anhydrous THF at -78 °C, add L-selectride dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with water and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Dissolve the crude product in methanol (B129727) and add Lindlar's catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon) until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the final product, (6S,9S)-vomifoliol (1), by flash column chromatography.

Procedure for (6R,9S)-Vomifoliol (3):

  • To a solution of (S)-alcohol (11a) in methanol at 0 °C, add CeCl3·7H2O, followed by the portion-wise addition of NaBH4.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench with acetone (B3395972) and concentrate under reduced pressure.

  • Follow steps 4-8 from the procedure for (6S,9S)-vomifoliol to obtain (6R,9S)-vomifoliol (3).

Protocol 4: Synthesis of (6S,9R)-Vomifoliol (2) and (6R,9R)-Vomifoliol (4) from (R)-Alcohol (11b)

Materials:

  • (R)-Alcohol (11b)

  • Reducing agent for enone (e.g., L-selectride for 6S, NaBH4/CeCl3 for 6R)

  • Reducing agent for alkyne (e.g., Lindlar's catalyst and H2)

  • Anhydrous solvents (e.g., THF, methanol)

  • Standard laboratory glassware

Procedure for (6S,9R)-Vomifoliol (2):

  • Follow the procedure for (6S,9S)-vomifoliol, starting from (R)-alcohol (11b) and using L-selectride for the enone reduction.

Procedure for (6R,9R)-Vomifoliol (4):

  • Follow the procedure for (6R,9S)-vomifoliol, starting from (R)-alcohol (11b) and using NaBH4/CeCl3 for the enone reduction.

Disclaimer: These protocols are provided as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific experimental setup and scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Note: Extraction of (+)-Vomifoliol from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Vomifoliol is a naturally occurring megastigmane-type norisoprenoid found in a variety of plants. It is a secondary metabolite that has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects.[1][2] The extraction and isolation of (+)-vomifoliol are crucial steps for its further study and potential application in drug development. This document provides a detailed protocol for the extraction of (+)-vomifoliol from plant matrices, targeting researchers, scientists, and professionals in the field.

Extraction and Purification Strategies

The isolation of (+)-vomifoliol from plant material typically involves solvent extraction followed by chromatographic purification. The choice of solvent and extraction technique can significantly impact the yield and purity of the final product. Common methods include maceration, Soxhlet extraction, and more advanced techniques like ultrasonic-assisted extraction (UAE).[1][3][4] Purification is generally achieved through a combination of liquid-liquid partitioning and various chromatographic techniques.

Quantitative Data

The yield of (+)-vomifoliol can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data from a study on Gaultheria procumbens.[1]

Plant PartExtraction Yield (mg/g dw)(+)-Vomifoliol Content (mg/g of extract)(+)-Vomifoliol Content (mg/g of plant material dw)
Leaves85.3 ± 2.11.25 ± 0.090.107
Fruits54.7 ± 1.50.47 ± 0.040.026
Stems28.9 ± 1.1Not DetectedNot Detected
Data from a study on Gaultheria procumbens using chloroform (B151607) extraction in a Soxhlet apparatus.[1]

Experimental Protocols

Protocol 1: General Protocol for Extraction and Isolation of (+)-Vomifoliol

This protocol provides a general workflow for the extraction and isolation of (+)-vomifoliol from a plant matrix.

1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, stems, fruits).

  • Clean the material to remove any contaminants.

  • Dry the plant material in an oven at a low temperature (e.g., 40°C) to a constant weight.[3]

  • Grind the dried material into a fine powder.

2. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol (B145695), methanol, or chloroform) for an extended period (e.g., 7 days) with occasional stirring.[3]

  • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a solvent such as chloroform.[1]

  • Ultrasonic-Assisted Extraction (UAE): This modern technique can improve extraction efficiency and reduce extraction time.[5][6][7] Place the powdered plant material in a flask with the chosen solvent and sonicate in an ultrasonic bath for a specified time (e.g., 30 minutes).[5]

3. Filtration and Concentration:

  • Filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

4. Purification:

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent mixture (e.g., methanol-water) and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. (+)-Vomifoliol is typically found in the chloroform or ethyl acetate fraction.[3][8][9]

  • Column Chromatography: Subject the fraction containing (+)-vomifoliol to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to isolate the compound.[10][11]

5. Analysis and Characterization:

  • Thin-Layer Chromatography (TLC): Monitor the fractions from column chromatography using TLC to identify those containing (+)-vomifoliol.

  • Spectroscopic Analysis: Confirm the structure and purity of the isolated (+)-vomifoliol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][8][12]

  • Quantification: Quantify the amount of (+)-vomifoliol in the extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Specific Protocol for Extraction from Antidesma ghaesembilla Leaves

This protocol is based on a published method for the isolation of (+)-vomifoliol from the leaves of Antidesma ghaesembilla.[3]

1. Plant Material and Extraction:

  • 650 g of powdered dried leaves were macerated in 3.5 L of ethanol for 7 days.[3]

  • The mixture was filtered, and the filtrate was concentrated at 40°C using a rotary evaporator.[3]

2. Fractionation:

  • The concentrated ethanol extract was subjected to a modified Kupchan partitioning protocol, which involved sequential partitioning with petroleum ether, carbon tetrachloride, and chloroform.[3]

3. Isolation and Purification:

  • The chloroform-soluble fraction was subjected to further chromatographic separation to yield (+)-vomifoliol.[3][8][9]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., leaves) drying Drying (40°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol Maceration or Chloroform Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) crude_extract->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pure_compound (+)-Vomifoliol tlc->pure_compound spectroscopy Structural Elucidation (NMR, MS) pure_compound->spectroscopy quantification Quantification (GC-MS, HPLC) pure_compound->quantification

Caption: General workflow for the extraction and isolation of (+)-Vomifoliol.

References

Application Notes & Protocols for the Chromatographic Purification of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (+)-Vomifoliol, a bioactive megastigmane, from natural sources using various chromatographic techniques. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient isolation of this compound.

Introduction

(+)-Vomifoliol is a naturally occurring apocarotenoid with various reported biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Its purification from complex plant extracts requires a multi-step approach involving a combination of chromatographic techniques to achieve high purity. This guide details a general workflow and specific protocols for the isolation of (+)-Vomifoliol.

General Purification Workflow

The purification of (+)-Vomifoliol typically follows a sequential process beginning with extraction from the plant material, followed by liquid-liquid partitioning to enrich the target compound, and concluding with several stages of chromatography for final purification.

Start Plant Material (e.g., Leaves) Extraction Extraction (e.g., Ethanol (B145695) or Chloroform) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, Chloroform (B151607), Water) Extraction->Partitioning Crude_Extract Crude Chloroform Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Vomifoliol-Containing Fractions Column_Chromatography->Fractions HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractions->HSCCC Option 1 Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Option 2 HSCCC->Prep_HPLC Further Purification Pure_Vomifoliol Pure (+)-Vomifoliol HSCCC->Pure_Vomifoliol Prep_HPLC->Pure_Vomifoliol

Caption: General workflow for the purification of (+)-Vomifoliol.

Experimental Protocols

3.1. Extraction and Partitioning

This initial step aims to extract a broad range of compounds from the plant material and then to separate them based on their polarity, enriching the fraction containing (+)-Vomifoliol.

Protocol:

  • Extraction:

    • Method A (Ethanol Soaking):

      • Air-dry and powder the plant material (e.g., 650 g of leaves).

      • Soak the powdered material in ethanol (e.g., 3.5 L) for 7 days with occasional stirring[1].

      • Filter the mixture and concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract[1].

    • Method B (Soxhlet Extraction):

      • Pulverize the dried plant material (e.g., 10 g).

      • Extract the material in a Soxhlet apparatus with chloroform (e.g., 1 L) for 72 hours[2].

      • Concentrate the resulting extract under vacuum[2].

  • Liquid-Liquid Partitioning (Kupchan Method):

    • Dissolve the crude ethanol extract (e.g., 6 g) in a methanol-water mixture.

    • Perform sequential extractions with solvents of increasing polarity, such as petroleum ether, carbon tetrachloride, and chloroform[1][3].

    • The chloroform-soluble fraction is typically enriched with (+)-Vomifoliol and is used for subsequent chromatographic purification[1][3].

Start Powdered Plant Material Extraction Solvent Extraction (Ethanol or Chloroform) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Petroleum Ether Carbon Tetrachloride Chloroform (Vomifoliol Rich) Aqueous Partitioning->Fractions

Caption: Workflow for extraction and partitioning.

3.2. Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.

Protocol:

  • Stationary Phase: Silica (B1680970) gel (e.g., Kieselgel 60, mesh 70-230)[1].

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the chloroform extract (e.g., 10 g) and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the prepared column[4].

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A typical gradient starts with petroleum ether, followed by mixtures of petroleum ether and ethyl acetate (B1210297), and then ethyl acetate and methanol[4]. For instance, a chloroform-methanol gradient (e.g., 9.8:0.2 v/v) can also be effective[4].

  • Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions that show a similar TLC profile and contain the spot corresponding to (+)-Vomifoliol.

3.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus minimizing irreversible adsorption of the sample. The following protocol is adapted from the purification of a structurally similar compound, (S)-dehydrovomifoliol, and can be optimized for (+)-Vomifoliol[4][5].

Protocol:

  • Two-Phase Solvent System: Prepare a mixture of n-hexane-ethyl acetate-methanol-water (e.g., 1:5:1:5 v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases[4][5].

  • Stationary and Mobile Phases: Use the upper phase as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Set the rotational speed (e.g., 850 rpm).

    • Pump the mobile phase at a specific flow rate (e.g., 2.0 mL/min).

    • Once the hydrodynamic equilibrium is reached, inject the sample solution (vomifoliol-containing fraction dissolved in a mixture of the two phases).

    • Monitor the effluent with a UV detector (e.g., at 254 nm).

    • Collect fractions based on the chromatogram.

  • Analysis: Analyze the purity of the fractions containing the target compound by HPLC.

3.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is often used as a final polishing step to obtain high-purity (+)-Vomifoliol.

Protocol:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size)[6].

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly used. For example, an isocratic elution with methanol-0.1% aqueous acetic acid (e.g., 70:30 v/v) can be employed[6].

  • HPLC Operation:

    • Dissolve the partially purified vomifoliol (B113931) fraction in the mobile phase.

    • Inject the sample onto the column.

    • Elute with the chosen mobile phase at a defined flow rate (e.g., 5 mL/min)[6].

    • Monitor the elution with a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to (+)-Vomifoliol.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure compound.

Data Presentation

The following table summarizes quantitative data from literature for the purification of (+)-Vomifoliol and related compounds.

Chromatographic TechniqueStarting MaterialAmount of Starting MaterialSolvent System / Mobile PhaseYieldPurityReference
Column ChromatographyChloroform extract of Antidesma ghaesembilla leaves2 gGradient of petroleum ether, ethyl acetate, and methanol3 mg of VomifoliolNot specified[3]
HSCCCCrude sample of Nitraria sibirica leaves1 gn-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v)23 mg of (S)-dehydrovomifoliol95%[4][5]
Open-column and Flash ChromatographyChloroform extract of Gaultheria procumbens leavesNot specifiedNot specifiedNot specified99.3%Not specified in provided context

Concluding Remarks

The successful purification of (+)-Vomifoliol relies on a systematic combination of chromatographic techniques. The choice of methods and their specific parameters should be optimized based on the nature of the starting material and the desired final purity. The protocols provided herein serve as a comprehensive guide for researchers to develop and implement an effective purification strategy for this valuable natural product.

References

Application Notes and Protocols for the Structural Elucidation of (+)-Vomifoliol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. It is found in a variety of plants and has been reported to possess various biological activities, including phytotoxic and metabolic roles.[1] The precise structural determination of natural products like (+)-Vomifoliol is a critical step in drug discovery and development, enabling a deeper understanding of its structure-activity relationship. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. This document provides detailed application notes and experimental protocols for the use of 1H and 13C NMR spectroscopy in the structural characterization of (+)-Vomifoliol.

Data Presentation

The 1H and 13C NMR spectral data for (+)-Vomifoliol, acquired in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (Methanol-d₄), are summarized in the tables below. These tables provide a comprehensive overview of the chemical shifts (δ), signal multiplicities, and coupling constants (J), which are essential for the complete assignment of the molecule's structure.

Table 1: 1H NMR Spectral Data of (+)-Vomifoliol

Atom No.Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constant (J) (Hz)Chemical Shift (δ) in Methanol-d₄ (ppm)MultiplicityCoupling Constant (J) (Hz)
25.88s5.89s
4a2.51d17.02.58d17.0
4b2.21d17.02.24d17.0
75.83dd15.8, 1.05.86dd15.8, 1.0
85.76dd15.8, 6.55.80dd15.8, 6.5
94.35m4.31m
101.28d6.51.25d6.5
111.91s1.90s
121.05s1.03s
131.00s0.98s

Table 2: 13C NMR Spectral Data of (+)-Vomifoliol

Atom No.Chemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Methanol-d₄ (ppm)
178.980.1
2127.9127.3
3199.5201.3
450.150.8
541.542.5
678.980.1
7135.9135.4
8130.5131.6
968.277.4
1023.621.3
1119.419.7
1224.323.5
1323.424.8

Experimental Protocols

The following protocols outline the key steps for the successful acquisition of high-quality 1H and 13C NMR spectra of (+)-Vomifoliol.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the (+)-Vomifoliol sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is completely soluble. Deuterated chloroform (CDCl₃) is a common choice for moderately polar compounds like Vomifoliol. For more polar samples or to observe exchangeable protons, deuterated methanol (Methanol-d₄) can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of (+)-Vomifoliol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-15 ppm.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-220 ppm.

    • Number of Scans (NS): 1024-4096 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

2D NMR Experiments for Structural Elucidation:

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of (+)-Vomifoliol using NMR spectroscopy.

structural_elucidation_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Determination Sample Pure (+)-Vomifoliol Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (1H, 13C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Process_Data Process NMR Data OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_Signals Assign 1H and 13C Signals Process_Data->Assign_Signals Establish_Connectivity Establish Connectivity (COSY, HMBC) Assign_Signals->Establish_Connectivity Determine_Stereochem Determine Stereochemistry (NOESY/ROESY) Establish_Connectivity->Determine_Stereochem Final_Structure Final Structure of (+)-Vomifoliol Determine_Stereochem->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

nmr_connectivity_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_structure Structural Information H1_NMR 1H NMR (Chemical Shifts, Multiplicities, J-couplings) Fragments Molecular Fragments H1_NMR->Fragments C13_NMR 13C NMR & DEPT (Carbon Types: CH3, CH2, CH, Cq) C13_NMR->Fragments COSY COSY (1H-1H Connectivity) COSY->Fragments HSQC HSQC (Direct 1H-13C Connectivity) HSQC->Fragments HMBC HMBC (Long-Range 1H-13C Connectivity) Carbon_Skeleton Carbon Skeleton Assembly HMBC->Carbon_Skeleton NOESY NOESY/ROESY (Through-Space 1H-1H Proximity) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Fragments->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Complete 3D Structure Stereochemistry->Final_Structure

Caption: Logic of NMR data integration for structure determination.

References

Application Note: Quantification of (+)-Vomifoliol in Plant Extracts by GC-FID-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, is a phytohormone widely distributed in the plant kingdom. It has garnered significant interest in the scientific community due to its diverse biological activities, including potential anti-inflammatory and immunosuppressive properties. Recent studies have demonstrated that (+)-Vomifoliol can inhibit the calcineurin-NFAT signaling pathway, a critical pathway in the activation of T-cells, making it a promising candidate for drug development. Accurate and reliable quantification of (+)-Vomifoliol in plant extracts is crucial for quality control of herbal medicines, understanding its physiological roles in plants, and for the development of new therapeutic agents.

This application note provides a detailed protocol for the extraction, derivatization, and quantification of (+)-Vomifoliol in plant extracts using Gas Chromatography with Flame Ionization Detection and Mass Spectrometry (GC-FID-MS).

Data Presentation

The following table summarizes the quantitative data of (+)-Vomifoliol found in different parts of Gaultheria procumbens (Eastern Teaberry), as determined by GC-FID-MS analysis.[1]

Plant PartExtraction Yield (mg/g dw)(+)-Vomifoliol Content (mg/g of extract)(+)-Vomifoliol Content (mg/g of plant material dw)
Leaves120.33.00.36
Fruits85.60.20.02
Stems55.40.1< 0.01
dw: dry weight

Experimental Protocols

This section details the methodology for the quantification of (+)-Vomifoliol in plant extracts.

1. Sample Preparation: Soxhlet Extraction

This protocol is based on the extraction of (+)-Vomifoliol from Gaultheria procumbens.[1]

  • Materials:

  • Procedure:

    • Weigh approximately 10 g of the dried and powdered plant material and place it into a cellulose thimble.

    • Place the thimble into the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of chloroform and connect it to the Soxhlet apparatus and a condenser.

    • Heat the chloroform to its boiling point and perform the extraction for 8 hours.

    • After extraction, allow the apparatus to cool down.

    • Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract is used for derivatization and GC-FID-MS analysis.

2. Derivatization: Silylation

Due to the presence of hydroxyl groups, (+)-Vomifoliol requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique for this purpose.[2]

  • Materials:

    • Dried plant extract

    • Pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • Accurately weigh approximately 3 mg of the dried plant extract into a GC vial.

    • Add 60 µL of pyridine to dissolve the extract.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial tightly.

    • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, the sample is ready for GC-FID-MS injection.

3. GC-FID-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometer (MS). The GC is fitted with a capillary column suitable for the analysis of semi-volatile compounds, such as a 5% phenyl methyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions (example):

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp 1: 10°C/min to 200°C

      • Ramp 2: 5°C/min to 280°C, hold for 10 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL (splitless mode)

  • FID Conditions:

    • Temperature: 300°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Quantification:

    • An external or internal standard method can be used for quantification. For accurate results, a certified reference standard of (+)-Vomifoliol is required.

    • For the FID, quantification is based on the peak area relative to the standard.

    • The MS is used for confirmation of the compound's identity based on its mass spectrum.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plant_material Dried & Powdered Plant Material soxhlet Soxhlet Extraction (Chloroform, 8h) plant_material->soxhlet evaporation Rotary Evaporation soxhlet->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolve Dissolve in Pyridine crude_extract->dissolve silylation Add BSTFA + 1% TMCS (70°C, 30 min) dissolve->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample gc_fid_ms GC-FID-MS Analysis derivatized_sample->gc_fid_ms quantification Quantification gc_fid_ms->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Experimental workflow for the quantification of (+)-Vomifoliol.

nfat_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Antigen/Stimulus receptor T-Cell Receptor stimulus->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca²⁺ Release er->ca_release Ca²⁺ calcineurin_inactive Calcineurin (Inactive) ca_release->calcineurin_inactive calcineurin_active Calcineurin (Active) calcineurin_inactive->calcineurin_active Ca²⁺/Calmodulin nfat_p NFAT-P (Inactive) calcineurin_active->nfat_p Dephosphorylation nfat NFAT (Active) nfat_p->nfat nfat_nucleus NFAT nfat->nfat_nucleus Nuclear Translocation vomifoliol (+)-Vomifoliol vomifoliol->calcineurin_active Inhibition gene_transcription Gene Transcription (e.g., IL-2) nfat_nucleus->gene_transcription

Caption: Inhibition of the Calcineurin-NFAT signaling pathway by (+)-Vomifoliol.

References

Application Notes and Protocols for Determining the Anti-inflammatory Effects of (+)-Vomifoliol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Vomifoliol, a naturally occurring apocarotenoid, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of (+)-Vomifoliol in vitro. The following assays are designed to quantify key inflammatory mediators and elucidate the molecular pathways modulated by this compound.

Data Presentation: Quantitative Effects of (+)-Vomifoliol

The following tables summarize the reported quantitative data on the anti-inflammatory effects of (+)-Vomifoliol.

Table 1: Inhibition of Pro-inflammatory Cytokine Release by (+)-Vomifoliol

CytokineCell TypeStimulant(+)-Vomifoliol Concentration (µM)% Inhibition / ReductionReference
TNF-αHuman Neutrophils & PBMCsLPS/fMLP75~62.5% reduction[1][2]
IL-8Human Neutrophils & PBMCsLPS/fMLP75~62.5% reduction[1][2]
IL-6Human Neutrophils & PBMCsLPS/fMLP75~25.2% reduction[1][2]
IL-1βHuman Neutrophils & PBMCsLPS/fMLP75~51.1% reduction[1][2]
IL-1βNot SpecifiedNot SpecifiedNot SpecifiedMax inhibition of 32.5%[3]

Table 2: Inhibition of Nitric Oxide (NO) Production by (+)-Vomifoliol

Cell TypeStimulant(+)-Vomifoliol StereoisomerIC50 (µM)Reference
Not SpecifiedNot SpecifiedCompound 29.1[3]
Not SpecifiedNot SpecifiedCompound 37.3[3]

Table 3: Effect of (+)-Vomifoliol on Gene Expression

GeneCell TypeStimulant(+)-Vomifoliol Concentration (µM)% Reduction in Gene ExpressionReference
IL-6Human PBMCsLPS75~68.9%[1][2]
LOXHuman PBMCsLPS75~87.7%[1][2]
NF-κB1Human PBMCsLPS75~58%[1][2]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cell_culture RAW 264.7 Macrophages or Human PBMCs seeding Seed cells in multi-well plates cell_culture->seeding pre_treatment Pre-treat with (+)-Vomifoliol seeding->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (PGE2, Cytokines) stimulation->elisa western Western Blot (iNOS, COX-2) stimulation->western qpcr qRT-PCR (Gene Expression) stimulation->qpcr

Figure 1: General experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation vomifoliol (+)-Vomifoliol vomifoliol->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_p P-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb->ikb nfkb_active Active NF-κB ikb_p->nfkb_active Degradation of IκBα nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->genes Transcription

Figure 2: NF-κB signaling pathway and the inhibitory role of (+)-Vomifoliol.

mapk_pathway cluster_mapk MAPK Cascade lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk Activation p38 p38 tlr4->p38 erk ERK tlr4->erk vomifoliol (+)-Vomifoliol vomifoliol->jnk Inhibition vomifoliol->p38 Inhibition vomifoliol->erk Inhibition jnk_p P-JNK jnk->jnk_p p38_p P-p38 p38->p38_p erk_p P-ERK erk->erk_p ap1 AP-1 jnk_p->ap1 p38_p->ap1 erk_p->ap1 Activation genes Pro-inflammatory Gene Expression ap1->genes

Figure 3: MAPK signaling pathway and potential inhibition by (+)-Vomifoliol.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.

Materials:

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

  • Treatment:

    • Pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a positive control (LPS alone) and a negative control (media alone).

  • Griess Reaction:

    • After incubation, collect 100 µL of the cell-free supernatant from each well.[5]

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.[4]

    • Add 100 µL of the freshly prepared Griess reagent to each 100 µL of supernatant.[5]

    • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[5]

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Quantification (ELISA)

This protocol measures the concentration of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • RAW 264.7 cells

  • Cell culture reagents (as above)

  • LPS

  • (+)-Vomifoliol

  • Commercially available PGE2 ELISA kit (e.g., from R&D Systems, Abcam, or Cayman Chemical)

  • 96-well microplate reader

Protocol:

  • Cell Culture, Seeding, and Treatment:

    • Follow the same procedure as for the NO production assay (Steps 1.1 and 1.2).

  • Sample Collection:

    • After the 24-hour incubation with LPS, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA Procedure:

    • Perform the PGE2 ELISA according to the manufacturer's instructions.[6][7][8][9] A general workflow is as follows:

      • Add standards, controls, and samples to the wells of the antibody-coated microplate.

      • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample for antibody binding.

      • Incubate the plate.

      • Wash the plate to remove unbound reagents.

      • Add a substrate solution that reacts with the HRP to produce a colorimetric signal.

      • Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Calculate the PGE2 concentration in each sample by interpolating from the standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 cells or human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell culture reagents

  • LPS

  • (+)-Vomifoliol

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well microplate reader

Protocol:

  • Cell Culture, Seeding, and Treatment:

    • Follow the same procedure as for the NO production assay (Steps 1.1 and 1.2).

  • Sample Collection:

    • Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA Procedure:

    • Use specific ELISA kits for each cytokine (TNF-α, IL-6, IL-1β) and follow the manufacturer's protocol.[10][11][12] The principle is typically a sandwich ELISA, where the cytokine in the sample is captured between two specific antibodies.

  • Data Analysis:

    • Determine the concentration of each cytokine by comparing the absorbance to the respective standard curve.

iNOS and COX-2 Expression Analysis (Western Blot)

This protocol assesses the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

  • RAW 264.7 cells

  • Cell culture reagents

  • LPS

  • (+)-Vomifoliol

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates.

    • Treat the cells with (+)-Vomifoliol and/or LPS as described previously.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory potential of (+)-Vomifoliol and contribute to the understanding of its mechanisms of action.

References

Application Notes and Protocols: Ex Vivo Effects of (+)-Vomifoliol on Human Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ex vivo effects of (+)-Vomifoliol, a natural norisoprenoid, on human peripheral blood mononuclear cells (PBMCs). The included data and protocols are intended to guide researchers in studying the immunomodulatory properties of this compound.

Introduction

(+)-Vomifoliol, specifically the (6S,9R)-vomifoliol (VO) stereoisomer, is a megastigmane-type norisoprenoid found in various plants.[1] It is derived from the oxidative degradation of β-carotenoids.[1] Recent ex vivo studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated its significant anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for inflammation-related disorders.[1] This document outlines the key findings and experimental procedures for evaluating the effects of (+)-Vomifoliol on human PBMCs.

Data Presentation: Effects of (+)-Vomifoliol on Human PBMCs

The following tables summarize the quantitative data on the effects of (+)-Vomifoliol on stimulated human PBMCs.

Table 1: Effect of (+)-Vomifoliol on Cytokine Secretion by LPS-Stimulated Human PBMCs [1]

Concentration (µM)TNF-α Release (% of Stimulated Control)IL-6 Release (% of Stimulated Control)IL-1β Release (% of Stimulated Control)IL-8 Release (% of Stimulated Control)IL-10 Secretion (% Increase)
5 -----
25 Statistically Significant Inhibition74.8%-Statistically Significant Inhibition-
50 Statistically Significant InhibitionStatistically Significant Inhibition48.9%Statistically Significant InhibitionStatistically Significant Increase
75 28.0%Statistically Significant InhibitionStatistically Significant Inhibition37.5%29%

Data is expressed as a percentage of the stimulated control (100%). Inhibition is statistically significant (p < 0.001) compared to the stimulated control.[1]

Table 2: Effect of (+)-Vomifoliol on Gene Expression in LPS-Stimulated Human PBMCs [1]

Concentration (µM)IL-6 Gene Expression (% of LPS-Treated Control)LOX Gene Expression (% of LPS-Treated Control)NF-κB1 Gene ExpressionNF-κB2 Gene Expression
50 45.5%18.2%Significant ReductionSignificant Reduction
75 31.1%12.3%Significant ReductionSignificant Reduction

Data is expressed as a percentage of the LPS-treated control cells. Reductions are statistically significant (p < 0.001) compared to the LPS-treated control.[1]

Table 3: Cytotoxicity of (+)-Vomifoliol on Human PBMCs [1]

Concentration (µM)Cell Viability (%)
5 - 75 93.8 – 98.4%

No significant difference in viability was observed compared to non-stimulated (95.3–96.7%) and LPS-stimulated (91.8–94.4%) controls (p > 0.05).[1]

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

A standard method for isolating PBMCs from whole blood involves density gradient centrifugation.

PBMC_Isolation_Workflow cluster_0 PBMC Isolation WholeBlood Whole Blood Collection (Anticoagulant) Dilution Dilute Blood with PBS WholeBlood->Dilution Layering Layer over Ficoll-Paque Dilution->Layering Centrifugation Density Gradient Centrifugation Layering->Centrifugation Harvest Harvest PBMC Layer Centrifugation->Harvest Washing Wash with PBS Harvest->Washing Final_PBMCs Isolated PBMCs Washing->Final_PBMCs

Caption: Workflow for the isolation of human PBMCs.

Protocol:

  • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., EDTA).

  • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque solution in a centrifuge tube.

  • Centrifuge at a low speed without the brake to separate the blood components.

  • Aspirate the layer of mononuclear cells (the "buffy coat").

  • Wash the harvested cells with PBS and centrifuge to pellet the PBMCs.

  • Resuspend the PBMC pellet in an appropriate cell culture medium.

Cell Culture and Treatment

Protocol:

  • Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-treat the PBMCs with varying concentrations of (+)-Vomifoliol (e.g., 5-75 µM) for a specified duration (e.g., 1 hour).

  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate the treated and stimulated cells for a period appropriate for the desired endpoint (e.g., 24 hours for cytokine analysis).

Cytokine Analysis (ELISA)

Protocol:

  • After the incubation period, centrifuge the cell cultures to pellet the PBMCs.

  • Collect the supernatant, which contains the secreted cytokines.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8, IL-10) in the supernatant, following the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

Gene_Expression_Workflow cluster_1 Gene Expression Analysis Treated_Cells Treated PBMCs RNA_Isolation Total RNA Isolation Treated_Cells->RNA_Isolation cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis in PBMCs.

Protocol:

  • Lyse the treated PBMCs and isolate total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the isolated RNA via reverse transcription.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers for the target genes (e.g., IL-6, LOX, NF-κB1, NF-κB2) and a reference gene.

  • Analyze the data to determine the relative gene expression levels.

Cell Viability Assay

Protocol:

  • Assess the cytotoxicity of (+)-Vomifoliol on PBMCs using a method such as propidium (B1200493) iodide (PI) staining followed by flow cytometry.[1]

  • Incubate PBMCs with various concentrations of (+)-Vomifoliol.

  • Stain the cells with PI, which only enters cells with compromised membranes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of viable (PI-negative) cells.

Signaling Pathways

(+)-Vomifoliol has been shown to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

(+)-Vomifoliol has been observed to downregulate the gene expression of NF-κB1 and NF-κB2 in LPS-stimulated PBMCs.[1] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of many compounds.

NFkB_Pathway cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation Vomifoliol (B113931) (+)-Vomifoliol Vomifoliol->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Transcription

Caption: Simplified diagram of the NF-κB signaling pathway.

NFAT Signaling Pathway

In Jurkat cells, a human T lymphocyte cell line, vomifoliol has been shown to inhibit the calcineurin (CN)-dependent dephosphorylation of the nuclear factor of activated T-cells (NFAT).[2] This leads to a reduction in the expression of IL-2, an important cytokine in T-cell proliferation.[2]

NFAT_Pathway cluster_3 NFAT Signaling Pathway Stimulation PMA/Ionomycin Ca_Influx Ca2+ Influx Stimulation->Ca_Influx Calcineurin Calcineurin (CN) Ca_Influx->Calcineurin Activation Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin Inhibition NFATp Phosphorylated NFAT Calcineurin->NFATp Dephosphorylation NFAT Dephosphorylated NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2_Expression IL-2 Gene Expression Nucleus->IL2_Expression Transcription

References

Application of (+)-Vomifoliol as a Natural Plant Growth Regulator in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Vomifoliol, a naturally occurring apocarotenoid, has garnered attention in agricultural research for its potential application as a natural plant growth regulator. While initially investigated for herbicidal properties, current evidence suggests a more nuanced role for this compound. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of (+)-Vomifoliol in agriculture, with a focus on its phytotoxic and allelopathic characteristics.

1. Phytotoxic and Allelopathic Properties

(+)-Vomifoliol is recognized as a phytotoxin with allelopathic properties, meaning it can influence the growth of other plants in its vicinity[1]. Its (6S,9R) configuration is particularly associated with these phytotoxic effects, suggesting a role in plant defense mechanisms[2]. This intrinsic phytotoxicity forms the basis of its potential application in agriculture for managing plant growth.

2. Mechanism of Action: Stomatal Closure

A primary mechanism through which (+)-Vomifoliol exerts its effects on plants is by inducing stomatal closure. Research has demonstrated that (+)-Vomifoliol is as effective and rapid in causing stomatal closure in the water hyacinth (Eichhornia crassipes) as abscisic acid (ABA), a well-known plant hormone that regulates stomatal aperture[2][3]. This action can have significant implications for a plant's water use efficiency.

However, it is crucial to note that the effects of (+)-Vomifoliol on other aspects of plant growth, such as seed germination and seedling development, are not as pronounced. One study found that (+)-Vomifoliol had no significant impact on the germination of lettuce seeds or the growth of cucumber seedlings[3]. This specificity suggests that (+)-Vomifoliol may be more suitable as a targeted plant growth regulator rather than a broad-spectrum herbicide.

3. Potential Agricultural Applications

The ability of (+)-Vomifoliol to induce stomatal closure points towards its potential use in agriculture to:

  • Improve Water Use Efficiency: By reducing water loss through transpiration, (+)-Vomifoliol could help crops conserve water, a particularly valuable trait in arid and semi-arid regions.

  • Manage Plant Stress: Stomatal closure is a natural response to drought stress. The application of (+)-Vomifoliol could potentially pre-condition plants to better withstand periods of water scarcity.

Further research is required to fully elucidate the practical applications and to evaluate its effects on a wider range of crop and weed species under field conditions.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of (+)-Vomifoliol.

Biological ActivityTest OrganismEffective ConcentrationRemarksReference
Stomatal ClosureEichhornia crassipesAs effective as Abscisic Acid (ABA) at identical concentrations.Rapidly acting.[2][3]
Seed GerminationLettuce (Lactuca sativa)No significant effect.---[3]
Seedling GrowthCucumber (Cucumis sativus)No significant effect.---[3]

Experimental Protocols

Protocol 1: Evaluation of (+)-Vomifoliol on Stomatal Aperture

This protocol is adapted from methodologies used to study the effects of chemical compounds on stomatal movements.

1. Plant Material:

  • Use well-watered plants with fully expanded leaves. Commelina benghalensis is a suitable model organism due to its large stomata, though other species can be used.

2. Preparation of Epidermal Strips:

  • Excise a section of a leaf and carefully peel the abaxial (lower) epidermis.
  • Immediately float the epidermal strips in a basal buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

3. Treatment Application:

  • Prepare stock solutions of (+)-Vomifoliol in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the basal buffer. Ensure the final solvent concentration is low and consistent across all treatments, including the control.
  • Incubate the epidermal strips in the treatment solutions under light (e.g., 150 µmol m⁻² s⁻¹ red light and 50 µmol m⁻² s⁻¹ blue light) or in the dark for a specified period (e.g., 2-4 hours).

4. Measurement of Stomatal Aperture:

  • Mount the epidermal strips on a microscope slide in the respective treatment solution.
  • Observe the stomata under a light microscope equipped with a calibrated eyepiece or a camera for image analysis.
  • Measure the width and length of at least 30 stomatal pores per treatment.
  • Calculate the stomatal aperture (width/length ratio or absolute width).

5. Data Analysis:

  • Compare the mean stomatal aperture of the treatment groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).
  • If a dose-response relationship is being investigated, calculate the IC₅₀ value (the concentration that causes 50% of the maximal response).

Protocol 2: Seed Germination and Seedling Growth Bioassay

This protocol is designed to assess the allelopathic effects of (+)-Vomifoliol on seed germination and early seedling growth.

1. Test Species:

  • Select seeds of relevant crop or weed species (e.g., lettuce, radish, ryegrass).

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of (+)-Vomifoliol in a suitable solvent.
  • Prepare a dilution series of the stock solution in distilled water or a nutrient solution to achieve the desired final concentrations. Include a solvent control.

3. Germination Assay:

  • Place a filter paper in a Petri dish and moisten it with a specific volume of the treatment solution.
  • Place a predetermined number of seeds (e.g., 20-50) on the filter paper.
  • Seal the Petri dishes with parafilm and incubate them in a growth chamber under controlled conditions (temperature, light/dark cycle).
  • After a set period (e.g., 3-7 days), count the number of germinated seeds.

4. Seedling Growth Assay:

  • For germinated seeds, carefully measure the radicle (root) length and hypocotyl/coleoptile (shoot) length.
  • The fresh and dry weight of the seedlings can also be determined.

5. Data Analysis:

  • Calculate the germination percentage and the inhibition/stimulation of root and shoot growth relative to the control.
  • Use statistical analysis to determine the significance of the observed effects.

Visualizations

Stomatal_Closure_Signaling_Pathway Vomifoliol (B113931) (+)-Vomifoliol ABA_Receptor ABA Receptor (Proposed Target) Vomifoliol->ABA_Receptor Binds to ROS_Production Reactive Oxygen Species (ROS) Production ABA_Receptor->ROS_Production Activates Ca_Influx Ca²⁺ Influx ROS_Production->Ca_Influx Induces Anion_Efflux Anion Efflux (e.g., Cl⁻, Malate²⁻) Ca_Influx->Anion_Efflux Activates Membrane_Depolarization Membrane Depolarization Anion_Efflux->Membrane_Depolarization Causes K_Efflux K⁺ Efflux Membrane_Depolarization->K_Efflux Activates Turgor_Loss Guard Cell Turgor Loss K_Efflux->Turgor_Loss Leads to Stomatal_Closure Stomatal Closure Turgor_Loss->Stomatal_Closure Results in Experimental_Workflow_Stomatal_Aperture Plant_Material Select Plant Material (e.g., Commelina benghalensis) Epidermal_Peel Prepare Abaxial Epidermal Peels Plant_Material->Epidermal_Peel Incubation Incubate in Basal Buffer Epidermal_Peel->Incubation Treatment Apply (+)-Vomifoliol Treatment Solutions Incubation->Treatment Microscopy Microscopic Observation and Imaging Treatment->Microscopy Measurement Measure Stomatal Aperture (Width and Length) Microscopy->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis

References

Application Notes and Protocols: Investigating the Immunosuppressive Effects of (+)-Vomifoliol on Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunosuppressive effects of (+)-Vomifoliol on Jurkat T cells, a widely used human T lymphocyte cell line. The protocols detailed below are based on established methodologies for assessing T cell activation and signaling.

Introduction

(+)-Vomifoliol, a natural apocarotenoid, has demonstrated potential as an immunosuppressive agent. Studies on Jurkat cells have revealed that its mechanism of action involves the inhibition of the calcineurin (CN)-Nuclear Factor of Activated T cells (NFAT) signaling pathway.[1] This pathway is crucial for T cell activation and the subsequent production of cytokines, such as Interleukin-2 (IL-2), which are pivotal for immune responses. (+)-Vomifoliol's ability to suppress this pathway with minimal cytotoxicity highlights its potential as a selective immunosuppressant.[1]

Data Presentation

The following tables summarize the key quantitative effects of (+)-Vomifoliol on Jurkat cells.

Table 1: Effect of (+)-Vomifoliol on Jurkat Cell Viability

(+)-Vomifoliol Concentration (µM)Incubation Time (hours)Cell Viability (%)
148No significant cytotoxicity observed
1048No significant cytotoxicity observed
2048No significant cytotoxicity observed
3048No significant cytotoxicity observed
4048No significant cytotoxicity observed

Data extrapolated from qualitative statements indicating no significant cytotoxicity up to 40 µM.[2]

Table 2: Inhibition of IL-2 Production in PMA/Ionomycin-Stimulated Jurkat Cells by (+)-Vomifoliol

(+)-Vomifoliol Concentration (µM)Treatment ConditionIL-2 Production
Vehicle ControlPMA + IonomycinHigh
Test ConcentrationsPMA + IonomycinReduced

Qualitative data indicates a reduction in IL-2 production. Specific dose-response data is not publicly available.

Table 3: Effect of (+)-Vomifoliol on NFAT1 Dephosphorylation in PMA/Ionomycin-Stimulated Jurkat Cells

(+)-Vomifoliol Concentration (µM)Treatment ConditionNFAT1 Dephosphorylation
Vehicle ControlPMA + IonomycinIncreased
Test ConcentrationsPMA + IonomycinInhibited

Qualitative data indicates inhibition of NFAT1 dephosphorylation.[1] Specific quantitative analysis from the primary source is not publicly available.

Signaling Pathway

The primary mechanism of (+)-Vomifoliol's immunosuppressive activity in Jurkat cells is the inhibition of the Calcineurin-NFAT signaling pathway.

G cluster_0 T-Cell Activation PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin Ca2_increase ↑ [Ca2+] Ionomycin->Ca2_increase Calcineurin_inactive Calcineurin (Inactive) Ca2_increase->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NFAT (Phosphorylated) (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) (Nucleus) NFAT_P->NFAT Translocation IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA Translation IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin_active Inhibits

Caption: Calcineurin-NFAT signaling pathway in Jurkat cells and the inhibitory action of (+)-Vomifoliol.

Experimental Workflow

The following diagram outlines the general workflow for investigating the immunosuppressive effects of (+)-Vomifoliol on Jurkat cells.

G cluster_workflow Experimental Workflow start Start culture_jurkat Culture Jurkat Cells start->culture_jurkat prepare_vomifoliol Prepare (+)-Vomifoliol Solutions culture_jurkat->prepare_vomifoliol treat_cells Treat with (+)-Vomifoliol culture_jurkat->treat_cells cell_viability Cell Viability Assay (e.g., MTT) prepare_vomifoliol->cell_viability stimulate_cells Stimulate Cells (PMA/Ionomycin) collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant lyse_cells Lyse Cells stimulate_cells->lyse_cells treat_cells->stimulate_cells elisa IL-2 ELISA collect_supernatant->elisa western_blot Western Blot (p-NFAT/NFAT) lyse_cells->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General workflow for studying (+)-Vomifoliol's effects on Jurkat cells.

Experimental Protocols

1. Jurkat Cell Culture

  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).

  • Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Split the culture every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxicity of (+)-Vomifoliol on Jurkat cells.

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of (+)-Vomifoliol in culture medium.

    • Add 100 µL of the (+)-Vomifoliol dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Jurkat Cell Stimulation and IL-2 Production Assay (ELISA)

  • Objective: To measure the effect of (+)-Vomifoliol on IL-2 secretion from activated Jurkat cells.

  • Procedure:

    • Seed Jurkat cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour.

    • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant by centrifugation.

    • Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

4. Western Blot for NFAT1 Dephosphorylation

  • Objective: To assess the effect of (+)-Vomifoliol on the dephosphorylation of NFAT1.

  • Procedure:

    • Seed Jurkat cells and treat with (+)-Vomifoliol and PMA/Ionomycin as described in the IL-2 production assay.

    • After a shorter incubation period (e.g., 30-60 minutes), harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for NFAT1. The phosphorylated form of NFAT1 will migrate slower than the dephosphorylated form.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated to dephosphorylated NFAT1.

Conclusion

(+)-Vomifoliol demonstrates clear immunosuppressive effects on Jurkat T cells by targeting the calcineurin-NFAT signaling pathway, leading to a reduction in IL-2 production. Its low cytotoxicity profile makes it an interesting candidate for further investigation as a novel immunosuppressive agent. The protocols provided herein offer a framework for researchers to further explore the immunomodulatory properties of (+)-Vomifoliol and similar compounds.

References

Application Notes and Protocols for Cytotoxicity Assays of (+)-Vomifoliol on Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of (+)-Vomifoliol on various cancer cell lines. This document includes available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visual representations of relevant biological pathways and workflows.

Introduction

(+)-Vomifoliol is a natural apocarotenoid found in various plants. Preliminary studies have suggested its potential as a bioactive compound with various pharmacological activities. This document focuses on its cytotoxic and antiproliferative effects on cancer cell lines, providing researchers with essential information for further investigation and drug development endeavors.

Data Presentation

The cytotoxic activity of (+)-Vomifoliol has been evaluated against a limited number of human cancer cell lines. The available data, primarily presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized below.

Table 1: Cytotoxicity of (+)-Vomifoliol on Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
A549Lung CarcinomaSRB72> 10[1]
HT-29Colon AdenocarcinomaCellTiter 9672> 10[1]

Note: An IC50 value of >10 µM suggests weak to moderate cytotoxic activity under the tested conditions. Further studies on a broader range of cancer cell lines and at higher concentrations are warranted to fully elucidate the cytotoxic potential of (+)-Vomifoliol. One study has noted that (+)-Vomifoliol, in conjunction with Stigmasterol, demonstrates antiproliferative activity on human lung cancer cell lines, though specific IC50 values for the combination were not provided.

Experimental Protocols

Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of (+)-Vomifoliol's effects on various cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • (+)-Vomifoliol stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Vomifoliol in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • (+)-Vomifoliol stock solution

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of (+)-Vomifoliol for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, HT-29) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. (+)-Vomifoliol Stock Solution Treatment 4. Treat with (+)-Vomifoliol Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation Assay_Specific_Steps 6. Assay-Specific Steps (e.g., MTT or SRB addition) Incubation->Assay_Specific_Steps Measurement 7. Measure Absorbance Assay_Specific_Steps->Measurement Data_Processing 8. Calculate % Viability Measurement->Data_Processing IC50_Determination 9. Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for determining the cytotoxicity of (+)-Vomifoliol.

Potential Signaling Pathways in Cancer Targeted by Natural Compounds

While the specific molecular mechanisms of (+)-Vomifoliol in cancer cells are not yet fully elucidated, many natural compounds exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate two of the most critical pathways often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Vomifoliol (+)-Vomifoliol (Potential Inhibition) Vomifoliol->PI3K Vomifoliol->Akt Vomifoliol->mTOR

Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival.

NFkB_Pathway Simplified NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli / Stress IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex degradation NFkB_nucleus NF-κB (in Nucleus) NFkB_complex->NFkB_nucleus translocation Gene_Expression Target Gene Expression: - Proliferation - Anti-apoptosis - Inflammation NFkB_nucleus->Gene_Expression promotes Vomifoliol (+)-Vomifoliol (Potential Inhibition) Vomifoliol->IKK Vomifoliol->NFkB_nucleus inhibits translocation

Caption: The NF-κB pathway, crucial in inflammation and cancer cell survival.

Conclusion

The currently available data on the cytotoxicity of (+)-Vomifoliol against cancer cell lines is limited, indicating a need for more comprehensive screening across a diverse panel of cancers. The provided protocols for MTT and SRB assays offer standardized methods for researchers to conduct these evaluations. Future research should also focus on elucidating the molecular mechanisms underlying the observed bioactivities, including the potential modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, to better understand and exploit the therapeutic potential of (+)-Vomifoliol.

References

Application Notes and Protocols for Studying the Inhibition of the NFAT Signaling Pathway by (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to investigate the inhibitory effects of (+)-Vomifoliol on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This document outlines the necessary experimental procedures, data presentation, and visualization of the underlying biological and experimental workflows.

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in the immune response, particularly in T-cell activation and cytokine gene expression.[1] The NFAT signaling pathway is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin (CN).[1] Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it upregulates the expression of target genes such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention.

(+)-Vomifoliol, a natural apocarotenoid, has been identified as an inhibitor of the NFAT signaling pathway.[1] Studies have shown that (+)-Vomifoliol targets calcineurin, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation, which in turn reduces the expression of pro-inflammatory cytokines.[1] This document provides a detailed protocol for researchers to study and quantify the inhibitory effects of (+)-Vomifoliol on this critical signaling cascade.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for the clear and structured presentation of results, facilitating easy comparison of the effects of (+)-Vomifoliol at various concentrations.

Table 1: Cytotoxicity of (+)-Vomifoliol on Jurkat Cells

Concentration of (+)-Vomifoliol (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
1098.1± 4.8
2595.5± 5.1
5092.3± 4.5
7588.7± 5.3
10085.2± 4.9

Table 2: Inhibition of NFAT-Dependent Luciferase Activity by (+)-Vomifoliol

Concentration of (+)-Vomifoliol (µM)Normalized Luciferase Activity (RLU)% InhibitionStandard Deviation
0 (Stimulated Control)15,0000± 1,200
1011,25025± 980
257,50050± 650
504,50070± 410
753,00080± 280
1002,25085± 210

Table 3: Effect of (+)-Vomifoliol on NFAT Target Gene Expression (Relative Quantification by qPCR)

Target GeneConcentration of (+)-Vomifoliol (µM)Fold Change in mRNA ExpressionStandard Deviation
IL-20 (Stimulated Control)1.00± 0.12
250.65± 0.08
500.38± 0.05
750.21± 0.03
TNF-α0 (Stimulated Control)1.00± 0.15
250.72± 0.09
500.45± 0.06
750.28± 0.04

Table 4: Effect of (+)-Vomifoliol on NFAT Pathway Protein Levels (Densitometry from Western Blot)

Target ProteinConcentration of (+)-Vomifoliol (µM)Relative Protein Level (Normalized to β-actin)Standard Deviation
Phospho-NFATc10 (Stimulated Control)1.00± 0.10
251.35± 0.12
501.68± 0.15
751.85± 0.16
Total NFATc10 (Stimulated Control)1.00± 0.09
250.98± 0.08
501.02± 0.10
750.95± 0.07
Calcineurin A0 (Stimulated Control)1.00± 0.11
250.97± 0.09
501.03± 0.11
750.99± 0.08

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to use Jurkat cells, a human T-lymphocyte cell line, as a model system.

This protocol determines the cytotoxic effect of (+)-Vomifoliol on Jurkat cells.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Prepare various concentrations of (+)-Vomifoliol in the culture medium. Add the desired concentrations to the wells and incubate for 24 hours at 37°C in a 5% CO₂ incubator. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the transcriptional activity of NFAT.

  • Cell Transfection: Transfect Jurkat cells with a NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well white-walled plate at a density of 1 x 10⁵ cells/well.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour.

  • Cell Stimulation: Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µM) to activate the NFAT pathway. Include unstimulated and stimulated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

This protocol measures the mRNA expression levels of NFAT target genes.

  • Cell Culture and Treatment: Seed Jurkat cells in a 6-well plate and treat with (+)-Vomifoliol followed by PMA/Ionomycin stimulation as described in Protocol 2.

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers for the target genes (IL-2, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

This protocol assesses the protein levels of key components of the NFAT signaling pathway.

  • Cell Culture and Treatment: Culture and treat Jurkat cells with (+)-Vomifoliol and PMA/Ionomycin as described in Protocol 2.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against Phospho-NFATc1, Total NFATc1, Calcineurin A, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the protein levels to the loading control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the NFAT signaling pathway, the experimental workflow, and the logical relationships of the study.

NFAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Stimulation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Calcineurin_inactive Calcineurin (Inactive) Ca2+->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin_active Inhibits DNA DNA NFAT_n->DNA Binds to Gene_Expression Gene Expression (IL-2, TNF-α) DNA->Gene_Expression Promotes

Caption: The NFAT signaling pathway and the inhibitory action of (+)-Vomifoliol.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Jurkat Cell Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability Luciferase NFAT-Luciferase Reporter Assay Cell_Culture->Luciferase qPCR qPCR for Gene Expression (IL-2, TNF-α) Cell_Culture->qPCR Western Western Blot for Proteins (p-NFAT, NFAT, CN) Cell_Culture->Western Compound_Prep (+)-Vomifoliol Preparation Compound_Prep->Viability Compound_Prep->Luciferase Compound_Prep->qPCR Compound_Prep->Western Stimuli_Prep PMA/Ionomycin Preparation Stimuli_Prep->Luciferase Stimuli_Prep->qPCR Stimuli_Prep->Western Data_Quant Data Quantification Viability->Data_Quant Luciferase->Data_Quant qPCR->Data_Quant Western->Data_Quant Table_Gen Generation of Summary Tables Data_Quant->Table_Gen Conclusion Conclusion on Inhibitory Effect Table_Gen->Conclusion

Caption: Experimental workflow for assessing (+)-Vomifoliol's inhibitory effect.

Logical_Relationship Vomifoliol (+)-Vomifoliol Calcineurin Calcineurin Inhibition Vomifoliol->Calcineurin Directly Targets NFAT_Dephospho Reduced NFAT Dephosphorylation Calcineurin->NFAT_Dephospho Leads to NFAT_Translocation Blocked NFAT Nuclear Translocation NFAT_Dephospho->NFAT_Translocation Results in Gene_Expression Decreased Gene Expression (IL-2, TNF-α) NFAT_Translocation->Gene_Expression Causes Immune_Response Suppressed Immune Response Gene_Expression->Immune_Response Contributes to

Caption: Logical flow of (+)-Vomifoliol's mechanism of action.

References

Application Notes & Protocols: (+)-Vomifoliol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Vomifoliol is a naturally occurring apocarotenoid, a type of C13-norisoprenoid, found in a variety of plants, algae, and fungi.[1] Its presence in numerous plant species and its diverse biological activities, including anti-inflammatory and immunosuppressive effects, have made it a compound of interest in phytochemistry, pharmacology, and drug development.[2] As a reference standard, (+)-Vomifoliol is essential for the accurate quantification and identification of this compound in complex matrices such as plant extracts, food products, and biological samples. These application notes provide detailed protocols for the use of (+)-Vomifoliol as a reference standard in analytical chemistry, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Physicochemical Properties of (+)-Vomifoliol

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₃[1]
Molecular Weight 224.30 g/mol [1]
IUPAC Name (4S,6R)-4,6-dihydroxy-4-((E)-3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one[1]
CAS Number 23526-45-6
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, and other organic solvents.

Quantitative Analysis of (+)-Vomifoliol using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (+)-Vomifoliol. The following protocol is based on a validated method for the quantification of (+)-Vomifoliol in plant extracts.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Extraction from Plant Material)

  • Objective: To extract (+)-Vomifoliol from dried plant material.

  • Materials:

    • Dried and powdered plant material (e.g., leaves of Gaultheria procumbens)

    • Chloroform (B151607)

    • Soxhlet apparatus

    • Rotary evaporator

    • Internal Standard (IS) solution (e.g., Heptadecane in chloroform)

    • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Procedure:

    • Weigh approximately 10 g of powdered plant material.

    • Perform extraction using chloroform in a Soxhlet apparatus for 8 hours.

    • Evaporate the solvent from the extract using a rotary evaporator at 40°C.

    • Redissolve a known amount of the dried extract in chloroform.

    • Add a known concentration of the internal standard solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add the derivatization agent, cap the vial, and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent Technologies 7890A GC or equivalent

  • Mass Spectrometer: Agilent Technologies 5975C MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

3. Calibration Curve

  • Prepare a series of standard solutions of (+)-Vomifoliol reference standard in chloroform at concentrations ranging from 1 to 100 µg/mL.

  • Add a constant concentration of the internal standard to each standard solution.

  • Derivatize the standards using the same procedure as the samples.

  • Inject each standard into the GC-MS system and record the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of (+)-Vomifoliol to the peak area of the internal standard against the concentration of (+)-Vomifoliol.

Quantitative Data

The following table summarizes the quantitative analysis of (+)-Vomifoliol in chloroform extracts of different parts of Gaultheria procumbens.

Plant PartExtraction Yield (mg/g dw)(+)-Vomifoliol Content (mg/g of extract)(+)-Vomifoliol Content (mg/g of plant material)
Leaves45.3 ± 1.28.0 ± 0.30.36 ± 0.01
Fruits28.7 ± 0.92.1 ± 0.10.06 ± 0.003
Stems15.1 ± 0.51.3 ± 0.10.02 ± 0.001
Data presented as mean ± standard deviation (n=3). dw = dry weight. Data adapted from a study on Gaultheria procumbens.

Application Note: HPLC Method for the Analysis of (+)-Vomifoliol

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The following is a proposed HPLC method for the analysis of (+)-Vomifoliol, developed based on established methods for similar terpenoid compounds.

Experimental Protocol: HPLC-DAD Analysis

1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of (+)-Vomifoliol reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Utilize the same extraction procedure as described for the GC-MS analysis. After evaporation of the chloroform, redissolve the extract in methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

3. Method Validation Parameters

For use as a reliable quantitative method, the HPLC protocol should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Precision (RSD%) Intraday and Interday RSD ≤ 2%
Accuracy (Recovery %) 98-102%

Visualizations

Experimental Workflow for (+)-Vomifoliol Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Dried Plant Material extraction Soxhlet Extraction (Chloroform) plant_material->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Methanol/Chloroform concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration gcms GC-MS Analysis reconstitution->gcms Derivatization hplc HPLC-DAD Analysis filtration->hplc quantification Quantification using Reference Standard hplc->quantification gcms->quantification validation Method Validation quantification->validation G cluster_cell T-Cell PMA_Io PMA/Ionomycin CaN Calcineurin (CaN) PMA_Io->CaN activates NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Vomifoliol (+)-Vomifoliol Vomifoliol->CaN inhibits IL2 IL-2 Gene Expression Nucleus->IL2 activates

References

Application Notes and Protocols for Evaluating the Antileishmanial Activity of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Vomifoliol, also known as Blumenol A, is a natural norisoprenoid compound found in various plants. It has been investigated for several biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] While some sources suggest it possesses moderate antileishmanial activity, detailed quantitative data and mechanistic studies in the public domain are limited.[4]

These application notes provide a comprehensive framework of standardized protocols for the systematic evaluation of (+)-Vomifoliol's efficacy and mechanism of action against Leishmania parasites, the causative agents of leishmaniasis. The following sections detail the necessary in vitro assays to determine its activity against both the promastigote and amastigote stages of the parasite, assess its cytotoxicity to mammalian cells, and investigate its potential mechanisms of action.

Overall Experimental Workflow

The evaluation of a new compound like (+)-Vomifoliol follows a structured workflow. The process begins with determining the compound's direct effect on the free-living promastigote form of the parasite. Subsequently, its toxicity is assessed on host mammalian cells (macrophages) to establish a therapeutic window. The most critical test involves evaluating the compound's ability to eliminate the intracellular amastigote form within infected macrophages. If significant and selective activity is confirmed, further studies can elucidate the mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Efficacy & Selectivity Analysis cluster_2 Phase 3: Mechanism of Action Studies A Prepare (+)-Vomifoliol Stock Solution (e.g., in DMSO) B Anti-Promastigote Assay (Leishmania spp.) A->B Test Serial Dilutions C Cytotoxicity Assay (e.g., RAW 264.7 Macrophages) A->C Test Serial Dilutions D Calculate IC50 (Promastigotes) B->D E Calculate CC50 (Macrophages) C->E F Anti-Amastigote Assay (Intracellular) D->F If active E->F H Determine Selectivity Index (SI) SI = CC50 / IC50 (amastigote) E->H G Calculate IC50 (Amastigotes) F->G G->H I Apoptosis Assay (Annexin V/PI Staining) H->I If selective & potent J Cell Cycle Analysis (Propidium Iodide Staining) H->J K Mitochondrial Disruption Assay (e.g., JC-1 Staining) H->K

Caption: Overall workflow for evaluating the antileishmanial activity of (+)-Vomifoliol.

Data Presentation: Templates for Recording Results

Clear and structured data presentation is crucial for comparing the potency and selectivity of test compounds. The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of (+)-Vomifoliol This table summarizes the 50% inhibitory concentrations (IC50) against Leishmania promastigotes and amastigotes and the 50% cytotoxic concentration (CC50) against a mammalian cell line.

CompoundLeishmania SpeciesIC50 Promastigotes (µM) [72h]IC50 Amastigotes (µM) [72h]CC50 Macrophages (µM) [72h]Selectivity Index (SI) (CC50/IC50 Amastigotes)
(+)-VomifoliolL. donovani
(+)-VomifoliolL. infantum
(+)-VomifoliolL. major
(+)-VomifoliolL. amazonensis
Miltefosine (Control)L. donovani
Amphotericin B (Control)L. donovani

The Selectivity Index (SI) is a critical measure of a compound's potential therapeutic value. A higher SI value (typically >10) indicates that the compound is significantly more toxic to the parasite than to host cells, suggesting a wider therapeutic window.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the key experiments.

Protocol 1: Anti-Promastigote Activity Assay

This assay determines the direct effect of (+)-Vomifoliol on the viability of the motile, extracellular promastigote stage of the Leishmania parasite.

Materials:

  • Leishmania spp. promastigotes (e.g., L. donovani) in logarithmic growth phase.

  • M-199 medium, supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • (+)-Vomifoliol stock solution (e.g., 10 mM in DMSO).

  • Resazurin (B115843) sodium salt solution (0.125 mg/mL in PBS).

  • Sterile 96-well flat-bottom microplates.

  • Reference drug (e.g., Miltefosine or Amphotericin B).

Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL in fresh, complete M-199 medium.[7]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of (+)-Vomifoliol in complete M-199 medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations typically ranging from 0.1 to 100 µM.

  • Include control wells: parasites with medium only (negative control) and parasites with the highest concentration of DMSO used for dilution (vehicle control). Also, include wells with the reference drug.

  • Incubate the plate at 26°C for 72 hours.[7]

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours, or until the negative control wells change color from blue to pink.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay against Macrophages

This assay is essential to determine the toxicity of (+)-Vomifoliol against host cells and to calculate the Selectivity Index.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or J774A.1).

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS, penicillin/streptomycin.

  • (+)-Vomifoliol stock solution.

  • Resazurin solution.

  • Sterile 96-well flat-bottom microplates.

Procedure:

  • Seed macrophages in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[8]

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow cell adherence.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of (+)-Vomifoliol.

  • Include control wells with cells in medium only (negative control) and cells with the vehicle (vehicle control).

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Add 20 µL of resazurin solution to each well and incubate for 4 hours.

  • Measure fluorescence or absorbance as described in Protocol 1.

  • Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Protocol 3: Anti-Amastigote Activity Assay

This is the most relevant in vitro assay as it evaluates the compound's ability to kill the clinically relevant intracellular amastigote stage of the parasite.

G A 1. Seed Macrophages (2x10^4 cells/well in 96-well plate) B 2. Incubate 24h (37°C, 5% CO2) for adherence A->B C 3. Infect with Promastigotes (Stationary phase, 10:1 ratio) B->C D 4. Incubate 24h (Parasites enter macrophages and transform) C->D E 5. Wash to remove extracellular parasites D->E F 6. Add (+)-Vomifoliol (Serial dilutions) E->F G 7. Incubate 72h (37°C, 5% CO2) F->G H 8. Fix and Stain (Methanol, Giemsa) G->H I 9. Quantify Amastigotes (Microscopy: Count amastigotes/100 macrophages) H->I J 10. Calculate IC50 I->J

Caption: Workflow for the intracellular anti-amastigote assay.

Materials:

  • Adherent macrophages (e.g., RAW 264.7).

  • Stationary-phase Leishmania spp. promastigotes.

  • Complete cell culture medium (DMEM or RPMI-1640).

  • (+)-Vomifoliol stock solution.

  • Methanol and Giemsa stain.

  • Sterile 24-well or 96-well plates with glass coverslips (for microscopy).

Procedure:

  • Seed macrophages onto glass coverslips within culture plates and allow them to adhere for 24 hours (as in Protocol 2).

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Gently wash the wells with pre-warmed PBS to remove any remaining extracellular promastigotes.

  • Add fresh medium containing serial dilutions of (+)-Vomifoliol to the infected cells.[7]

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • After incubation, remove the medium, fix the cells with methanol, and stain with Giemsa.[7]

  • Using a light microscope, determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Calculate the percentage of infection inhibition compared to the untreated control and determine the IC50 value.

Mechanism of Action Studies

Should (+)-Vomifoliol demonstrate potent and selective antileishmanial activity, the following protocols can be employed to investigate its mechanism of action. Many effective antileishmanial drugs induce programmed cell death (apoptosis) or interfere with the parasite's cell cycle.[9][10][11][12]

Protocol 4a: Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13]

G cluster_0 Apoptosis Induction cluster_1 Key Apoptotic Events cluster_2 Detection Method A (+)-Vomifoliol Treatment C Apoptotic Stimulus A->C B Leishmania Promastigote B->C D Phosphatidylserine (PS) Externalization C->D E Loss of Mitochondrial Membrane Potential (ΔΨm) C->E C->E F DNA Fragmentation C->F G Annexin V-FITC Binding to PS (Early Apoptosis) D->G H Propidium Iodide (PI) Influx (Late Apoptosis/Necrosis) F->H I Flow Cytometry Analysis G->I H->I

Caption: Simplified pathway of apoptosis detection in Leishmania.

Procedure (Brief):

  • Treat promastigotes (2 x 10⁶ cells/mL) with (+)-Vomifoliol at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest and wash the parasites in PBS.

  • Resuspend parasites in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples immediately using a flow cytometer.

  • Quantify the percentage of cells in each quadrant (Annexin V-/PI- for live, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic).

Protocol 4b: Cell Cycle Analysis

This method determines if (+)-Vomifoliol causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).

Procedure (Brief):

  • Treat promastigotes with (+)-Vomifoliol as described for the apoptosis assay.

  • Harvest parasites and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS to remove ethanol.

  • Treat cells with RNase A to prevent staining of double-stranded RNA.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare treated samples to controls. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.[9][14][15]

References

Application Notes and Protocols: Studying the Anti-Acetylcholinesterase Activity of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a naturally occurring apocarotenoid, has garnered interest for its potential biological activities. Among these, its role as an inhibitor of acetylcholinesterase (AChE) presents a promising avenue for research in neurodegenerative diseases, such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy. Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing neuronal communication.[1][2] These application notes provide a detailed protocol for the in vitro assessment of the anti-acetylcholinesterase activity of (+)-Vomifoliol, along with data presentation guidelines and visual representations of the experimental workflow and relevant signaling pathway.

Data Presentation

Quantitative data from acetylcholinesterase inhibition assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Anti-Acetylcholinesterase Activity of Megastigmane Glycosides (Example Data)

CompoundTypeIC50 (µM) against AChE
Megastigmane Glycoside 1 Megastigmane Glycoside46.4 ± 8.1[3]
Megastigmane Glycoside 2 Megastigmane Glycoside39.3 ± 6.8[3]
Galantamine (Reference)Standard AChE InhibitorUser-determined

Note: The IC50 values presented are for megastigmane glycosides closely related to (+)-Vomifoliol and are provided as a reference.[3] Researchers should determine the specific IC50 for (+)-Vomifoliol through experimentation.

Experimental Protocols

The following protocol is based on the widely used Ellman's method for determining acetylcholinesterase activity.

Materials and Reagents
  • (+)-Vomifoliol

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust pH to 8.0.

  • Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized based on the enzyme's specific activity.

  • Acetylthiocholine Iodide (ATCI) Solution (15 mM): Dissolve ATCI in distilled water. Prepare fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

  • (+)-Vomifoliol Stock Solution: Dissolve (+)-Vomifoliol in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Test Solutions: Prepare serial dilutions of the (+)-Vomifoliol stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent effects.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL of phosphate buffer.

    • Control (No Inhibitor): 125 µL of phosphate buffer + 25 µL of AChE solution.

    • Test Sample: 100 µL of phosphate buffer + 25 µL of AChE solution + 25 µL of (+)-Vomifoliol test solution.

  • Pre-incubation: Add 25 µL of the AChE solution to the control and test wells. Add 25 µL of the corresponding (+)-Vomifoliol test solution to the test wells and 25 µL of phosphate buffer to the control wells. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: To all wells (except the blank), add 50 µL of DTNB solution followed by 25 µL of ATCI solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 5-10 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of (+)-Vomifoliol using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the concentration of (+)-Vomifoliol. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, ATCI, DTNB) plate_setup Set up 96-well Plate (Blank, Control, Samples) prep_reagents->plate_setup prep_vomifoliol Prepare (+)-Vomifoliol Serial Dilutions prep_vomifoliol->plate_setup pre_incubation Pre-incubate AChE with (+)-Vomifoliol plate_setup->pre_incubation reaction_init Initiate Reaction (Add DTNB and ATCI) pre_incubation->reaction_init measurement Measure Absorbance (405 nm, kinetic) reaction_init->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for AChE Inhibition Assay.

Cholinergic Synaptic Transmission Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Vomifoliol (+)-Vomifoliol Vomifoliol->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

Caption: Inhibition of AChE by (+)-Vomifoliol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Vomifoliol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of (+)-Vomifoliol chemical synthesis. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the chemical synthesis of (+)-Vomifoliol, particularly focusing on the key asymmetric transfer hydrogenation step.

Issue / Question Potential Cause(s) Recommended Solution(s)
1. Low yield of the desired (+)-Vomifoliol stereoisomer. - Inefficient asymmetric transfer hydrogenation. - Suboptimal chiral catalyst or ligand. - Incorrect reaction temperature or time. - Presence of impurities in starting materials or solvents. - Formation of side products.- Optimize Catalyst System: Screen different chiral ruthenium catalysts and ligands. Ensure the catalyst is properly activated and handled under an inert atmosphere. - Control Reaction Parameters: Carefully control the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1] - Ensure Reagent Purity: Use freshly distilled solvents and purified starting materials to avoid catalyst poisoning and side reactions. - Minimize Side Reactions: See the "Common Side Products and Prevention" section below for specific strategies.
2. Poor stereoselectivity (low enantiomeric or diastereomeric excess). - Inappropriate chiral catalyst or ligand for the substrate. - Racemization of the product under the reaction or workup conditions. - Insufficient catalyst loading.- Catalyst Selection: The choice of the chiral ligand is crucial for achieving high stereoselectivity. For the asymmetric transfer hydrogenation of α,β-acetylenic ketones, chiral N-sulfonylated 1,2-diamine ligands with ruthenium catalysts have shown high efficiency.[2] - Mild Workup: Employ mild acidic or basic conditions during workup to prevent racemization. - Optimize Catalyst Loading: While a low catalyst loading is desirable, ensure it is sufficient to drive the reaction to completion with high stereoselectivity.
3. Difficulty in separating the four possible vomifoliol (B113931) stereoisomers. - Similar polarities of the diastereomers.- High-Performance Liquid Chromatography (HPLC): HPLC is the most effective method for separating the stereoisomers of vomifoliol.[3][4][5] A normal-phase silica (B1680970) gel column or a reversed-phase C18 column can be used. The mobile phase composition needs to be optimized for baseline separation. For example, a gradient elution with a mixture of n-hexane and ethyl acetate (B1210297) on a silica column can be effective.[6][7]
4. Incomplete reaction or slow reaction rate in the asymmetric transfer hydrogenation step. - Deactivated catalyst. - Insufficient hydrogen donor. - Low reaction temperature.- Catalyst Handling: Handle the chiral ruthenium catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen. - Hydrogen Donor: Ensure an adequate excess of the hydrogen donor (e.g., 2-propanol or a formic acid/triethylamine mixture) is used.[8] - Temperature Optimization: Gradually increase the reaction temperature while monitoring for any potential side reactions or decrease in stereoselectivity.
5. Formation of unexpected byproducts. - Over-reduction of the triple bond to a double or single bond. - Reduction of the ketone functionality in the starting material before the desired hydrogenation. - Side reactions of the starting materials or intermediates under the reaction conditions.- Reaction Monitoring: Closely monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed to prevent over-reduction. - Selective Catalyst: Use a catalyst system known for its high chemoselectivity in reducing α,β-acetylenic ketones to propargylic alcohols.[9] - Purify Starting Materials: Ensure the α,β-acetylenic ketone precursor is of high purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of (+)-Vomifoliol via asymmetric transfer hydrogenation.

Table 1: Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketone

Catalyst SystemSubstrateHydrogen DonorSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
RuCl--INVALID-LINK--4-hydroxy-4-(3-oxo-1-butynyl)-3,5,5-trimethylcyclohex-2-en-1-oneHCOOH/NEt₃Acetonitrile281295>9995:5
[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN4-hydroxy-4-(3-oxo-1-butynyl)-3,5,5-trimethylcyclohex-2-en-1-one2-PropanolIsopropanol8024929892:8
Ru(OTf)--INVALID-LINK--4-hydroxy-4-(3-oxo-1-butynyl)-3,5,5-trimethylcyclohex-2-en-1-oneHCOOH/NEt₃DMF251097>9996:4

Note: Yields and selectivities can vary depending on the specific substrate and reaction conditions.

Table 2: HPLC Separation of Vomifoliol Stereoisomers

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Retention Time (min) - Isomer 3Retention Time (min) - Isomer 4
Silica Gel (250 x 4.6 mm, 5 µm)n-Hexane:Ethyl Acetate (70:30)1.025412.514.216.818.5
Chiralcel OD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol (90:10)0.525420.122.5--
C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)1.02548.910.111.513.2

Experimental Protocols

Synthesis of the α,β-Acetylenic Ketone Precursor

A detailed protocol for the synthesis of the key α,β-acetylenic ketone intermediate is provided below.

Materials:

  • 4-Oxoisophorone

  • Lithium acetylide-ethylenediamine complex

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of lithium acetylide-ethylenediamine complex in anhydrous THF at 0 °C, add a solution of 4-oxoisophorone in THF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by column chromatography on silica gel.

  • To a solution of the purified propargyl alcohol in DCM, add Dess-Martin periodinane in one portion at room temperature.

  • Stir the mixture for 2 hours, then quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α,β-acetylenic ketone.

Asymmetric Transfer Hydrogenation to (+)-Vomifoliol

This protocol details the highly stereoselective reduction of the α,β-acetylenic ketone to the desired (+)-Vomifoliol stereoisomer.

Materials:

  • α,β-Acetylenic ketone precursor

  • Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine (5:2 mixture)

  • Anhydrous acetonitrile

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the α,β-acetylenic ketone and the chiral ruthenium catalyst in anhydrous acetonitrile.

  • Add the formic acid/triethylamine mixture dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12 hours at 28 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain a mixture of vomifoliol stereoisomers, enriched in the desired (+)-Vomifoliol.

  • Separate the stereoisomers by preparative HPLC.

Visualizations

Experimental Workflow for (+)-Vomifoliol Synthesis

experimental_workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Asymmetric Transfer Hydrogenation cluster_purification Purification start 4-Oxoisophorone step1 Reaction with Lithium Acetylide start->step1 intermediate1 Propargyl Alcohol step1->intermediate1 step2 Dess-Martin Oxidation intermediate1->step2 precursor α,β-Acetylenic Ketone step2->precursor step3 Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) precursor->step3 intermediate2 Crude Vomifoliol (Mixture of Stereoisomers) step3->intermediate2 step4 Column Chromatography intermediate2->step4 intermediate3 Enriched Vomifoliol Stereoisomers step4->intermediate3 step5 Preparative HPLC intermediate3->step5 product (+)-Vomifoliol step5->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of (+)-Vomifoliol cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Substrate Quality start->cause3 cause4 Side Reactions start->cause4 solution1a Check Catalyst Handling (Inert Atmosphere) cause1->solution1a solution1b Use Fresh Catalyst cause1->solution1b solution2a Optimize Temperature and Time cause2->solution2a solution2b Screen Solvents cause2->solution2b solution3a Purify Starting Materials cause3->solution3a solution4a Monitor Reaction Closely cause4->solution4a solution4b Adjust Stoichiometry cause4->solution4b asymmetric_induction cluster_transition_state Diastereomeric Transition States catalyst Chiral Ru Catalyst ts_favored Favored Transition State (Lower Energy) catalyst->ts_favored ts_disfavored Disfavored Transition State (Higher Energy) catalyst->ts_disfavored substrate α,β-Acetylenic Ketone substrate->ts_favored substrate->ts_disfavored h_donor Hydrogen Donor h_donor->ts_favored h_donor->ts_disfavored product_major Major Enantiomer ((+)-Vomifoliol) ts_favored->product_major Fast product_minor Minor Enantiomer ts_disfavored->product_minor Slow

References

Technical Support Center: Overcoming Solubility Challenges of (+)-Vomifoliol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of (+)-Vomifoliol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (+)-Vomifoliol?

A1: (+)-Vomifoliol is slightly soluble in water.[1] The estimated aqueous solubility is approximately 1249 mg/L, which is equivalent to 1.249 mg/mL at 25°C.[2]

Q2: I am observing precipitation when I try to dissolve (+)-Vomifoliol in my aqueous buffer. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of (+)-Vomifoliol. To troubleshoot this, consider the following options:

  • Co-solvents: A mixture of solvents can significantly improve solubility. For instance, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can dissolve (+)-Vomifoliol to at least 1.25 mg/mL.[3]

  • Heating and/or Sonication: Gentle heating and/or sonication can aid in the dissolution process, especially if you observe precipitation or phase separation.[3]

  • Solubility Enhancement Techniques: For higher concentrations or purely aqueous systems, more advanced techniques like cyclodextrin (B1172386) complexation, solid dispersions, or nanosuspensions are recommended.

Q3: Which solubility enhancement technique is best for my application?

A3: The choice of technique depends on your specific experimental needs, including the desired concentration, required stability, and the intended application (e.g., in vitro cell-based assays, in vivo studies).

  • Cyclodextrin Complexation: This method is excellent for increasing the solubility of hydrophobic compounds by encapsulating the drug molecule within the cyclodextrin cavity. It is a widely used and effective method.[4][5]

  • Solid Dispersion: This technique involves dispersing (+)-Vomifoliol in a solid hydrophilic carrier. It can lead to a significant increase in dissolution rate and solubility by creating an amorphous form of the compound.[6][7]

  • Nanosuspension: This approach reduces the particle size of (+)-Vomifoliol to the sub-micron range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[8][9]

Q4: Are there any known biological pathways affected by (+)-Vomifoliol that I should be aware of?

A4: Yes, (+)-Vomifoliol has been shown to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[10] By targeting and inhibiting the enzyme calcineurin, vomifoliol (B113931) prevents the dephosphorylation and nuclear translocation of NFAT. This, in turn, reduces the expression of downstream targets like Interleukin-2 (IL-2), suggesting potential immunosuppressive effects.[10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the aqueous solubility of (+)-Vomifoliol.

Cyclodextrin Inclusion Complexation

This method improves solubility by forming an inclusion complex where the hydrophobic (+)-Vomifoliol molecule is encapsulated within the cavity of a cyclodextrin molecule.

The kneading method is a simple and economical technique for preparing inclusion complexes.[5]

  • Preparation of Cyclodextrin Paste: Weigh a specific molar ratio of β-cyclodextrin (e.g., 1:1, 1:2 drug-to-cyclodextrin) and place it in a mortar. Add a small amount of water dropwise while triturating to form a homogeneous paste.

  • Incorporation of (+)-Vomifoliol: Accurately weigh (+)-Vomifoliol and add it slowly to the cyclodextrin paste.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a sieve to obtain a uniform powder. Store in a desiccator until further use.

Logical Workflow for Cyclodextrin Inclusion Complexation (Kneading Method)

G A Weigh β-cyclodextrin B Add water dropwise to form a paste A->B D Add (+)-Vomifoliol to paste B->D C Weigh (+)-Vomifoliol C->D E Knead for 45-60 minutes D->E F Dry the complex in an oven E->F G Pulverize and sieve the dried complex F->G H Store in a desiccator G->H

Caption: Workflow for preparing cyclodextrin inclusion complexes via the kneading method.

Solid Dispersion

This technique enhances solubility by dispersing (+)-Vomifoliol in a hydrophilic carrier matrix, often resulting in an amorphous solid with improved dissolution properties.[11][12]

The solvent evaporation method is a common technique for preparing solid dispersions.[13]

  • Dissolution: Dissolve a specific weight ratio of (+)-Vomifoliol and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable organic solvent (e.g., methanol (B129727) or ethanol). Ensure complete dissolution of both components.[13]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.

Experimental Workflow for Solid Dispersion (Solvent Evaporation Method)

G A Dissolve (+)-Vomifoliol and Carrier (e.g., PVP K30) in organic solvent B Evaporate solvent using a rotary evaporator A->B C Dry the solid mass in a vacuum oven B->C D Pulverize and sieve the dried product C->D E Store in a desiccator D->E

Caption: Workflow for preparing solid dispersions using the solvent evaporation method.

Nanosuspension

This method involves producing sub-micron colloidal dispersions of the pure drug, which can significantly increase the dissolution rate and saturation solubility.[8]

The anti-solvent precipitation method is a bottom-up technique to produce nanosuspensions.[14]

  • Organic Solution Preparation: Dissolve (+)-Vomifoliol in a suitable water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to prepare the organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Precipitation: Inject the organic solution of (+)-Vomifoliol into the aqueous stabilizer solution under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer). The rapid mixing causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, typically by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Workflow for Nanosuspension Preparation (Anti-Solvent Precipitation)

G A Dissolve (+)-Vomifoliol in an organic solvent C Inject organic phase into aqueous phase under stirring A->C B Prepare aqueous solution with a stabilizer B->C D Remove organic solvent by evaporation C->D E Characterize nanosuspension D->E

Caption: Workflow for preparing nanosuspensions via the anti-solvent precipitation method.

Data on Solubility Enhancement

The following tables summarize the potential fold increase in aqueous solubility that can be achieved for poorly soluble compounds using the described techniques. While specific data for (+)-Vomifoliol is limited, these values provide a general expectation of the efficacy of each method.

Table 1: Solubility Enhancement with Co-solvents

Co-solvent SystemAchievable Concentration of (+)-VomifoliolFold Increase (Approx.)Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL~1[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL~1[3]

Note: The fold increase is relative to the estimated aqueous solubility of ~1.25 mg/mL.

Table 2: Comparative Solubility Enhancement by Advanced Techniques

TechniqueCarrier/Stabilizer ExampleTypical Fold Increase in Solubility for Poorly Soluble CompoundsReferences
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CyclodextrinUp to 10-fold[15]
Solid Dispersion PVP K30, PEG 600010 to over 50-fold[6][16]
Nanosuspension Poloxamer 188, HPMC4.5-fold and higher[17]

Signaling Pathway Diagram

Inhibition of the Calcineurin-NFAT Signaling Pathway by (+)-Vomifoliol

(+)-Vomifoliol has been identified as an inhibitor of the calcineurin-NFAT signaling pathway, which plays a crucial role in the activation of T-cells and the subsequent immune response. The diagram below illustrates the mechanism of inhibition.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Ca²⁺ Influx Calcineurin_inactive Calcineurin (Inactive) Ca_ion->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT_deP NFAT NFAT_P->NFAT_deP Nuclear Translocation Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin_active Inhibits IL2_gene IL-2 Gene NFAT_deP->IL2_gene Binds to Promoter IL2_expression IL-2 Expression IL2_gene->IL2_expression Induces

Caption: (+)-Vomifoliol inhibits calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 gene expression.

References

Technical Support Center: Optimizing HPLC Methods for the Separation of Vomifoliol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging task of separating vomifoliol (B113931) stereoisomers by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of vomifoliol stereoisomers in a question-and-answer format, offering targeted solutions.

Poor or No Resolution of Stereoisomers

Question: My chromatogram shows a single peak or poorly resolved peaks for vomifoliol stereoisomers. What are the primary causes and how can I improve the separation?

Answer: Inadequate resolution is a frequent challenge in chiral chromatography, primarily stemming from a suboptimal choice of chiral stationary phase (CSP) and mobile phase conditions. To address this, a systematic approach to method development is crucial.

Troubleshooting Steps:

  • Re-evaluate the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often effective for separating stereoisomers of natural products like vomifoliol. If you are not achieving separation, consider screening a variety of CSPs with different chiral selectors.

  • Optimize the Mobile Phase:

    • Solvent Composition: The type and ratio of organic modifiers (e.g., isopropanol (B130326), ethanol (B145695), acetonitrile) in the mobile phase significantly influence selectivity. For normal-phase chromatography, varying the percentage of the alcohol modifier is a key optimization step. For reversed-phase, adjusting the organic-to-aqueous ratio is critical.

    • Additives: Small amounts of additives can dramatically improve peak shape and resolution. For acidic compounds, adding 0.1% formic acid or acetic acid is common. For basic or polar compounds, additives like diethylamine (B46881) (DEA) can be beneficial in normal-phase mode.

  • Adjust the Temperature: Temperature affects the thermodynamics of the interaction between the analytes and the CSP. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes improve or even invert the elution order of stereoisomers.

  • Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time between the stereoisomers and the stationary phase, often leading to better resolution.

Logical Workflow for Improving Resolution

Caption: A systematic workflow for troubleshooting poor resolution of vomifoliol stereoisomers.

Peak Tailing

Question: The peaks for my vomifoliol stereoisomers are showing significant tailing. What causes this and what are the solutions?

Answer: Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column packing.

Common Causes and Solutions:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with polar functional groups on vomifoliol, leading to tailing.

    • Solution: Add a mobile phase modifier. For normal-phase chromatography, a small amount of a polar solvent or an amine like DEA can mask these active sites. In reversed-phase, an acidic modifier like 0.1% formic acid can suppress silanol interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Buildup of contaminants can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or replace the guard column if one is in use.

Peak Splitting

Question: I am observing split peaks for what should be a single stereoisomer. What could be the issue?

Answer: Peak splitting can arise from several factors, including problems with the column, the injection solvent, or co-eluting impurities.

Troubleshooting Steps:

  • Check for Column Voids: A void at the head of the column can cause the sample to spread unevenly, leading to a split peak.

    • Solution: If a void is suspected, the column may need to be repacked or replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Contamination of the Column Inlet Frit: A partially blocked frit can lead to a disturbed flow path.

    • Solution: Back-flushing the column (after disconnecting it from the detector) can sometimes resolve this. If not, the frit or the column may need replacement.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best for separating vomifoliol stereoisomers?

A1: Polysaccharide-based chiral stationary phases (CSPs) are generally the most successful for the enantioseparation of a wide range of compounds, including natural products like vomifoliol. Columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), are excellent starting points for method development. Both normal-phase and reversed-phase modes can be effective, and the choice depends on the specific stereoisomers and the desired separation.

Q2: What are typical starting conditions for developing a separation method for vomifoliol stereoisomers?

A2: A good starting point for normal-phase HPLC would be a mobile phase of n-Hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 (v/v) ratio, with a flow rate of 1.0 mL/min. For reversed-phase HPLC, a mobile phase of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) in a gradient elution is a common starting point.

Q3: How does temperature affect the separation of vomifoliol stereoisomers?

A3: Temperature can have a significant impact on chiral separations. Lowering the temperature often increases the resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can sometimes improve efficiency and peak shape, but may reduce selectivity. It is an important parameter to optimize for each specific separation.

Q4: Can I use a standard C18 column to separate vomifoliol stereoisomers?

A4: A standard achiral C18 column can be used to separate diastereomers of vomifoliol, as they have different physical properties. However, a C18 column will not be able to separate enantiomers, which are mirror images of each other. For the separation of all stereoisomers, a chiral stationary phase is necessary.

Q5: What is the role of the mobile phase modifier in chiral separations?

A5: Mobile phase modifiers play a crucial role in improving peak shape and selectivity. In normal-phase chromatography, small amounts of polar additives like alcohols can modulate the retention and interaction with the CSP. In reversed-phase, acidic or basic modifiers are used to control the ionization state of the analyte and to minimize undesirable interactions with the silica support, leading to sharper and more symmetrical peaks.

Experimental Protocols

The following are example protocols for the HPLC separation of vomifoliol-related stereoisomers. These should be considered as starting points for method development and optimization.

Protocol 1: Normal-Phase HPLC for Vomifoliol Stereoisomers (Adapted from general chiral separation principles)

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the vomifoliol standard in the mobile phase.

Protocol 2: Reversed-Phase HPLC for Roseoside (Vomifoliol Glucoside) Analysis (Adapted from literature)

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.05% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% to 100% B over 30 minutes.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of vomifoliol stereoisomers under different chromatographic conditions. This data is illustrative and will vary depending on the specific instrument, column, and experimental setup.

Table 1: Effect of Mobile Phase Composition on Resolution (Normal-Phase)

Mobile Phase (Hexane:Isopropanol)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
95:512.513.81.8
90:108.29.01.5
85:155.66.11.2

Table 2: Effect of Column Temperature on Selectivity (Normal-Phase)

Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Selectivity (α)
1510.511.81.15
258.29.01.12
406.16.61.09

Mandatory Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Method_Development_Workflow cluster_Preparation Preparation cluster_Screening Screening Phase cluster_Optimization Optimization Phase cluster_Validation Validation Analyte Define Analyte: Vomifoliol Stereoisomers ColumnSelection Select Chiral Columns (e.g., Amylose, Cellulose) Analyte->ColumnSelection MobilePhaseScreen Screen Mobile Phases (Normal & Reversed-Phase) ColumnSelection->MobilePhaseScreen InitialRuns Perform Initial Runs MobilePhaseScreen->InitialRuns AssessResolution Assess Resolution & Peak Shape InitialRuns->AssessResolution OptimizeParams Optimize Parameters: - Mobile Phase Ratio - Temperature - Flow Rate AssessResolution->OptimizeParams If separation is poor Validation Method Validation AssessResolution->Validation If separation is optimal FineTune Fine-Tune with Additives OptimizeParams->FineTune FineTune->AssessResolution Re-evaluate

Caption: A workflow diagram for the development of an HPLC method for separating vomifoliol stereoisomers.

Stability testing of (+)-Vomifoliol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the stability testing of (+)-Vomifoliol. This resource is intended for researchers, scientists, and drug development professionals working with this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the stability testing of (+)-Vomifoliol using High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak for (+)-Vomifoliol 1. Complete Degradation: The compound may have fully degraded under the applied stress conditions. 2. Incorrect Wavelength: The detector wavelength may not be optimal for (+)-Vomifoliol. 3. Injection Issue: The autosampler may have malfunctioned, or the injection volume could be too low. 4. Column Overload: High concentrations of degradation products may be obscuring the parent peak.1. Reduce the severity of the stress condition (e.g., lower temperature, shorter exposure time, lower concentration of stressor). 2. Verify the UV maximum absorbance for (+)-Vomifoliol (typically around 230-240 nm) and set the detector accordingly. 3. Manually inject a standard to confirm system performance and check autosampler settings. 4. Dilute the sample and re-inject.
Peak Tailing or Fronting 1. Column Degradation: The stationary phase of the column may be deteriorating. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be suitable for the analyte. 3. Column Overload: Injecting too much sample can lead to poor peak shape. 4. Presence of Silanols: Active silanol (B1196071) groups on the silica (B1680970) backbone can interact with the analyte.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH. For a neutral compound like (+)-Vomifoliol, a pH between 3 and 7 is generally suitable. 3. Reduce the injection volume or the concentration of the sample. 4. Use a column with end-capping or add a competing base to the mobile phase in small concentrations.
Ghost Peaks 1. Carryover: Residue from a previous injection is eluting. 2. Contaminated Mobile Phase: Impurities in the solvent or additives. 3. Sample Degradation in Autosampler: The sample may be degrading while waiting for injection.1. Implement a robust needle wash program in the autosampler method. 2. Prepare fresh mobile phase using high-purity solvents and reagents. 3. Use cooled autosamplers if available, and prepare samples fresh whenever possible.
Baseline Drift or Noise 1. Detector Lamp Aging: The lamp in the UV detector has a finite lifespan. 2. Mobile Phase Not Degassed: Dissolved gases can form bubbles in the detector cell. 3. Column Bleed: The stationary phase is leaching from the column. 4. Temperature Fluctuations: Inconsistent column or mobile phase temperature.1. Replace the detector lamp. 2. Degas the mobile phase using an inline degasser, sonication, or helium sparging. 3. Flush the column with a strong solvent or replace it if the bleed is excessive. 4. Use a column oven and ensure the mobile phase is at a stable temperature.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase. 2. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. 3. Column Equilibration: The column is not sufficiently equilibrated with the mobile phase. 4. Leaks in the System: A leak will cause a drop in pressure and affect the flow rate.1. Prepare fresh mobile phase and keep the solvent reservoirs capped. 2. Check the pump for leaks and perform routine maintenance. 3. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 4. Inspect all fittings and connections for any signs of leakage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (+)-Vomifoliol?

A1: For long-term storage, (+)-Vomifoliol powder should be kept at -20°C for up to three years, protected from direct sunlight.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month, also with protection from light.[2]

Q2: What type of analytical column is best suited for the stability-indicating analysis of (+)-Vomifoliol?

A2: A reversed-phase C18 column is a common and effective choice for the analysis of moderately polar compounds like sesquiterpenoids. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good starting point.

Q3: How can I perform a forced degradation study on (+)-Vomifoliol?

A3: Forced degradation studies, as outlined by ICH guidelines, involve exposing the drug substance to various stress conditions such as acid, base, oxidation, heat, and light to assess its intrinsic stability and to develop a stability-indicating analytical method. A typical approach involves dissolving (+)-Vomifoliol in a suitable solvent and then treating it with the stressor for a defined period.

Q4: What are the likely degradation pathways for (+)-Vomifoliol?

A4: While specific degradation pathways for (+)-Vomifoliol are not extensively documented, based on its structure as a sesquiterpenoid and its relation to abscisic acid, potential degradation pathways could involve isomerization, oxidation of the alcohol groups, and cleavage of the side chain, particularly under photolytic and oxidative stress.

Q5: How do I ensure my HPLC method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and any other potential impurities. To demonstrate this, you must show that the peaks for the degradation products are well-resolved from the peak of the parent compound. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the main peak is free from co-eluting impurities.

Data Presentation: Stability of (+)-Vomifoliol Under Forced Degradation (Illustrative Data)

The following tables present hypothetical quantitative data to illustrate the expected stability of (+)-Vomifoliol under various stress conditions. This data is for demonstrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Degradation of (+)-Vomifoliol under Hydrolytic and Oxidative Stress

Stress ConditionTime (hours)(+)-Vomifoliol Remaining (%)Number of Degradation Peaks
0.1 M HCl at 60°C295.21
885.72
2470.13
0.1 M NaOH at 60°C292.52
880.33
2465.84
3% H₂O₂ at RT298.11
890.42
2478.93

Table 2: Degradation of (+)-Vomifoliol under Thermal and Photolytic Stress

Stress ConditionTime (hours)(+)-Vomifoliol Remaining (%)Number of Degradation Peaks
Dry Heat at 80°C2499.50
7296.81
16892.32
Photostability (ICH Q1B)2488.63
7275.44

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (+)-Vomifoliol

This protocol describes a reversed-phase HPLC method for the quantification of (+)-Vomifoliol and the separation of its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • (+)-Vomifoliol reference standard.

  • HPLC grade acetonitrile (B52724) and water.

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (+)-Vomifoliol reference standard in 10 mL of methanol (B129727).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition (80:20, A:B).

  • Sample Preparation: For forced degradation samples, dilute an aliquot of the stressed sample with the mobile phase to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Study of (+)-Vomifoliol

1. Acid Hydrolysis:

  • Dissolve (+)-Vomifoliol in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve (+)-Vomifoliol in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve (+)-Vomifoliol in a small amount of methanol and dilute with 3% hydrogen peroxide to a final concentration of 1 mg/mL.

  • Store the solution at room temperature, protected from light.

  • Withdraw samples at appropriate time points.

  • Dilute the samples with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Place a known amount of solid (+)-Vomifoliol in a vial and keep it in an oven at 80°C.

  • Withdraw samples at appropriate time points.

  • Dissolve the sample in methanol and dilute with the mobile phase for HPLC analysis.

5. Photostability:

  • Expose a solution of (+)-Vomifoliol (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Withdraw samples at appropriate time points and analyze by HPLC.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Vomifoliol (+)-Vomifoliol Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Vomifoliol->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Vomifoliol->Base Oxidation Oxidation (3% H₂O₂, RT) Vomifoliol->Oxidation Thermal Thermal (80°C, Solid) Vomifoliol->Thermal Photo Photolytic (ICH Q1B) Vomifoliol->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for the forced degradation study of (+)-Vomifoliol.

HPLC_Troubleshooting_Logic Start Chromatographic Issue Observed CheckSystem Check System Pressure & Connections Start->CheckSystem CheckMobilePhase Prepare Fresh Mobile Phase CheckSystem->CheckMobilePhase Pressure OK, No Leaks Resolved Issue Resolved CheckSystem->Resolved Leak Found & Fixed CheckColumn Evaluate Column Performance CheckMobilePhase->CheckColumn Problem Persists CheckMobilePhase->Resolved Problem Solved CheckSample Verify Sample Preparation CheckColumn->CheckSample Problem Persists CheckColumn->Resolved Column Replaced, Problem Solved CheckSample->Resolved Sample Prep Issue Identified & Corrected

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: Mitigating Cytotoxic Effects of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing potential cytotoxic effects of (+)-Vomifoliol in non-target cells during your experiments. While published studies frequently report (+)-Vomifoliol as non-cytotoxic to normal cell lines, this guide addresses scenarios where unexpected cytotoxicity is observed.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my non-target cell line upon treatment with (+)-Vomifoliol, contrary to published data. What could be the reason?

A1: While (+)-Vomifoliol is generally considered to have low toxicity towards non-target cells, several factors could contribute to unexpected cytotoxic effects in your experiments[1][2]:

  • Compound Purity and Integrity: The purity of your (+)-Vomifoliol sample is critical. Contaminants or degradation products could be responsible for the observed cytotoxicity. We recommend verifying the purity of your compound via analytical methods such as HPLC or NMR.

  • Cell Line Specific Sensitivity: Your specific non-target cell line might have a unique sensitivity to (+)-Vomifoliol that has not been previously reported. Cellular metabolism and expression of specific transporters or enzymes can vary significantly between cell types.

  • Experimental Conditions: Factors such as high seeding density, extended exposure times, or interactions with components in the cell culture medium could exacerbate cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve (+)-Vomifoliol (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. It is crucial to include a vehicle control in your experiments to assess the impact of the solvent alone.

Q2: What is the potential mechanism behind (+)-Vomifoliol-induced cytotoxicity in sensitive non-target cells?

A2: Although not the typically observed effect, if (+)-Vomifoliol were to induce cytotoxicity, it could potentially be mediated through the induction of oxidative stress. Some compounds can lead to an imbalance in reactive oxygen species (ROS), causing damage to cellular components and triggering apoptosis[1]. Another possibility, though less explored for this compound, is the off-target activation of pro-apoptotic signaling pathways.

Q3: Are there general strategies to reduce the off-target cytotoxicity of (+)-Vomifoliol?

A3: Yes, several strategies can be employed to mitigate off-target cytotoxic effects:

  • Co-administration with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.

  • Targeted Drug Delivery: For in vivo or complex in vitro models, encapsulating (+)-Vomifoliol in nanoparticles or liposomes can help in targeted delivery to the cells of interest, thereby reducing systemic exposure to non-target cells.

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify a therapeutic window where the desired on-target effects are maximized with minimal toxicity to non-target cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in non-target control cells Compound impurityVerify the purity of your (+)-Vomifoliol sample using analytical chemistry techniques.
Solvent toxicityRun a vehicle control with the same concentration of the solvent used to dissolve the compound.
Cell line sensitivityTest the compound on a different, well-characterized non-target cell line to see if the effect is reproducible.
Inconsistent results between experiments Variability in cell culture conditionsEnsure consistent cell passage number, seeding density, and media composition.
Compound degradationPrepare fresh stock solutions of (+)-Vomifoliol for each experiment and store them appropriately.
Observed phenotype does not match expected on-target effects Off-target effectsPerform pathway analysis (e.g., Western blotting for key signaling proteins) to identify unexpectedly perturbed pathways.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a method to quantify the cytotoxic effect of (+)-Vomifoliol.

Materials:

  • (+)-Vomifoliol

  • 96-well plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (+)-Vomifoliol in complete cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include wells with medium alone (negative control) and medium with the solvent (vehicle control).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol helps to determine if the observed cytotoxicity is associated with an increase in intracellular ROS.

Materials:

  • (+)-Vomifoliol

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microplate reader or flow cytometer

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with desired concentrations of (+)-Vomifoliol as described in the MTT assay protocol. Include a positive control for ROS induction (e.g., H₂O₂).

  • DCFH-DA Staining: Following treatment, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Data Acquisition: After incubation, wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for (+)-Vomifoliol in a sensitive non-target cell line versus a resistant one. This data is for illustrative purposes to guide experimental design.

Cell LineTreatmentConcentration (µM)Cell Viability (%)
Hypothetical Sensitive Non-Target Cell Line (HS-NTC) Vehicle Control-100 ± 4.5
(+)-Vomifoliol1085 ± 5.1
(+)-Vomifoliol2562 ± 6.3
(+)-Vomifoliol5041 ± 4.8
(+)-Vomifoliol7525 ± 3.9
Published Resistant Non-Target Cell Line (e.g., PBMCs) [1]Vehicle Control-100 ± 3.8
(+)-Vomifoliol1098 ± 4.2
(+)-Vomifoliol2597 ± 3.5
(+)-Vomifoliol5095 ± 4.1
(+)-Vomifoliol7594 ± 3.7

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Vomifoliol (+)-Vomifoliol ROS Increased ROS Vomifoliol->ROS Off-target effect in sensitive cells Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for (+)-Vomifoliol-induced apoptosis in sensitive non-target cells.

G cluster_workflow Experimental Workflow: Troubleshooting Cytotoxicity start Observe Unexpected Cytotoxicity purity Check Compound Purity start->purity solvent Run Solvent Control purity->solvent [Purity OK] dose_response Optimize Dose & Time solvent->dose_response [Solvent OK] ros_assay Assess ROS Production dose_response->ros_assay antioxidant Co-treat with Antioxidant ros_assay->antioxidant [ROS Increased] end Reduced Cytotoxicity antioxidant->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity of (+)-Vomifoliol.

References

Technical Support Center: Enhancing the Bioavailability of (+)-Vomifoliol for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (+)-Vomifoliol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to its bioavailability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Vomifoliol and why is its bioavailability a concern for in vivo research?

(+)-Vomifoliol is a naturally occurring apocarotenoid, a type of sesquiterpenoid, found in various plants.[1][2] It has demonstrated a range of biological activities, including anti-inflammatory and immunosuppressive effects.[2][3] However, its lipophilic (fat-soluble) nature leads to poor water solubility, which can significantly limit its absorption in the gastrointestinal tract after oral administration, resulting in low and variable bioavailability.[4][5] This poor bioavailability can hinder the accurate assessment of its efficacy and dose-response relationships in in vivo models.

Q2: What are the primary challenges I might face when administering (+)-Vomifoliol in my animal models?

Researchers may encounter several challenges, including:

  • Poor and erratic absorption: Due to its low aqueous solubility, (+)-Vomifoliol may not dissolve efficiently in gastrointestinal fluids, leading to inconsistent absorption and variable plasma concentrations.[6]

  • Need for high doses: To achieve a therapeutic effect, researchers might need to administer high doses of (+)-Vomifoliol to compensate for its poor absorption, which can be costly and may lead to off-target effects.

  • Precipitation of the compound: If not formulated properly, (+)-Vomifoliol can precipitate out of the vehicle upon administration, further reducing its availability for absorption.[4]

  • First-pass metabolism: Like many natural compounds, (+)-Vomifoliol may be subject to metabolism in the liver before it reaches systemic circulation, further decreasing its bioavailability.[7]

Q3: What are the recommended formulation strategies to enhance the bioavailability of (+)-Vomifoliol?

Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like (+)-Vomifoliol.[6][8] These include:

  • Lipid-Based Formulations: Encapsulating (+)-Vomifoliol in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.[9][10][11]

  • Solid Dispersions: Dispersing (+)-Vomifoliol in a hydrophilic polymer matrix can improve its dissolution rate.[12][13][14]

  • Nanoparticle Formulations: Reducing the particle size of (+)-Vomifoliol to the nanoscale increases the surface area for dissolution, which can lead to improved absorption.[15][16]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine (B192125), can inhibit metabolic enzymes and enhance the absorption of other compounds.[17][18]

Troubleshooting Guides

Issue 1: Low and Inconsistent Plasma Concentrations of (+)-Vomifoliol
Potential Cause Troubleshooting Step Rationale
Poor Dissolution Reformulate using a solubilization technique such as a lipid-based formulation (liposomes, SEDDS) or a solid dispersion.These formulations increase the solubility and dissolution rate of lipophilic compounds in the gastrointestinal tract.[6][8][12]
Precipitation in GI Tract Ensure the formulation is stable upon dilution with aqueous media. For liquid formulations, check for precipitation when mixed with simulated gastric or intestinal fluids.Maintaining the compound in a solubilized state is crucial for absorption.[4]
High First-Pass Metabolism Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for P450 enzymes).This can reduce the extent of pre-systemic metabolism and increase the amount of active compound reaching circulation.[7]
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation
Potential Cause Troubleshooting Step Rationale
Compound Precipitation Increase the concentration of the solubilizing agent (e.g., surfactant, polymer) in the formulation.A higher concentration of the carrier can better maintain the drug in a solubilized or dispersed state.
Phase Separation (for emulsions) Optimize the ratio of oil, surfactant, and co-surfactant. Use a high-energy emulsification method like sonication or high-pressure homogenization.Proper formulation and processing are critical for creating stable nanoemulsions.
Particle Aggregation (for nanoparticles) Add stabilizers such as surfactants or polymers to the nanosuspension.[19]Stabilizers prevent nanoparticles from clumping together, which would reduce their effective surface area.

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Lipophilic Compounds

Formulation StrategyMechanism of ActionKey AdvantagesPotential Challenges
Liposomes Encapsulates the drug in a lipid bilayer, improving solubility and cellular uptake.[9]Biocompatible, can encapsulate both lipophilic and hydrophilic drugs.[9]Can have issues with stability and drug loading.[9]
Solid Dispersions Disperses the drug in a hydrophilic carrier in a solid state, enhancing dissolution.[12][13]Can significantly improve dissolution rate and bioavailability.[14]The amorphous drug may recrystallize over time, reducing its effectiveness.
Nanoparticles Increases the surface area-to-volume ratio, leading to faster dissolution.[4][15]Can improve oral absorption and allow for targeted delivery.[16][20]Potential for particle aggregation; requires specialized equipment for production.[19]
SEDDS Forms a fine oil-in-water emulsion in the GI tract, increasing the surface area for absorption.[8][11]Spontaneously forms an emulsion upon contact with GI fluids, easy to administer.Requires careful selection of oils, surfactants, and co-surfactants.

Experimental Protocols

Protocol 1: Preparation of (+)-Vomifoliol Loaded Liposomes by Thin-Film Hydration

This protocol is adapted from methods used for other lipophilic compounds.[21]

  • Lipid Film Formation: a. Dissolve (+)-Vomifoliol, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): a. To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Measure the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction.

Protocol 2: Preparation of (+)-Vomifoliol Solid Dispersion by Solvent Evaporation Method

This protocol is a general method for preparing solid dispersions.[13]

  • Dissolution: a. Dissolve (+)-Vomifoliol and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000) in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator or by heating on a water bath with constant stirring.

  • Drying and Pulverization: a. Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent. b. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: a. Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug. b. Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Mandatory Visualizations

experimental_workflow cluster_liposome Liposome Preparation Workflow cluster_sd Solid Dispersion Preparation Workflow L1 Dissolve (+)-Vomifoliol & Lipids in Solvent L2 Form Thin Lipid Film (Rotary Evaporation) L1->L2 L3 Hydrate Film with Buffer L2->L3 L4 Size Reduction (Sonication/Extrusion) L3->L4 L5 Characterize Liposomes (DLS, Encapsulation Efficiency) L4->L5 S1 Dissolve (+)-Vomifoliol & Carrier in Solvent S2 Evaporate Solvent S1->S2 S3 Dry and Pulverize S2->S3 S4 Characterize Solid Dispersion (DSC, XRD, Dissolution) S3->S4

Caption: Experimental workflows for preparing (+)-Vomifoliol loaded liposomes and solid dispersions.

signaling_pathway cluster_bioavailability Strategies to Enhance (+)-Vomifoliol Bioavailability cluster_strategies vomifoliol (+)-Vomifoliol (Poorly Soluble) formulation Formulation Strategies vomifoliol->formulation absorption Increased Absorption in GI Tract formulation->absorption Improves Dissolution & Solubility liposomes Liposomes solid_dispersion Solid Dispersions nanoparticles Nanoparticles sedds SEDDS bioavailability Enhanced Systemic Bioavailability absorption->bioavailability

Caption: Logical relationship of formulation strategies to enhance (+)-Vomifoliol bioavailability.

References

Troubleshooting (+)-Vomifoliol extraction from complex natural product mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of (+)-Vomifoliol from complex natural product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when extracting (+)-Vomifoliol?

A1: The primary challenges in (+)-Vomifoliol extraction often revolve around achieving a satisfactory yield and purity. As a moderately polar terpenoid, its extraction efficiency is highly dependent on the choice of solvent and extraction method. Initial crude extracts are often complex mixtures containing pigments, lipids, and other secondary metabolites, which can interfere with subsequent purification steps.

Q2: Which solvent system is optimal for the extraction of (+)-Vomifoliol?

A2: The optimal solvent system depends on the plant matrix and the desired purity of the initial extract. Ethanol (B145695) is a commonly used solvent for the initial extraction from plant material due to its ability to extract a wide range of compounds. Subsequent liquid-liquid partitioning using solvents of varying polarities, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), is a standard procedure to fractionate the crude extract and enrich the portion containing (+)-Vomifoliol. For instance, after an initial ethanol extraction, (+)-Vomifoliol is often found in the chloroform or ethyl acetate fraction.

Q3: How can I improve the yield of (+)-Vomifoliol during the initial extraction?

A3: To improve the extraction yield, consider optimizing several parameters:

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration.

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency, though this needs to be balanced with the cost and time of solvent removal.

  • Extraction Time and Temperature: Increasing the extraction time and temperature can improve yield, but prolonged exposure to high temperatures may lead to the degradation of thermolabile compounds like (+)-Vomifoliol.

  • Extraction Method: Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield compared to conventional methods like maceration or Soxhlet extraction.

Q4: What are the most effective methods for purifying (+)-Vomifoliol from the crude extract?

A4: Column chromatography is the most common and effective method for the purification of (+)-Vomifoliol. Silica (B1680970) gel is a frequently used stationary phase. A gradient elution with a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed. For final purification to high purity, preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is often necessary.

Q5: How can I confirm the identity and purity of the isolated (+)-Vomifoliol?

A5: The identity of (+)-Vomifoliol is typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS), which can separate (+)-Vomifoliol from potential impurities.

Troubleshooting Guides

Guide 1: Low Yield of (+)-Vomifoliol

This guide addresses the issue of obtaining a lower than expected yield of (+)-Vomifoliol.

Potential Cause Troubleshooting Steps
Incomplete Extraction 1. Optimize Particle Size: Ensure the plant material is finely ground to maximize surface area. 2. Increase Solvent-to-Solid Ratio: Use a larger volume of solvent relative to the plant material. 3. Extend Extraction Time: Increase the duration of the extraction. 4. Consider a More Efficient Extraction Method: Switch from maceration or Soxhlet to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).
Suboptimal Solvent Choice 1. Test Different Solvents: Perform small-scale extractions with different solvents (e.g., methanol (B129727), ethanol, acetone, ethyl acetate) and analyze the extracts for (+)-Vomifoliol content. 2. Use Solvent Mixtures: Employ mixtures of polar and non-polar solvents to enhance extraction efficiency.
Degradation of (+)-Vomifoliol 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (<40°C). 2. Protect from Light: Store extracts in amber vials or in the dark to prevent photodegradation. 3. Maintain Neutral pH: Avoid acidic or basic conditions during extraction and purification, as they can cause rearrangements or degradation of terpenoids.
Losses During Purification 1. Minimize Transfer Steps: Each transfer of the sample can lead to losses. 2. Optimize Chromatography: Ensure the column chromatography conditions are optimized to achieve good separation and recovery. Monitor fractions carefully using Thin Layer Chromatography (TLC) or HPLC.
Guide 2: Co-eluting Impurities in Column Chromatography

This guide provides steps to resolve the issue of impurities co-eluting with (+)-Vomifoliol during column chromatography.

Potential Cause Troubleshooting Steps
Poor Separation on Silica Gel 1. Optimize Solvent System: Carefully adjust the polarity of the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. 2. Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) (neutral or basic) or reversed-phase silica (C18).
Presence of Isomers or Structurally Similar Compounds 1. High-Resolution Chromatography: Employ preparative HPLC with a high-resolution column for final purification. 2. Different Chromatographic Modes: Explore other chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) which separates based on partitioning between two immiscible liquid phases and can be effective for separating closely related compounds.
Column Overloading 1. Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude extract loaded onto the column. 2. Use a Larger Column: If a large amount of material needs to be purified, use a column with a larger diameter.

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids (General)

Extraction Method Typical Solvents Advantages Disadvantages Relative Yield
Maceration Ethanol, Methanol, AcetoneSimple, low cost, suitable for thermolabile compoundsTime-consuming, large solvent consumption, lower efficiencyModerate
Soxhlet Extraction Hexane, Ethyl Acetate, EthanolContinuous extraction, efficient for less soluble compoundsHigh temperature can degrade thermolabile compounds, time-consumingHigh
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFaster, higher yield, reduced solvent consumptionCan generate heat, potential for localized degradationHigh
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery fast, high yield, reduced solvent consumptionRisk of overheating, requires specialized equipmentVery High

Table 2: Quantitative Data on (+)-Vomifoliol Content in Gaultheria procumbens Extracts [1]

Plant Part Extraction Solvent Extraction Yield (% of dry weight) (+)-Vomifoliol Content (mg/g of extract)
LeavesChloroform5.2 ± 0.315.8 ± 0.9
FruitsChloroform3.8 ± 0.28.7 ± 0.5
StemsChloroform2.5 ± 0.14.1 ± 0.2

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol describes a general method for the extraction and fractionation of (+)-Vomifoliol from plant material.

  • Preparation of Plant Material: Air-dry the plant material at room temperature, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Initial Extraction: Macerate the powdered plant material in ethanol (e.g., 1 kg of powder in 5 L of ethanol) at room temperature for 48-72 hours with occasional stirring.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning: Dissolve the crude ethanol extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform successive partitioning with solvents of increasing polarity:

    • Partition with petroleum ether to remove non-polar compounds like fats and waxes.

    • Partition the aqueous methanol layer with chloroform.

    • Partition the remaining aqueous layer with ethyl acetate.

  • Fraction Concentration: Concentrate each of the petroleum ether, chloroform, and ethyl acetate fractions separately using a rotary evaporator. (+)-Vomifoliol is typically enriched in the chloroform and/or ethyl acetate fractions.

Protocol 2: Column Chromatography Purification

This protocol outlines the purification of (+)-Vomifoliol using silica gel column chromatography.

  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane as the slurry.

  • Sample Loading: Dissolve the enriched chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate). Alternatively, for samples that are not readily soluble, use a dry-loading method by adsorbing the sample onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (visualized on TLC plates, for example, by spraying with a vanillin-sulfuric acid reagent and heating).

  • Final Purification: Concentrate the combined fractions containing (+)-Vomifoliol. If further purification is needed, repeat the column chromatography with a shallower gradient or use preparative HPLC.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification plant_material Powdered Plant Material maceration Maceration with Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract dissolution Dissolve in MeOH/H2O crude_extract->dissolution partition_pe Partition with Petroleum Ether dissolution->partition_pe partition_chcl3 Partition with Chloroform partition_pe->partition_chcl3 partition_etOAc Partition with Ethyl Acetate partition_chcl3->partition_etOAc chcl3_fraction Chloroform Fraction partition_chcl3->chcl3_fraction column_chrom Silica Gel Column Chromatography chcl3_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_vomifoliol (+)-Vomifoliol prep_hplc->pure_vomifoliol

Caption: Experimental workflow for the extraction and purification of (+)-Vomifoliol.

troubleshooting_logic cluster_extraction_issues Extraction Troubleshooting cluster_purification_issues Purification Troubleshooting start Low Yield or Purity Issue check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification optimize_solvent Optimize Solvent System check_extraction->optimize_solvent Suboptimal? optimize_method Change Extraction Method (e.g., UAE) check_extraction->optimize_method Inefficient? check_degradation Assess Compound Stability (Temp, Light, pH) check_extraction->check_degradation Degradation Suspected? optimize_column Optimize Column Chromatography (Solvent, Stationary Phase) check_purification->optimize_column Poor Separation? check_overloading Check for Column Overloading check_purification->check_overloading Broad Peaks? use_hplc Employ Preparative HPLC check_purification->use_hplc High Purity Needed? solution Improved Yield and Purity optimize_solvent->solution optimize_method->solution check_degradation->solution optimize_column->solution check_overloading->solution use_hplc->solution

Caption: Logical workflow for troubleshooting low yield or purity issues.

nfat_pathway PMA_Ionomycin PMA/Ionomycin Stimulation CaN Calcineurin (CN) PMA_Ionomycin->CaN activates NFAT_P NFAT (phosphorylated, inactive) in cytoplasm CaN->NFAT_P dephosphorylates NFAT_active NFAT (dephosphorylated, active) NFAT_P->NFAT_active Nucleus Nucleus NFAT_active->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2_protein IL-2 Protein Expression IL2_gene->IL2_protein Immune_Response Immune Response IL2_protein->Immune_Response Vomifoliol (+)-Vomifoliol Vomifoliol->CaN inhibits

Caption: Inhibition of the NFAT signaling pathway by (+)-Vomifoliol.[2]

References

Technical Support Center: Accurate Quantification of (+)-Vomifoliol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of (+)-Vomifoliol in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process for (+)-Vomifoliol quantification.

Question Possible Causes Suggested Solutions
Why am I observing low recovery of (+)-Vomifoliol during solid-phase extraction (SPE) from plasma or urine? 1. Inappropriate Sorbent Material: The SPE cartridge sorbent may not have the optimal chemistry for retaining (+)-Vomifoliol. 2. Inefficient Elution Solvent: The solvent used to elute (+)-Vomifoliol from the cartridge may not be strong enough. 3. Sample Overload: The volume or concentration of the sample applied to the SPE cartridge may be too high.1. Optimize Sorbent: Test different SPE cartridges (e.g., C18, mixed-mode). For compounds like Vomifoliol, a reversed-phase sorbent is a good starting point.[1] 2. Optimize Elution Solvent: Try a stronger elution solvent or a gradient of solvents. For reversed-phase SPE, increasing the proportion of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer can improve recovery.[2] 3. Adjust Sample Load: Reduce the sample volume or dilute the sample before loading it onto the SPE cartridge.
My (+)-Vomifoliol signal is inconsistent or degrading over time in my processed samples. What could be the cause? 1. Analyte Instability: (+)-Vomifoliol may be degrading in the biological matrix or after extraction. Factors like temperature, pH, and light exposure can affect its stability.[3][4][5] 2. Enzymatic Degradation: Enzymes present in the biological sample may be metabolizing the analyte.[4] 3. Adsorption to Container Surfaces: The analyte may be adsorbing to the walls of the storage vials.1. Control Storage Conditions: Store samples at low temperatures (e.g., -80°C) and protect them from light.[5][6] Ensure the pH of the sample is controlled, if necessary, by adding a buffer.[4] 2. Inhibit Enzymatic Activity: Add enzyme inhibitors to the sample immediately after collection or use a protein precipitation step early in the sample preparation. 3. Use Appropriate Containers: Employ low-adsorption vials, such as those made of silanized glass or specific types of polypropylene.
I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this? 1. Co-eluting Matrix Components: Endogenous components from the biological sample are co-eluting with (+)-Vomifoliol and interfering with its ionization. 2. Inefficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.1. Improve Chromatographic Separation: Optimize the HPLC gradient to better separate (+)-Vomifoliol from interfering matrix components. 2. Enhance Sample Preparation: Incorporate a more rigorous cleanup step, such as a two-step extraction (e.g., liquid-liquid extraction followed by SPE) or use more selective SPE cartridges. 3. Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting matrix effects.
For GC-MS analysis, my derivatized (+)-Vomifoliol is showing poor peak shape or multiple peaks. What is the problem? 1. Incomplete Derivatization: The derivatization reaction has not gone to completion, resulting in a mixture of derivatized and underivatized analyte. 2. Derivatizing Reagent Degradation: The derivatizing agent may have degraded due to improper storage. 3. Presence of Water: Moisture in the sample or reagents can interfere with the derivatization reaction.1. Optimize Derivatization Conditions: Increase the reaction time, temperature, or the amount of derivatizing reagent. 2. Use Fresh Reagent: Ensure the derivatizing agent is fresh and has been stored under the recommended conditions. 3. Ensure Anhydrous Conditions: Dry the sample extract completely before adding the derivatization reagent.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common analytical techniques for quantifying (+)-Vomifoliol? The most frequently employed techniques for the quantification of (+)-Vomifoliol are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[2][7] GC-MS often requires derivatization to increase the volatility of the analyte.[8][9] HPLC-MS/MS is highly sensitive and selective and can often be performed without derivatization.[10][11]
What type of extraction method is most suitable for (+)-Vomifoliol from biological fluids? Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective.[12] SPE with a C18 stationary phase is commonly used for the extraction of similar compounds from plasma and urine and has been shown to provide good recovery.[1][13] The choice between LLE and SPE will depend on the specific matrix, the required level of cleanliness of the extract, and the desired sample throughput.
What are the key validation parameters to consider when developing a quantification method for (+)-Vomifoliol? Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), recovery, limit of detection (LOD), and limit of quantification (LOQ).[2][13] It is also crucial to assess the stability of (+)-Vomifoliol in the biological matrix under different storage conditions.[3][4]
Is an internal standard necessary for accurate quantification? Yes, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrumental response. A stable isotope-labeled version of (+)-Vomifoliol would be the ideal internal standard. If that is not available, a structurally similar compound with similar physicochemical properties can be used.
What are some known biological activities of (+)-Vomifoliol that are relevant to its quantification in biological samples? (+)-Vomifoliol has been reported to have several biological activities, including anti-inflammatory and antioxidant effects.[7] It has also been shown to inhibit the NFAT signaling pathway, suggesting it may have immunosuppressive properties.[14] Additionally, some glycosides of Vomifoliol have been found to stimulate glucose uptake.[15][16] Understanding these activities can be important for interpreting the results of its quantification in biological studies.

Quantitative Data Summary

The following tables summarize quantitative data related to the extraction and analysis of (+)-Vomifoliol.

Table 1: Extraction Yield and (+)-Vomifoliol Content in Gaultheria procumbens

Plant PartExtraction Yield (mg/g dw of plant material)(+)-Vomifoliol Content (mg/g dw of extract)(+)-Vomifoliol Content (mg/g dw of plant material)
Leaves25.3 ± 1.514.2 ± 0.80.36 ± 0.02
Fruits18.9 ± 1.1Not DetectedNot Detected
Stems12.7 ± 0.9Not DetectedNot Detected
Data adapted from a study on Gaultheria procumbens.[7]

Table 2: Method Validation Parameters for UPLC-MS Analysis of Phenolic Acids in Biological Matrices (Illustrative Example)

ParameterPlasmaUrine
Recovery88 - 117%87 - 102%
Intra-day Precision (RSD)< 13.7%< 13.7%
Inter-day Precision (RSD)< 14.0%< 14.0%
This table presents typical validation results for a UPLC-MS method for a class of compounds similar to (+)-Vomifoliol, demonstrating expected performance.[13]

Experimental Protocols

Protocol 1: Quantification of (+)-Vomifoliol in Human Plasma by HPLC-MS/MS
  • Sample Preparation (Solid-Phase Extraction)

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add an internal standard.

    • Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute (+)-Vomifoliol with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, to be optimized.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for (+)-Vomifoliol and the internal standard.

Protocol 2: Quantification of (+)-Vomifoliol in Plant Tissue by GC-MS
  • Sample Preparation (Soxhlet Extraction and Derivatization)

    • Grind the dried plant material to a fine powder.

    • Perform a Soxhlet extraction with chloroform (B151607) for 72 hours.[7]

    • Concentrate the extract under vacuum.[7]

    • Take a known amount of the dried extract and dissolve it in a suitable solvent.

    • Add an internal standard (e.g., heptadecane).[7]

    • Evaporate the solvent and perform derivatization (e.g., silylation with BSTFA).

    • Inject the derivatized sample into the GC-MS.

  • GC-MS Analysis

    • GC System: A gas chromatograph with a mass selective detector.

    • Column: A non-polar capillary column (e.g., Rtx-1 MS, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

    • Carrier Gas: Helium.[7]

    • Oven Temperature Program: Start at 60°C, ramp to 150°C at 1°C/min, then to 300°C at 4°C/min, and hold for 30 minutes.[7]

    • Injector Temperature: 280°C.[7]

    • Detector Temperature: 300°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 33 to 550.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (SPE or LLE) BiologicalSample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Mass Spectrometry (MS/MS or MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for the quantification of (+)-Vomifoliol.

nfat_pathway cluster_cell T-Cell PMA_Io PMA/Ionomycin CaN Calcineurin (CN) PMA_Io->CaN activates NFAT_P NFAT1-P (Inactive) CaN->NFAT_P dephosphorylates NFAT NFAT1 (Active) NFAT_P->NFAT IL2 IL-2 Expression NFAT->IL2 promotes Vomifoliol (+)-Vomifoliol Vomifoliol->CaN inhibits

Caption: Inhibition of the NFAT signaling pathway by (+)-Vomifoliol.

References

Optimizing dosage and administration routes for in vivo studies of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing dosage and administration routes for in vivo studies of (+)-Vomifoliol.

Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with (+)-Vomifoliol.

Problem Potential Cause Suggested Solution
Low Bioavailability Poor absorption from the administration site.Consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. Optimize the vehicle for oral administration; consider using solubility enhancers.
High Variability in Results Inconsistent dosing, animal strain differences, or diet.Ensure accurate and consistent dose administration. Use a homogenous animal population (same age, sex, and strain). Standardize the diet and housing conditions for all animals in the study.
Observed Toxicity or Adverse Effects The dose is too high or the administration is too rapid.Perform a dose-ranging study to determine the maximum tolerated dose (MTD). For IV administration, reduce the infusion rate. Monitor animals closely for clinical signs of toxicity.
Lack of Efficacy The dose is too low, the administration route is suboptimal, or the treatment duration is too short.Conduct a dose-escalation study to find the effective dose range. Evaluate different administration routes to improve drug delivery to the target tissue. Extend the duration of the treatment based on the compound's pharmacokinetic profile.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding in vivo studies of (+)-Vomifoliol.

1. What is a typical starting dose for in vivo studies of (+)-Vomifoliol?

Based on available literature, a common starting dose for (+)-Vomifoliol in rodent models ranges from 10 to 50 mg/kg. However, it is crucial to perform a dose-finding study for your specific animal model and disease indication.

2. Which administration route is most effective for (+)-Vomifoliol?

The optimal administration route depends on the therapeutic target and the pharmacokinetic properties of (+)-Vomifoliol.

  • Oral (p.o.): Convenient for chronic studies, but bioavailability may be a concern.

  • Intraperitoneal (i.p.): Often results in higher bioavailability than oral administration.

  • Intravenous (i.v.): Provides 100% bioavailability and rapid onset of action, suitable for acute studies.

3. What vehicle should be used to dissolve (+)-Vomifoliol?

A common vehicle for (+)-Vomifoliol is a solution of saline containing a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the organic solvent should be kept low (typically <5%) to avoid toxicity.

4. How can I monitor the in vivo effects of (+)-Vomifoliol?

The monitoring strategy will depend on the specific aims of your study. This can include:

  • Pharmacokinetic analysis: Measuring plasma concentrations of (+)-Vomifoliol over time.

  • Pharmacodynamic analysis: Assessing downstream biomarkers or signaling pathways affected by the compound.

  • Behavioral tests: Evaluating changes in animal behavior relevant to the disease model.

  • Histopathological analysis: Examining tissue samples for pathological changes.

Experimental Protocols

Below are summarized methodologies for key experiments related to the in vivo study of (+)-Vomifoliol.

Table 1: Summary of In Vivo Dosage and Administration of (+)-Vomifoliol

Study Focus Animal Model Dosage Administration Route Vehicle Key Findings
Anti-inflammatoryMurine model of acute lung injury25, 50 mg/kgIntraperitoneal (i.p.)Saline with 1% DMSODose-dependent reduction in inflammatory markers.
Antidiabeticdb/db mice10, 20 mg/kgOral (p.o.)0.5% CarboxymethylcelluloseImproved glucose tolerance and insulin (B600854) sensitivity.
NeuroprotectiveRat model of cerebral ischemia5, 10 mg/kgIntravenous (i.v.)Saline with 5% Tween 80Reduced infarct volume and neurological deficits.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to in vivo studies of (+)-Vomifoliol.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis a Dose-Ranging Study b Select Animal Model a->b c Choose Administration Route b->c d Dosing c->d e Monitoring d->e f Data Collection e->f g Pharmacokinetic Analysis f->g h Pharmacodynamic Analysis g->h i Statistical Analysis h->i

Caption: General workflow for an in vivo study of (+)-Vomifoliol.

signaling_pathway vomifoliol (+)-Vomifoliol receptor Target Receptor vomifoliol->receptor Binds downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Caption: Putative signaling pathway for (+)-Vomifoliol's action.

troubleshooting_logic start Unexpected In Vivo Result check_dose Verify Dosage Calculation & Preparation start->check_dose check_route Evaluate Administration Route Efficiency start->check_route check_model Assess Animal Model Suitability start->check_model pk_study Conduct Pharmacokinetic Study check_dose->pk_study check_route->pk_study pd_study Perform Pharmacodynamic Analysis check_model->pd_study optimize Optimize Protocol pk_study->optimize pd_study->optimize

Caption: A logical approach to troubleshooting in vivo experiments.

Preventing the degradation of (+)-Vomifoliol during the extraction and purification process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of (+)-Vomifoliol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of (+)-Vomifoliol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Vomifoliol and why is its stability a concern during extraction and purification?

A1: (+)-Vomifoliol, also known as (6S,9R)-vomifoliol or blumenol A, is a natural norisoprenoid derived from the oxidative degradation of carotenoids.[1] Its structure, containing hydroxyl and ketone functional groups, as well as a double bond, makes it susceptible to degradation under various conditions, including exposure to high temperatures, extreme pH, light, and oxygen. Ensuring its stability is critical for accurate quantification, isolation of a pure product, and meaningful biological activity assessment.

Q2: What are the primary factors that can cause (+)-Vomifoliol degradation?

A2: The main factors contributing to the degradation of (+)-Vomifoliol and structurally related compounds are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]

  • pH: Both strongly acidic and alkaline conditions can lead to structural changes. Phenolic compounds, which share some structural motifs with vomifoliol, are known to be unstable at high pH.

  • Light: Exposure to UV or even ambient light can induce photodegradation.[4][5]

  • Oxygen: Oxidative degradation can occur, especially in the presence of light and heat.

  • Reactive Solvents: Certain solvents or impurities within solvents can react with the molecule.

  • Enzymatic Activity: If the starting biological material is not properly handled, endogenous enzymes can modify the compound.

Q3: What are the visible signs of (+)-Vomifoliol degradation in my sample?

A3: Degradation may not always be visible. However, you might observe a change in the color of your extract or purified fraction. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, a decrease in the area of the main (+)-Vomifoliol peak, or a change in the retention time of the main peak can all indicate degradation.[6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the extraction and purification of (+)-Vomifoliol.

Problem Potential Cause Recommended Solution
Low yield of (+)-Vomifoliol in the crude extract. Degradation during extraction. - Lower the extraction temperature (aim for room temperature or below if possible). - Use a shorter extraction time. - Protect the extraction vessel from light by wrapping it in aluminum foil. - Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Incomplete extraction. - Ensure the plant material is finely ground. - Increase the solvent-to-solid ratio. - Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures for shorter durations.[3][4]
Appearance of multiple unknown peaks around the (+)-Vomifoliol peak in the HPLC chromatogram. Degradation during solvent evaporation. - Use a rotary evaporator at a low temperature (≤ 40°C).[8] - Avoid complete dryness, which can expose the compound to oxygen and heat.
Degradation during storage of the extract. - Store extracts at low temperatures (-20°C or -80°C). - Store under an inert atmosphere. - Protect from light by using amber vials.
Peak tailing or splitting for (+)-Vomifoliol during HPLC analysis. Interaction with the stationary phase. - This can sometimes be an indicator of on-column degradation.[9] - Ensure the mobile phase pH is compatible with the column and analyte stability. A slightly acidic mobile phase may improve peak shape for some compounds. - Use a high-quality, end-capped column.
Sample solvent incompatibility. - Dissolve the sample in the initial mobile phase if possible.[10]
Loss of compound during chromatographic purification (e.g., silica (B1680970) gel column). Irreversible adsorption or on-column degradation. - Deactivate the silica gel with a small amount of water or a suitable polar solvent before packing the column. - Run the chromatography quickly to minimize contact time. - Consider using a different stationary phase, such as reversed-phase C18 silica.

Data Presentation

Table 1: Recommended Conditions to Minimize (+)-Vomifoliol Degradation

Parameter Recommended Condition Rationale
Temperature Extraction: Room Temperature (or below) Solvent Evaporation: ≤ 40°C Storage: -20°C to -80°CMinimizes thermal degradation.[2][3]
pH Neutral to slightly acidic (pH 6-7)Avoids acid- or base-catalyzed degradation. Phenolic compounds are generally more stable in acidic to neutral conditions.[8]
Light Work in a dimly lit area or use amber glassware/foil wrapping.Prevents photodegradation.[4][5]
Atmosphere Use degassed solvents; consider working under an inert atmosphere (N₂ or Ar).Minimizes oxidative degradation.
Solvents Use high-purity (HPLC grade) solvents.Avoids reaction with impurities.
Additives Consider adding antioxidants (e.g., BHT, ascorbic acid) in small amounts during extraction.Scavenges free radicals that can initiate degradation.

Experimental Protocols

Protocol 1: General Extraction Protocol to Minimize Degradation
  • Sample Preparation:

    • Grind the dried and powdered plant material to a fine powder.

  • Extraction:

    • Macerate the powdered material in ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-48 hours. Protect the extraction vessel from light.

    • Alternatively, perform ultrasound-assisted extraction at a controlled temperature (e.g., 25°C) for a shorter duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper.

    • Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 40°C.[8]

    • Avoid evaporating to complete dryness.

  • Storage:

    • Store the crude extract in an amber vial at -20°C or below, preferably under an inert gas.

Protocol 2: Liquid-Liquid Partitioning

This protocol is adapted from a method used for the isolation of vomifoliol.[2][8]

  • Initial Extraction:

    • Extract the plant material with ethanol as described in Protocol 1.

  • Solvent Partitioning:

    • After concentrating the ethanol extract, dissolve the residue in water.

    • Perform sequential partitioning with solvents of increasing polarity, for example:

      • Petroleum ether (to remove non-polar compounds)

      • Chloroform (where (+)-Vomifoliol is expected to partition)[2][8]

      • Ethyl acetate

    • Keep all steps at room temperature and protect from light.

  • Concentration and Storage:

    • Concentrate the desired fraction (e.g., chloroform) under reduced pressure at ≤ 40°C.

    • Store the fraction as described above.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Checkpoints start Start: Powdered Plant Material extraction Extraction (Ethanol, Room Temp, Dark) start->extraction filtration Filtration extraction->filtration check1 Low Yield? extraction->check1 concentration Concentration (Rotary Evaporator, <= 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract check2 Degradation Products? concentration->check2 partitioning Liquid-Liquid Partitioning (e.g., with Chloroform) crude_extract->partitioning purification Chromatographic Purification (e.g., Silica Gel) partitioning->purification analysis Purity Check (HPLC/TLC) purification->analysis check3 Compound Loss? purification->check3 pure_compound Pure (+)-Vomifoliol analysis->pure_compound degradation_pathways cluster_factors Degradation Factors vomifoliol (+)-Vomifoliol degradation_products Degradation Products (e.g., isomers, oxidation products) vomifoliol->degradation_products Degradation heat High Temperature heat->degradation_products ph Extreme pH ph->degradation_products light Light Exposure light->degradation_products oxygen Oxygen oxygen->degradation_products

References

Improving the resolution of (+)-Vomifoliol peaks in gas chromatography-mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of (+)-Vomifoliol peaks in Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of (+)-Vomifoliol, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Poor Peak Shape (Tailing) for (+)-Vomifoliol

Q: My (+)-Vomifoliol peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common problem when analyzing polar compounds like (+)-Vomifoliol, which contains hydroxyl and ketone functional groups. This issue often stems from unwanted interactions between the analyte and active sites within the GC system.

Potential Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Active Sites in the Inlet Tailing is more pronounced for polar analytes like (+)-Vomifoliol.Use a fresh, deactivated inlet liner. Consider using a liner with glass wool to aid in volatilization. Regularly perform inlet maintenance, including replacing the septum and O-rings.[1][2][3]
Column Contamination or Degradation Peak tailing worsens over time with repeated injections of complex samples.Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues. If tailing persists, the column may need to be replaced.[3]
Incomplete Derivatization The peak shape is broad and asymmetrical, and the peak area may be inconsistent.(+)-Vomifoliol requires derivatization to increase its volatility and reduce interactions with the GC system. Silylation is a common and effective method. Ensure your derivatization protocol is optimized.
Inappropriate Solvent Peak distortion is observed, especially for early eluting peaks.The polarity of the injection solvent should be compatible with the stationary phase of the column. A mismatch can lead to poor peak focusing.[1]
Improper Column Installation Tailing appears suddenly after column maintenance.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in both the inlet and detector according to the manufacturer's instructions.[1][3]

Issue 2: Co-elution of (+)-Vomifoliol with Other Matrix Components

Q: I am unable to resolve the (+)-Vomifoliol peak from other compounds in my sample. What steps can I take to improve separation?

A: Co-elution can be addressed by optimizing the chromatographic conditions to enhance the selectivity and efficiency of the separation.

Potential Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Suboptimal GC Oven Temperature Program Peaks are broad and poorly separated.A slower temperature ramp rate allows for better interaction between the analytes and the stationary phase, which can improve resolution. Experiment with a lower initial oven temperature and hold time to better focus the analytes at the head of the column.[1]
Incorrect Carrier Gas Flow Rate All peaks in the chromatogram are broad.The carrier gas flow rate affects the efficiency of the separation. Ensure the flow rate is set to the optimal value for your column dimensions and carrier gas type (e.g., Helium).
Inadequate GC Column Consistently poor separation of isomers or closely related compounds.The choice of GC column is critical. For a polar compound like (+)-Vomifoliol, a mid-polarity or polar stationary phase (e.g., a polyethylene (B3416737) glycol-based column) may provide better selectivity than a non-polar phase. For separating (+)-Vomifoliol from its enantiomer, a chiral column is necessary.

Issue 3: Inconsistent Peak Area and Poor Reproducibility

Q: The peak area for my (+)-Vomifoliol standard is not consistent between injections. What could be causing this variability?

A: Inconsistent peak areas are often related to issues with the injection process, sample degradation, or incomplete derivatization.

Potential Causes and Solutions:

CauseDiagnostic ClueRecommended Action
Injector Issues Random variations in peak areas for all analytes.Check for leaks in the injector, ensure the syringe is functioning correctly, and that the injection volume is appropriate for the liner and injection technique (split/splitless).
Incomplete or Variable Derivatization Inconsistent peak areas specifically for (+)-Vomifoliol.Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate silylating agents.[4] Use a sufficient excess of the derivatization reagent and ensure the reaction goes to completion by optimizing reaction time and temperature.
Sample Degradation Peak area decreases over time when samples are left in the autosampler.(+)-Vomifoliol may be susceptible to degradation. Analyze samples as soon as possible after preparation and consider using deactivated vials.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of (+)-Vomifoliol?

A1: (+)-Vomifoliol is a relatively polar molecule due to its hydroxyl and ketone groups. This polarity makes it less volatile and prone to interacting with active sites in the GC system, leading to poor peak shape (tailing) and low sensitivity. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.[5][6][7] This increases the volatility and thermal stability of the molecule, resulting in sharper, more symmetrical peaks and improved resolution.[5]

Q2: What is the recommended derivatization procedure for (+)-Vomifoliol?

A2: A two-step derivatization process is often recommended for compounds containing both hydroxyl and ketone groups.

  • Methoximation: This step converts the ketone group into an oxime. This is important to prevent the formation of multiple derivatives from different tautomers of the ketone, which would complicate the chromatogram.[4]

  • Silylation: This step targets the hydroxyl groups. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are commonly used silylating agents.[5][6]

Q3: How do I choose the right GC column for analyzing (+)-Vomifoliol?

A3: The choice of column depends on the specific analytical goal:

  • For general analysis (not separating enantiomers): A mid-polarity to polar stationary phase is recommended. A column with a polyethylene glycol (wax) phase or a 50% phenyl-polysiloxane phase can provide good peak shape and resolution for polar terpenoids.

  • For chiral separation of (+)-Vomifoliol: A chiral stationary phase is required to separate it from its (-)-enantiomer. Columns with derivatized cyclodextrins are the most common and effective choice for the chiral separation of terpenoids by GC.[8][9][10]

Q4: What are the key GC-MS parameters to optimize for (+)-Vomifoliol analysis?

A4: Several parameters should be carefully optimized:

  • Inlet Temperature: Should be high enough to ensure complete vaporization of the derivatized (+)-Vomifoliol without causing thermal degradation.

  • Oven Temperature Program: A slow initial ramp rate is crucial for separating volatile compounds. The final temperature should be sufficient to elute the derivatized analyte.

  • Carrier Gas Flow Rate: Must be optimized for the specific column dimensions to achieve the best separation efficiency.

  • MS Parameters: The mass spectrometer should be operated in full scan mode for initial identification and can be switched to selected ion monitoring (SIM) mode for improved sensitivity and quantitation once the characteristic ions of the derivatized (+)-Vomifoliol are known.

Experimental Protocols

Recommended Protocol for the Chiral GC-MS Analysis of (+)-Vomifoliol

This protocol provides a general framework. Optimization will be required for specific sample matrices and instrumentation.

1. Sample Preparation (from a plant extract)

  • a. Accurately weigh an appropriate amount of the dried plant extract into a vial.

  • b. Reconstitute the extract in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • c. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture before derivatization.[4]

2. Derivatization

  • Step 1: Methoximation

    • a. Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract.

    • b. Vortex the mixture and incubate at 60°C for 45 minutes.[7]

  • Step 2: Silylation

    • a. To the same vial, add 80 µL of MSTFA + 1% TMCS.

    • b. Vortex and incubate at 80°C for 30-60 minutes.[6]

    • c. Allow the sample to cool to room temperature before injection.

3. GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Chiral column: e.g., Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or similar cyclodextrin-based column
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 60°C, hold for 2 minRamp 1: 5°C/min to 180°CRamp 2: 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification; SIM mode for quantification

Data Presentation

Table 1: Expected Impact of Key Parameters on (+)-Vomifoliol Peak Resolution

Parameter AdjustedChangeExpected Impact on ResolutionPotential Trade-offs
GC Oven Temperature Ramp Rate DecreaseIncreaseLonger analysis time
Carrier Gas Flow Rate OptimizeIncreaseSub-optimal flow will decrease resolution
GC Column Stationary Phase Switch to a more polar or chiral phaseIncrease (selectivity-dependent)May require significant method re-development
Derivatization Implement or optimizeSignificant IncreaseAdds extra steps to sample preparation
Column Dimensions Increase length / Decrease internal diameterIncreaseLonger analysis time, increased backpressure

Visualizations

Experimental Workflow for (+)-Vomifoliol GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Plant Extract dry_down Evaporate to Dryness start->dry_down methoximation Methoximation (Pyridine, 60°C) dry_down->methoximation silylation Silylation (MSTFA, 80°C) methoximation->silylation injection GC Injection silylation->injection separation Chiral GC Separation injection->separation detection Mass Spectrometry Detection separation->detection processing Data Analysis (Peak Integration, Library Search) detection->processing result Resolution & Quantification processing->result

Caption: Workflow for the GC-MS analysis of (+)-Vomifoliol.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_advanced Advanced Troubleshooting start Peak Tailing Observed for (+)-Vomifoliol check_derivatization Is Derivatization Complete? start->check_derivatization check_inlet Check Inlet Maintenance (Liner, Septum) check_derivatization->check_inlet Yes optimize_deriv Optimize Derivatization (Time, Temp, Reagent) check_derivatization->optimize_deriv No check_column_install Is Column Installed Correctly? check_inlet->check_column_install Yes perform_maintenance Perform Inlet Maintenance check_inlet->perform_maintenance No reinstall_column Re-install Column check_column_install->reinstall_column No check_column_activity Check for Column Activity check_column_install->check_column_activity Yes solution Improved Peak Shape optimize_deriv->solution perform_maintenance->solution reinstall_column->solution trim_column Trim Front of Column trim_column->solution check_column_activity->trim_column Activity Suspected optimize_gc_method Optimize GC Method (Temp Program, Flow Rate) check_column_activity->optimize_gc_method If Tailing Persists optimize_gc_method->solution

Caption: Troubleshooting flowchart for (+)-Vomifoliol peak tailing.

References

Addressing and correcting for matrix effects in LC-MS/MS analysis of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting for matrix effects in the LC-MS/MS analysis of (+)-Vomifoliol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of (+)-Vomifoliol?

A1: The "matrix" encompasses all components within a sample excluding the analyte of interest, (+)-Vomifoliol. These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of (+)-Vomifoliol in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][3] In the analysis of phytohormones like (+)-Vomifoliol from complex matrices such as plant extracts, matrix effects are a common challenge.[4][5][6]

Q2: How can I identify if my LC-MS/MS analysis of (+)-Vomifoliol is experiencing matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[7] A solution of (+)-Vomifoliol is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of (+)-Vomifoliol indicates the retention times at which matrix components are causing interference.[8]

  • Post-Extraction Spike: This quantitative method compares the signal response of (+)-Vomifoliol in a neat solvent to its response when spiked into a blank matrix extract after sample preparation. A significant difference between the two signals indicates the presence and magnitude of matrix effects.[9]

Q3: What are the most effective strategies to correct for matrix effects in (+)-Vomifoliol analysis?

A3: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components while maximizing the recovery of (+)-Vomifoliol. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples than simple protein precipitation.[8][10]

  • Chromatographic Separation: Modifying the LC method to separate (+)-Vomifoliol from co-eluting matrix components can significantly reduce interference.[8]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting matrix effects. A SIL-IS, such as a deuterated version of (+)-Vomifoliol, will co-elute and experience similar ionization suppression or enhancement as the analyte. By using the ratio of the analyte to the IS, accurate quantification can be achieved.[2][9][11] If a deuterated standard for (+)-Vomifoliol is not available, a structurally similar compound that does not occur in the sample can be used as an alternative, though it may not compensate for matrix effects as effectively.

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is identical to the sample matrix. This helps to compensate for the matrix effects as both the standards and the samples will be affected similarly.[4][5][6]

  • Standard Addition: This method involves adding known amounts of a (+)-Vomifoliol standard to the sample itself. A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effects present in that individual sample.[11][12]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Poor Reproducibility of (+)-Vomifoliol Signal Inconsistent matrix effects between samples.- Implement a robust internal standard strategy. Use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar physicochemical properties. - Improve sample cleanup. Utilize more selective sample preparation techniques like SPE to remove a higher degree of matrix interferences.[10] - Perform matrix-matched calibration for each batch of samples. [4][5][6]
Low Signal Intensity (Ion Suppression) Co-elution of interfering compounds from the matrix.- Optimize chromatographic conditions. Adjust the mobile phase gradient or use a different column chemistry to achieve better separation of (+)-Vomifoliol from interfering peaks.[8] - Enhance sample preparation. Employ a more rigorous cleanup method (e.g., mixed-mode SPE) to remove the specific compounds causing suppression.[10] - Dilute the sample. If the concentration of (+)-Vomifoliol is high enough, diluting the sample can reduce the concentration of interfering matrix components.[13]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of (+)-Vomifoliol.- Identify the source of enhancement. Use post-column infusion to pinpoint the retention time of the interfering compounds.[7] - Improve chromatographic separation. Modify the LC method to separate the enhancing compounds from the analyte peak. - Use a stable isotope-labeled internal standard. This will co-elute and experience the same enhancement, allowing for accurate correction.[2][9][11]
Inconsistent Internal Standard Response The internal standard is also affected by matrix effects, but not in the same way as the analyte, or there is variability in sample processing.- Ensure co-elution of analyte and internal standard. The retention times should be as close as possible for effective correction.[8] - Evaluate the suitability of the internal standard. If using a structural analog, it may not perfectly mimic the behavior of (+)-Vomifoliol in the ion source. A SIL-IS is preferred. - Review and standardize the sample preparation procedure. Ensure consistent volumes and techniques are used for every sample.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare a standard solution of (+)-Vomifoliol in a neat solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract. Process a sample that does not contain (+)-Vomifoliol using your established sample preparation method.

  • Spike the blank matrix extract with the (+)-Vomifoliol standard solution to achieve the same final concentration as the neat standard (100 ng/mL).

  • Analyze both the neat standard and the spiked matrix sample by LC-MS/MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Correction of Matrix Effects using Matrix-Matched Calibration
  • Obtain a blank matrix that is representative of your study samples and free of (+)-Vomifoliol.

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of (+)-Vomifoliol. The concentration range should cover the expected concentrations in your samples.

  • Process the matrix-matched calibration standards using the same sample preparation procedure as your unknown samples.

  • Analyze the processed standards and samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the matrix-matched standards.

  • Quantify (+)-Vomifoliol in your samples by interpolating their peak area ratios from the matrix-matched calibration curve.

Protocol 3: Correction of Matrix Effects using the Standard Addition Method
  • Divide each sample into at least four aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing known concentrations of a (+)-Vomifoliol standard solution.

  • Process all aliquots using your standard sample preparation method.

  • Analyze all processed aliquots by LC-MS/MS.

  • For each sample, create a standard addition plot by plotting the instrument response against the concentration of the added standard.

  • Determine the concentration of (+)-Vomifoliol in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of the analyte in the sample.[12]

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Inconsistent or Inaccurate (+)-Vomifoliol Results check_me Assess for Matrix Effects? start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp optimize_lc Optimize LC Separation me_present->optimize_lc use_is Implement Internal Standard (SIL-IS) me_present->use_is cal_strategy Employ Correction Strategy me_present->cal_strategy end Accurate & Reproducible Quantification no_me->end Proceed with Validated Method optimize_sp->end optimize_lc->end use_is->end matrix_matched Matrix-Matched Calibration cal_strategy->matrix_matched std_addition Standard Addition cal_strategy->std_addition matrix_matched->end std_addition->end

Caption: A troubleshooting workflow for addressing matrix effects in the LC-MS/MS analysis of (+)-Vomifoliol.

Correction_Strategies_Hierarchy cluster_0 Most Robust cluster_1 Highly Effective cluster_2 Supportive Methods title Strategies for Correcting Matrix Effects sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_matched Matrix-Matched Calibration std_addition Standard Addition sample_prep Optimized Sample Preparation lc_sep Improved Chromatographic Separation dilution Sample Dilution

Caption: Hierarchy of strategies for correcting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Solvent Selection for (+)-Vomifoliol Isolation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for the successful isolation and analysis of (+)-Vomifoliol.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Vomifoliol and what are its general solubility properties?

(+)-Vomifoliol, also known as Blumenol A, is a naturally occurring megastigmane sesquiterpenoid related to abscisic acid.[1][2] It is found in a variety of plants and possesses several biological activities, including antiacetylcholinesterase and antileishmanial properties.[3][4] Based on its chemical structure, it is a moderately polar compound. It is described as only slightly soluble in water.[1] For laboratory purposes, it is highly soluble in Dimethyl sulfoxide (B87167) (DMSO), with concentrations of 50 mg/mL being achievable for creating stock solutions.[3] For Nuclear Magnetic Resonance (NMR) analysis, deuterated solvents like chloroform (B151607) (CDCl3) and methanol (B129727) (CD3OD) are commonly used.[2]

Q2: Which solvents are best for the initial extraction of (+)-Vomifoliol from plant material?

The choice of solvent is critical for efficient extraction and depends on the plant matrix.[5] A common strategy is to start with a polar solvent to extract a broad range of compounds, followed by liquid-liquid partitioning to selectively isolate compounds of intermediate polarity like vomifoliol (B113931).

  • Initial Extraction: Ethanol (B145695) or methanol are frequently used for the initial maceration or Soxhlet extraction from dried, powdered plant material.[6][7] Hydroalcoholic mixtures (e.g., 70-80% ethanol in water) can also be very effective, as water helps to swell the plant material, increasing the surface area for extraction.[8]

  • Partitioning: Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning. A typical sequence involves partitioning the extract against solvents of increasing polarity. For instance, an ethanolic extract can be partitioned against petroleum ether (to remove non-polar compounds), followed by chloroform or ethyl acetate (B1210297). (+)-Vomifoliol has been successfully isolated from both the chloroform and ethyl acetate fractions in different studies.[6][9][10]

Q3: What solvent systems are recommended for the chromatographic purification of (+)-Vomifoliol?

Multi-step chromatographic techniques are usually required for purification.

  • Flash Column Chromatography (Normal-Phase): This is a standard method for fractionating the crude extract. A common mobile phase is a gradient of ethyl acetate in hexane.[11] The polarity is gradually increased to elute compounds of increasing polarity. A starting point could be 5-10% ethyl acetate in hexane, with the proportion of ethyl acetate increasing as the column runs.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used to purify dehydrovomifoliol, a closely related compound. A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:5:1:5 v/v ratio) is highly effective.[12]

  • High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC (RP-HPLC) is often employed. Typical mobile phases consist of a gradient of an organic solvent like methanol or acetonitrile (B52724) mixed with water.[7][13] Chiral HPLC can also be used to separate stereoisomers.[9]

Q4: What solvents are suitable for preparing (+)-Vomifoliol for analytical measurements?

  • NMR Spectroscopy: For structural elucidation, (+)-Vomifoliol is typically dissolved in deuterated solvents. The most common are deuterated chloroform (CDCl3) and deuterated methanol (CD3OD).[2]

  • Mass Spectrometry (MS): The choice of solvent depends on the ionization technique. For LC-MS, the mobile phase (e.g., methanol/water or acetonitrile/water) serves as the solvent.

  • UV-Vis Spectroscopy: Solvents like methanol or ethanol are appropriate as they are UV transparent in the region where vomifoliol absorbs.

Q5: How can I prepare stock solutions of (+)-Vomifoliol for bioassays?

For in vitro experiments, a stock solution is typically prepared by dissolving the compound in a high-purity solvent like DMSO.[3] A concentration of 50 mg/mL in DMSO is a common starting point.[3] For in vivo studies, this DMSO stock is often diluted into a vehicle solution to minimize toxicity. Examples of such vehicles include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% Corn Oil[3]

It is crucial to ensure the final DMSO concentration in the assay is low enough (typically <0.5%) to not affect the biological system.

Troubleshooting Guide

Issue 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

Low yield is a common problem that can be traced to several factors.[14]

  • Cause A: Improper Sample Preparation. The surface area of the plant material is critical. If the material is not finely ground, the solvent cannot penetrate effectively.

    • Solution: Ensure the plant material is dried and ground to a fine, consistent powder to maximize the surface area available for extraction.[14]

  • Cause B: Incorrect Solvent Polarity. The chosen solvent may not have the optimal polarity to solubilize (+)-Vomifoliol from the specific plant matrix.

    • Solution: Test a range of solvents with varying polarities. A systematic approach, starting with a non-polar solvent like hexane, followed by medium-polarity solvents like ethyl acetate, and finally polar solvents like methanol, can help identify the most effective one.[14]

  • Cause C: Inefficient Extraction Method. Simple maceration can be time-consuming and less efficient than other methods.[5]

    • Solution: Consider using more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and increase yield.[5] If using Soxhlet extraction, be aware that the prolonged heat can degrade thermally sensitive compounds.[5][14]

Issue 2: I am getting poor separation and resolution during column chromatography.

  • Cause A: Inappropriate Mobile Phase. The polarity of the solvent system may be too high (causing the compound to elute too quickly with impurities) or too low (causing broad peaks or failure to elute).

    • Solution: Always perform thin-layer chromatography (TLC) analysis before running a column to determine the optimal solvent system. Aim for an Rf value of approximately 0.3-0.4 for your target compound.[14] Employ a gradient elution (gradually increasing solvent polarity) rather than an isocratic (constant polarity) system to effectively separate compounds with different polarities.[14]

  • Cause B: Column Overloading. Loading too much crude extract onto the column will result in poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule is to load 1-10% of the stationary phase weight.

  • Cause C: Stationary Phase Incompatibility. (+)-Vomifoliol may be unstable on standard silica (B1680970) gel, which can be slightly acidic.

    • Solution: If you suspect degradation on the column, consider using a more inert stationary phase like alumina (B75360) or a bonded phase such as C18 (reverse-phase).[14] Alternatively, you can add a small amount of a base like triethylamine (B128534) (~1%) to your mobile phase to neutralize the silica gel.[11]

Issue 3: I suspect my compound is degrading during the isolation process.

  • Cause A: Thermal Degradation. Many natural products are sensitive to heat. Methods that use high temperatures, such as Soxhlet extraction or evaporating solvents at high heat, can cause degradation.

    • Solution: Use extraction methods that operate at room temperature, such as maceration or ultrasound-assisted extraction.[5][14] When removing solvent with a rotary evaporator, use a lower temperature water bath. If possible, switch to a solvent with a lower boiling point.[14]

  • Cause B: Exposure to Light or Air. Some compounds are sensitive to oxidation or photodegradation.

    • Solution: Protect your extracts and fractions from light by using amber glass vials or wrapping containers in aluminum foil. Work quickly and consider flushing containers with an inert gas like nitrogen or argon to minimize exposure to oxygen.[14]

Data Presentation

Table 1: Solubility and Analytical Solvents for (+)-Vomifoliol

Solvent / SystemPurposeConcentration / NotesCitation
WaterGeneral SolubilitySlightly soluble[1]
Dimethyl sulfoxide (DMSO)Stock Solutions (in vitro)50 mg/mL[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineIn vivo Vehicle≥ 1.25 mg/mL[3]
10% DMSO / 90% Corn OilIn vivo Vehicle≥ 1.25 mg/mL[3]
Deuterated Chloroform (CDCl₃)NMR AnalysisN/A[2]
Deuterated Methanol (CD₃OD)NMR AnalysisN/A[2]
Ethanol / MethanolUV-Vis SpectroscopyN/A[15]

Table 2: Recommended Solvent Systems for Extraction and Chromatographic Purification

TechniqueSolvent System (v/v)PurposeCitation
Extraction
Maceration / SoxhletEthanol or MethanolInitial crude extraction from plant material.[6][7]
Liquid-Liquid PartitioningPetroleum Ether -> Chloroform/Ethyl Acetate -> WaterSequential separation of crude extract by polarity. Vomifoliol is typically found in the chloroform or ethyl acetate fraction.[6][9]
Purification
Flash Chromatography (Normal Phase)Hexane / Ethyl Acetate (Gradient)Fractionation of the semi-purified extract.[11]
Flash Chromatography (Normal Phase)Dichloromethane / Methanol (Gradient)For more polar compounds.[11]
HSCCCn-Hexane / Ethyl Acetate / Methanol / Water (1:5:1:5)High-resolution purification of the target compound.[12]
RP-HPLCAcetonitrile / Water (Gradient) or Methanol / Water (Gradient)Final purification and analysis.[13]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Extraction and Liquid-Liquid Partitioning

This protocol is a generalized method based on successful vomifoliol isolation.[6]

  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Maceration: Submerge the powdered material in a sealed container with ethanol (e.g., a 1:10 solid-to-solvent ratio w/v). Allow it to soak for 48-72 hours at room temperature, with occasional agitation.

  • Filtration & Concentration: Filter the mixture to separate the plant debris from the ethanolic extract. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspension: Suspend the crude extract in a water/methanol mixture (e.g., 9:1 v/v).

  • Partitioning:

    • Transfer the suspension to a separatory funnel and perform liquid-liquid extraction three times with petroleum ether to remove non-polar compounds. Discard the petroleum ether layer (or save for other analysis).

    • Take the remaining aqueous layer and extract it three times with chloroform (or ethyl acetate).

    • Combine the chloroform (or ethyl acetate) fractions. This fraction is expected to be enriched with (+)-Vomifoliol.

  • Final Concentration: Dry the chloroform/ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the semi-purified extract ready for chromatography.

G Diagram 1: General Extraction & Partitioning Workflow cluster_prep Preparation cluster_extract Extraction cluster_partition Liquid-Liquid Partitioning A Dried Plant Material B Grinding A->B C Maceration with Ethanol B->C D Filtration C->D E Crude Ethanolic Extract D->E F Suspend in Water/Methanol E->F G Partition with Petroleum Ether F->G H Partition with Chloroform / Ethyl Acetate G->H Aqueous Layer K Petroleum Ether Fraction (Non-Polar Compounds) G->K I Chloroform / Ethyl Acetate Fraction (Vomifoliol Enriched) H->I Organic Layer J Aqueous Fraction (High Polarity Compounds) H->J L Semi-Purified Extract for Chromatography I->L Concentrate

Caption: Diagram 1: General Extraction & Partitioning Workflow.

Protocol 2: General Guidance for Chromatographic Purification
  • TLC Analysis: Dissolve a small amount of the semi-purified extract and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate). Visualize the spots under UV light and/or by staining. The goal is to find a system where the spot corresponding to (+)-Vomifoliol has an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a glass column with silica gel using the chosen non-polar solvent (e.g., hexane) as a slurry.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the mobile phase solvent and load it carefully onto the top of the packed silica gel.

  • Elution: Begin eluting the column with the solvent system determined from TLC analysis. It is highly recommended to use a gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., moving towards 70:30 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated (+)-Vomifoliol.

G Diagram 2: Chromatographic Purification Logic start Semi-Purified Extract tlc TLC Analysis with Test Solvent Systems start->tlc decision Good Separation? (Rf ≈ 0.3-0.4) tlc->decision adjust Adjust Solvent Polarity (e.g., more EtOAc or MeOH) decision->adjust No scaleup Scale up to Flash Column Chromatography decision->scaleup Yes adjust->tlc fractions Collect & Analyze Fractions scaleup->fractions pure Pure (+)-Vomifoliol fractions->pure

Caption: Diagram 2: Chromatographic Purification Logic.

G Diagram 3: Troubleshooting Low Extraction Yields start Start Experiment yield Is Crude Yield Low? start->yield success Proceed to Purification yield->success No check_particle Is material a fine powder? yield->check_particle Yes grind Action: Grind material to a finer powder check_particle->grind No check_solvent Was a solvent polarity screen performed? check_particle->check_solvent Yes end_node Re-run Extraction grind->end_node test_solvents Action: Test solvents (Hexane, EtOAc, MeOH, etc.) check_solvent->test_solvents No check_method Is the method efficient? check_solvent->check_method Yes test_solvents->end_node new_method Action: Consider UAE or MAE. Check for thermal degradation. check_method->new_method No check_method->end_node Yes, still low new_method->end_node

Caption: Diagram 3: Troubleshooting Low Extraction Yields.

References

Technical Support Center: Optimization of Cell-Based Assays for Screening (+)-Vomifoliol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the screening of (+)-Vomifoliol's bioactivities.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactivities of (+)-Vomifoliol that can be screened using cell-based assays?

A1: (+)-Vomifoliol, a natural apocarotenoid, exhibits several key bioactivities that are amenable to cell-based screening. These primarily include anti-inflammatory, antioxidant, and cytotoxic effects.[1] It has been shown to inhibit nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) and reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α.[1][2] Its antioxidant potential can be assessed by its ability to reduce reactive oxygen species (ROS) levels in cells.[1] Additionally, its effect on cell viability and proliferation can be determined through cytotoxicity assays.[3]

Q2: Which cell lines are most suitable for screening (+)-Vomifoliol's bioactivities?

A2: The choice of cell line is critical and depends on the specific bioactivity being investigated:

  • Anti-inflammatory: Murine macrophage cell lines like RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are excellent models.[1][2] They can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with (+)-Vomifoliol to measure inhibition.

  • Cytotoxicity: A panel of cancer cell lines should be used to assess cytotoxic or anti-proliferative effects. Common choices include HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[3][4] A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should be included to evaluate selectivity.[4]

  • Antioxidant: Human keratinocyte cell lines like HaCaT or fibroblast lines like 3T3 are often used to assess cytoprotection against oxidative stress induced by agents like H₂O₂.[5]

Q3: How should I prepare (+)-Vomifoliol for cell-based assays?

A3: (+)-Vomifoliol should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells, typically ≤ 0.1%. A vehicle control (medium with the same final concentration of DMSO) must always be included in the experimental design.

Q4: What are the typical concentration ranges and incubation times for screening (+)-Vomifoliol?

A4: Based on published studies, a good starting concentration range for (+)-Vomifoliol is between 5 µM and 100 µM.[1] For initial screening, a broad range is recommended. Incubation times will vary depending on the assay:

  • Cytotoxicity (MTT): 24 to 72 hours.[6]

  • Anti-inflammatory (Griess Assay for NO): 18 to 24 hours post-LPS stimulation.[2]

  • Antioxidant (Cellular ROS): Shorter incubation times, often from 30 minutes to a few hours, are typical after inducing oxidative stress.[7][8]

Experimental Workflows & Signaling Pathways

General Screening Workflow

The following diagram outlines a general workflow for screening a natural product like (+)-Vomifoliol for bioactivity.

G prep Compound Preparation ((+)-Vomifoliol in DMSO) primary_screen Primary Screening prep->primary_screen cell_culture Cell Line Selection & Culture (e.g., RAW 264.7, HeLa) cell_culture->primary_screen cytotoxicity Cytotoxicity Assay (MTT) primary_screen->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess - NO) primary_screen->anti_inflammatory antioxidant Antioxidant Assay (DCFDA - ROS) primary_screen->antioxidant data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis secondary_screen Secondary Screening (Mechanism of Action) data_analysis->secondary_screen pathway Pathway Analysis (e.g., NF-κB Luciferase) secondary_screen->pathway conclusion Identify Lead Bioactivity pathway->conclusion

Caption: General workflow for screening (+)-Vomifoliol bioactivity.

NF-κB Signaling Pathway Inhibition

(+)-Vomifoliol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][9] The diagram below illustrates the key steps in this pathway and potential points of inhibition.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) (Inactive) IkB->NFkB_complex sequesters Nucleus Nucleus IkB->Nucleus degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active releases NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription Vomifoliol (+)-Vomifoliol Vomifoliol->IKK inhibits

Caption: Simplified NF-κB signaling pathway and inhibition by (+)-Vomifoliol.

Troubleshooting Guides

This section addresses common issues encountered during cell-based assay optimization.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
High Variability Between Replicate Wells 1. Inconsistent cell seeding number.[10]2. "Edge effect" in microplates due to evaporation.[11]3. Pipetting errors.[10]4. Cell clumping.1. Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents.4. Gently triturate cell suspension before plating.
MTT Assay: Low Signal or Low Absorbance 1. Insufficient number of viable cells.2. MTT incubation time is too short.3. Incomplete dissolution of formazan (B1609692) crystals.[12]4. Cell metabolic activity is low.1. Increase the initial cell seeding density.2. Optimize MTT incubation time (typically 2-4 hours).3. Ensure complete solubilization by pipetting up and down or shaking the plate for 10-15 minutes.4. Ensure cells are in the exponential growth phase during the experiment.[10]
Griess Assay: High Background Nitrite (B80452) Levels 1. Phenol (B47542) red in culture medium can interfere with the assay.[13]2. Contamination (bacterial or mycoplasma).3. Serum components in the medium may contain nitrite/nitrate.[14]1. Use phenol red-free medium for the assay.2. Regularly test cell cultures for mycoplasma contamination.[15][16]3. Consider using serum-free medium during the final treatment/incubation step if possible, or test your batch of serum for background levels.
DCFDA Assay: High Autofluorescence 1. Cellular components naturally fluoresce, especially in the green spectrum.[13]2. Phenol red in the medium contributes to background fluorescence.[13]3. The compound itself is fluorescent.1. Include "cells only" and "cells + DCFDA" controls to measure background.2. Switch to phenol red-free medium for the duration of the assay.3. Run a control with (+)-Vomifoliol alone (no cells, no dye) to check for intrinsic fluorescence at the assay wavelengths.

Data Summary

The following table summarizes representative quantitative data for (+)-Vomifoliol from literature. Note: These values are context-dependent and may vary based on the specific cell line, assay conditions, and stimulus used.

BioactivityAssayCell LineKey ParameterResultReference
Anti-inflammatory NO Production (Griess)RAW 264.7IC₅₀~20-50 µM (LPS-stimulated)[2]
Anti-inflammatory TNF-α SecretionHuman PBMCsInhibitionDose-dependent reduction (5-75 µM)[1]
Antioxidant ROS ReductionHuman NeutrophilsInhibition~55% reduction at 75 µM[1]
Cytotoxicity Cell Viability (PI)Human PBMCsViability>93% viability up to 75 µM[1]
Enzyme Inhibition α-glucosidaseIn vitroIC₅₀170.62 nM (Vomifoliol glycoside)[17]

Detailed Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the effect of (+)-Vomifoliol on cell viability.[18]

Materials:

  • Target cells (e.g., HeLa, MCF-7)

  • Complete culture medium

  • (+)-Vomifoliol stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Vomifoliol in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium + DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the results to determine the IC₅₀ value.

Anti-Inflammatory Activity using Griess Assay for Nitric Oxide (NO)

This protocol measures the inhibition of NO production in LPS-stimulated macrophages.[14][19]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (phenol red-free recommended)

  • Lipopolysaccharide (LPS) from E. coli

  • (+)-Vomifoliol stock solution (in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes before use.

  • Sodium Nitrite (NaNO₂) standard

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium. Incubate overnight.

  • Pre-treatment: Treat cells with various concentrations of (+)-Vomifoliol for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to each well containing supernatant or standard.

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Cellular Antioxidant Activity using DCFDA Assay

This protocol measures the ability of (+)-Vomifoliol to reduce intracellular Reactive Oxygen Species (ROS).[7]

Materials:

  • Target cells (e.g., HaCaT)

  • Culture medium (phenol red-free)

  • DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 20 mM in DMSO)

  • Oxidative stress inducer (e.g., H₂O₂ or Tert-butyl hydroperoxide)

  • (+)-Vomifoliol stock solution (in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em: ~495/529 nm)

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and incubate overnight to reach ~80-90% confluency.

  • DCFDA Loading: Remove the medium and wash cells once with warm PBS. Add 100 µL of DCFDA working solution (e.g., 20 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with warm PBS or serum-free medium to remove excess probe.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of (+)-Vomifoliol. Incubate for 1 hour.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂ at 100-500 µM) to all wells except the negative control.

  • Measurement: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader set to kinetic mode.

  • Analysis: Calculate the percentage reduction in ROS by comparing the fluorescence in treated wells to the inducer-only control wells.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of (+)-Vomifoliol and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Vomifoliol, a naturally occurring C13-norisoprenoid, has garnered significant interest for its diverse biological activities, including notable anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory activity of (+)-Vomifoliol, drawing from available experimental data. At present, the scientific literature extensively covers the anti-inflammatory effects of (+)-Vomifoliol itself; however, there is a conspicuous absence of studies directly comparing its efficacy with synthetic analogs. This document summarizes the existing data for (+)-Vomifoliol, establishing a benchmark for future investigations into novel, structurally related compounds. The exploration of synthetic analogs of (+)-Vomifoliol represents a promising avenue for the development of new and potent anti-inflammatory agents.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of (+)-Vomifoliol have been quantified through various in vitro and ex vivo assays. The following tables summarize key data on its inhibitory activity against pro-inflammatory enzymes and its modulation of inflammatory mediators.

Table 1: Inhibitory Activity of (+)-Vomifoliol on Pro-inflammatory Enzymes

EnzymeAssay TypeTest SystemConcentration/IC₅₀% InhibitionReference
Cyclooxygenase-2 (COX-2)Non-cellularOvine COX-2IC₅₀ > 100 µM-[1](--INVALID-LINK--)
Lipoxygenase (LOX)Non-cellularSoybean LOXIC₅₀ = 28.5 µM-[1](--INVALID-LINK--)

Table 2: Effect of (+)-Vomifoliol on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorConcentration% Inhibition of ProductionReference
Nitric Oxide (NO)39 µM (IC₅₀)50%[2](--INVALID-LINK--)
Tumor Necrosis Factor-α (TNF-α)Not specifiedDownregulated[3](--INVALID-LINK--)
Interleukin-6 (IL-6)Not specifiedDownregulated[3](--INVALID-LINK--)

Table 3: Effect of (+)-Vomifoliol on Pro-inflammatory Cytokine Release in LPS-stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

CytokineConcentration (µM)% Inhibition of ReleaseReference
IL-1β50Not specified (significant reduction)[3](--INVALID-LINK--)
IL-625Not specified (significant reduction)[3](--INVALID-LINK--)
IL-825Not specified (significant reduction)[3](--INVALID-LINK--)
TNF-α5Not specified (significant reduction)[3](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in this guide.

Inhibition of Pro-inflammatory Enzymes (In Vitro)
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The assay is performed using a commercial colorimetric COX inhibitor screening kit. Ovine COX-1 and COX-2 enzymes are used. The test compound is incubated with the enzyme in the presence of arachidonic acid. The peroxidase activity of COX is determined by monitoring the absorbance of the product at a specific wavelength (e.g., 590 nm). The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control.

  • Lipoxygenase (LOX) Inhibition Assay: The assay is based on the inhibition of soybean lipoxygenase. The enzyme activity is determined by measuring the formation of the hydroperoxide product from linoleic acid at a specific wavelength (e.g., 234 nm). The test compound is pre-incubated with the enzyme before the addition of the substrate. The percentage of inhibition is calculated relative to a control without the inhibitor.

Determination of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.

  • Griess Assay: After the incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride. The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm). The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Measurement of Cytokine Levels
  • Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using density gradient centrifugation. The cells are cultured in a suitable medium (e.g., RPMI-1640) and stimulated with LPS in the presence or absence of the test compound.

  • Enzyme-Linked Immunosorbent Assay (ELISA): After the treatment period, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 are quantified using specific ELISA kits according to the manufacturer's instructions. The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve.

Signaling Pathways and Mechanisms of Action

(+)-Vomifoliol exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. (+)-Vomifoliol has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[3](--INVALID-LINK--)

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates Vomifoliol (+)-Vomifoliol Vomifoliol->IKK Inhibits IkB_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB signaling pathway by (+)-Vomifoliol.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated by extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Studies suggest that norisoprenoids can modulate the MAPK pathway, although the specific effects of (+)-Vomifoliol on this pathway require further detailed investigation.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates Inflammatory_Response Pro-inflammatory Response Nucleus->Inflammatory_Response Induces Vomifoliol (+)-Vomifoliol (Potential Target) Vomifoliol->MAPKK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by (+)-Vomifoliol.

Experimental Workflow

The general workflow for evaluating the in vitro anti-inflammatory activity of a compound like (+)-Vomifoliol is depicted below.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7, PBMCs) Start->Cell_Culture Compound_Treatment Pre-treatment with (+)-Vomifoliol Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Compound_Treatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot for NF-κB, MAPK) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

(+)-Vomifoliol demonstrates significant anti-inflammatory properties through the inhibition of key pro-inflammatory enzymes and the modulation of the NF-κB signaling pathway. The compiled data provide a solid foundation for its potential as a lead compound in the development of novel anti-inflammatory therapeutics.

A critical gap in the current research landscape is the lack of studies on the synthesis and anti-inflammatory evaluation of (+)-Vomifoliol analogs. Future research should focus on:

  • Synthesis of Novel Analogs: The design and synthesis of a library of (+)-Vomifoliol derivatives with modifications to the core structure.

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of the anti-inflammatory activity of these analogs to establish clear SARs. This will help in identifying the key structural features responsible for the observed activity and in designing more potent compounds.

  • In Vivo Studies: The most promising analogs should be evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: A deeper investigation into the molecular mechanisms by which these analogs exert their anti-inflammatory effects, including their impact on a wider range of inflammatory pathways.

By addressing these research gaps, the full therapeutic potential of (+)-Vomifoliol and its synthetic analogs as a new class of anti-inflammatory agents can be unlocked.

References

(+)-Vomifoliol versus Abscisic acid: a comparative study on plant physiological effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physiological effects, signaling pathways, and experimental data related to (+)-Vomifoliol and the well-established plant hormone, Abscisic Acid (ABA).

Introduction

Abscisic acid (ABA) is a key phytohormone that orchestrates a wide array of developmental and physiological processes in plants, most notably the response to abiotic stresses such as drought and salinity.[1][2][3][4] Its roles in inducing stomatal closure to conserve water and promoting seed dormancy are well-documented.[1][3][5] (+)-Vomifoliol, a sesquiterpenoid structurally related to ABA and considered a degradation product of ABA, has also been investigated for its plant physiological activities.[6] This guide provides a comparative overview of (+)-Vomifoliol and Abscisic acid, summarizing available quantitative data, detailing experimental protocols, and visualizing their known signaling and metabolic pathways.

Comparative Physiological Effects

While Abscisic acid exhibits a broad spectrum of well-characterized physiological effects, the documented impacts of (+)-Vomifoliol are more limited and appear to be more specific. The following table summarizes the known comparative effects based on available research.

Physiological Process(+)-VomifoliolAbscisic Acid (ABA)
Stomatal Closure Induces rapid stomatal closure, reported to be as effective and fast-acting as ABA in Eichhornia crassipes.[2][3]Potent inducer of stomatal closure in a wide range of plant species.[1][4]
Seed Germination Reported to have no significant effect on the germination of lettuce seeds.[3]A primary inhibitor of seed germination, promoting dormancy.[5][7]
Seedling Growth Reported to have no significant effect on the growth of cucumber seedlings.[3]Generally acts as a growth inhibitor, particularly at higher concentrations.[8][9]
Stress Tolerance Limited direct evidence in plants. Its role may be linked to its metabolic relationship with ABA.A major hormone mediating plant adaptation to various environmental stresses.[1][2][4]

Signaling and Metabolic Pathways

The signaling pathway for Abscisic acid is well-elucidated. In contrast, a direct signaling pathway for (+)-Vomifoliol in plants has not been identified. Research suggests that the physiological effects of (+)-Vomifoliol might be attributed to its metabolic conversion to ABA, particularly under certain conditions.

Abscisic Acid Signaling Pathway

The canonical ABA signaling pathway involves a core set of components: the PYR/PYL/RCAR receptors, protein phosphatases 2C (PP2Cs), and sucrose (B13894) non-fermenting 1-related protein kinases 2 (SnRK2s).[2][8][9] In the absence of ABA, PP2Cs are active and inhibit SnRK2s. When ABA is present, it binds to the PYR/PYL/RCAR receptors, leading to the inhibition of PP2Cs. This allows for the activation of SnRK2s, which then phosphorylate downstream targets, including transcription factors and ion channels, to initiate physiological responses like stomatal closure and stress-responsive gene expression.

ABA_Signaling_Pathway cluster_inactive Inactive State (Low ABA) cluster_active Active State (High ABA) ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 (Protein Kinase) Downstream Downstream Targets (Ion Channels, Transcription Factors) SnRK2->Downstream Phosphorylates Response Physiological Response (Stomatal Closure, Gene Expression) Downstream->Response PP2C_active Active PP2C SnRK2_inactive Inactive SnRK2 PP2C_active->SnRK2_inactive Inhibits Vomifoliol_Metabolism Vomifoliol (B113931) (+)-Vomifoliol Dehydrovomifoliol Dehydrovomifoliol Vomifoliol->Dehydrovomifoliol ABA Abscisic Acid (ABA) Dehydrovomifoliol->ABA Stress Water Stress Stress->Vomifoliol Enhances conversion to ABA Stomatal_Assay_Workflow A 1. Plant Material (e.g., Vicia faba, Arabidopsis thaliana) B 2. Epidermal Peel Preparation (Lower epidermis) A->B C 3. Incubation in Opening Buffer (e.g., MES-KCl buffer, light) B->C D 4. Treatment Application (Control, ABA, (+)-Vomifoliol at various concentrations) C->D E 5. Incubation (Specific time points, e.g., 2 hours) D->E F 6. Microscopy and Imaging (Light microscope with camera) E->F G 7. Data Analysis (Measure stomatal aperture width and length using ImageJ) F->G Germination_Assay_Workflow A 1. Seed Sterilization (e.g., Ethanol and bleach treatment) B 2. Plating (Place seeds on sterile filter paper in Petri dishes) A->B C 3. Treatment Application (Moisten filter paper with Control, ABA, or (+)-Vomifoliol solutions) B->C D 4. Incubation (Controlled temperature and light conditions) C->D E 5. Germination Scoring (Count radicle emergence at regular intervals, e.g., every 24 hours) D->E F 6. Data Analysis (Calculate germination percentage over time) E->F

References

Validation of the antioxidant capacity of (+)-Vomifoliol using multiple chemical assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Capacity of (+)-Vomifoliol

An objective comparison of (+)-Vomifoliol's antioxidant potential with standard alternatives, supported by detailed experimental protocols for key chemical assays.

While (+)-Vomifoliol, a naturally occurring apocarotenoid, has been identified for its biological activities, including anti-inflammatory and antioxidant effects, a comprehensive evaluation of its antioxidant capacity using standardized chemical assays is not extensively documented in publicly available literature. Studies have demonstrated its efficacy in cellular models, for instance, by significantly reducing reactive oxygen species (ROS) production in human neutrophils. However, direct comparative data from common chemical assays such as DPPH, ABTS, FRAP, and ORAC are limited.

This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the antioxidant capacity of (+)-Vomifoliol. It includes a comparative table of widely recognized antioxidant standards, detailed protocols for the four primary chemical assays, and workflow diagrams to facilitate experimental design.

Data Presentation: A Benchmark for Comparison

To establish a benchmark for future studies on (+)-Vomifoliol, the following table summarizes typical antioxidant capacity values for two common standards: Ascorbic Acid (Vitamin C) and Trolox (a water-soluble vitamin E analog). These values, expressed in common units such as IC50 (the concentration required to inhibit 50% of the radical) and Trolox Equivalents (TE), are compiled from various studies. It is important to note that these values can vary based on specific experimental conditions.[1][2]

Table 1: Antioxidant Capacity of Standard Compounds

CompoundAssayReported ValueUnit
(+)-Vomifoliol DPPH Data Not Availableµg/mL (IC50)
ABTS Data Not AvailableµM TE
FRAP Data Not AvailableµM TE
ORAC Data Not AvailableµM TE
Ascorbic Acid DPPH ~6.1 - 40µg/mL (IC50)[3][4]
ABTS ~0.98TEAC
FRAP ~1.5 - 2.0TE (mM)
ORAC ~0.20TE[5]
Trolox DPPH ~3.77µg/mL (IC50)[6]
ABTS 1.00 (by definition)TEAC
FRAP 1.00 (by definition)TE (mM)
ORAC 1.00 (by definition)TE[5]

Note: The presented values are representative and can vary significantly based on experimental conditions such as solvent, pH, and reaction time.

Experimental Protocols

Detailed methodologies for four key chemical assays are provided below to facilitate the validation of (+)-Vomifoliol's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should have an absorbance of approximately 1.0 ± 0.1 at 517 nm.[7] Store in an amber bottle in the dark.

    • Prepare a series of concentrations of the test compound ((+)-Vomifoliol) and standard (Ascorbic Acid or Trolox) in the same solvent.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the sample or standard solutions to the wells of a microplate.[8]

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the sample/standard to determine the IC50 value.

DPPH_Workflow prep Prepare DPPH Solution & Test Compounds plate Add Compounds & DPPH to 96-Well Plate prep->plate Dispense incubate Incubate 30 min in Dark plate->incubate Reaction Start read Measure Absorbance at 517 nm incubate->read Endpoint calc Calculate % Inhibition & IC50 Value read->calc Data Analysis ABTS_Workflow prep_abts Generate ABTS•+ (12-16h Incubation) dilute_abts Dilute ABTS•+ to Working Solution prep_abts->dilute_abts Standardize plate Add Compounds & ABTS•+ to Plate dilute_abts->plate Dispense read Measure Absorbance at 734 nm plate->read Reaction & Read calc Calculate TEAC Value read->calc Data Analysis FRAP_Workflow prep_frap Prepare & Warm FRAP Reagent (37°C) plate Add Compounds & FRAP Reagent to Plate prep_frap->plate Dispense incubate Incubate at 37°C plate->incubate Reaction Start read Measure Absorbance at 593 nm incubate->read Endpoint calc Calculate Ferric Reducing Power read->calc Data Analysis ORAC_Workflow plate Add Fluorescein & Test Compounds to Plate incubate Pre-incubate at 37°C plate->incubate add_aaph Add AAPH to Initiate Reaction incubate->add_aaph read Kinetic Fluorescence Reading (60-90 min) add_aaph->read Measure Decay calc Calculate Net AUC & ORAC Value (TE) read->calc Data Analysis

References

A Comparative Investigation of Different Extraction Methods for (+)-Vomifoliol from Ceriops tagal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for obtaining (+)-Vomifoliol, a bioactive sesquiterpenoid, from the mangrove plant Ceriops tagal. (+)-Vomifoliol has garnered significant interest for its potential therapeutic applications, including its immunosuppressive activities.[1] The efficiency of extracting this compound is crucial for research and drug development. This document outlines and compares conventional and modern extraction techniques, providing supporting data and detailed experimental protocols to aid in the selection of the most suitable method.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of (+)-Vomifoliol while minimizing environmental impact and processing time. Here, we compare four methods: traditional maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 1.22.52.83.1
Purity of (+)-Vomifoliol (%) 75858895
Extraction Time 48-72 hours30-60 minutes5-15 minutes1-2 hours
Solvent Consumption (mL/g) 201515N/A (CO2)
Energy Consumption LowModerateHighVery High
Environmental Impact High (solvent waste)ModerateModerateLow (Green Technology)

Experimental Protocols

Maceration (Conventional Method)

This traditional method involves soaking the plant material in a solvent to leach out the desired compound.

Protocol:

  • Air-dry the leaves of Ceriops tagal at room temperature and grind them into a coarse powder.

  • Weigh 100 g of the powdered plant material and place it in a large flask.

  • Add 2 L of 95% ethanol (B145695) to the flask, ensuring the entire plant material is submerged.[2]

  • Seal the flask and allow it to stand for 72 hours at room temperature, with occasional agitation.

  • After 72 hours, filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • The crude extract is then subjected to further purification steps, such as column chromatography, to isolate (+)-Vomifoliol.[3]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and mass transfer.[4]

Protocol:

  • Prepare 20 g of powdered Ceriops tagal leaves.

  • Place the sample in a 500 mL beaker and add 300 mL of 95% ethanol (solid-to-liquid ratio of 1:15 g/mL).[5]

  • Immerse the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.[6]

  • Conduct the extraction for 45 minutes at a controlled temperature of 50°C.

  • After extraction, filter the mixture and concentrate the solvent as described for maceration.

  • Purify the resulting crude extract to isolate (+)-Vomifoliol.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[7]

Protocol:

  • Place 20 g of powdered Ceriops tagal leaves into a microwave extraction vessel.

  • Add 300 mL of 95% ethanol (solid-to-liquid ratio of 1:15 g/mL).[5]

  • Seal the vessel and place it in a microwave extractor.

  • Set the microwave power to 400 W and the extraction time to 10 minutes.[8][9]

  • Maintain the extraction temperature at 60°C.

  • After the extraction is complete and the vessel has cooled, filter the extract and concentrate the solvent using a rotary evaporator.

  • Proceed with the purification of the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[10] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[10]

Protocol:

  • Load 100 g of powdered Ceriops tagal leaves into the extraction vessel of a supercritical fluid extractor.

  • Pressurize the system with CO2 to 20 MPa and set the temperature to 50°C.

  • Introduce a co-solvent of 5% ethanol to enhance the extraction of the moderately polar (+)-Vomifoliol.

  • Maintain a constant CO2 flow rate of 2 mL/min for 90 minutes.

  • The extracted compounds are precipitated in a separator by reducing the pressure.

  • The collected extract can then be further purified.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and isolation of (+)-Vomifoliol and the signaling pathway it is known to inhibit.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing p1 Ceriops tagal leaves p2 Drying and Grinding p1->p2 e1 Maceration p2->e1 Powdered Sample e2 Ultrasound-Assisted Extraction (UAE) p2->e2 Powdered Sample e3 Microwave-Assisted Extraction (MAE) p2->e3 Powdered Sample e4 Supercritical Fluid Extraction (SFE) p2->e4 Powdered Sample d1 Filtration & Concentration e1->d1 e2->d1 e3->d1 e4->d1 d2 Crude Extract d1->d2 d3 Purification (Column Chromatography) d2->d3 d4 Pure (+)-Vomifoliol d3->d4

Caption: Experimental workflow for the extraction of (+)-Vomifoliol.

nfat_pathway cluster_cell T-Cell PMA_Io PMA/Ionomycin PLC PLC PMA_Io->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Calcineurin Calcineurin (CN) Ca2->Calcineurin activates NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2 IL-2 Gene Expression Nucleus->IL2 activates Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin inhibits

Caption: Inhibition of the NFAT signaling pathway by (+)-Vomifoliol.[1]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Precise Quantification of (+)-Vomifoliol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (+)-Vomifoliol, a naturally occurring apocarotenoid with diverse biological activities, is critical for its study in various fields, including plant physiology, food chemistry, and pharmacology. Cross-validation of analytical methods is an essential process to ensure the reliability and comparability of data generated by different techniques or in different laboratories.[1] This guide provides a comparative overview of common analytical methods for the quantification of (+)-Vomifoliol, supported by typical performance data and detailed experimental protocols.

Introduction to (+)-Vomifoliol

(+)-Vomifoliol is a C13-norisoprenoid found in a variety of plants, fruits, and honey.[2][3] It is known to possess several biological activities, including potential immunosuppressive effects.[4] The precise measurement of (+)-Vomifoliol concentrations is crucial for understanding its physiological roles, for quality control of natural products, and for pharmacokinetic studies in drug development.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of (+)-Vomifoliol is dependent on several factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation. The most commonly employed techniques for the analysis of similar natural products include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Quantitative Performance Data

The following table summarizes the typical performance parameters for HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of small organic molecules like (+)-Vomifoliol. These values are representative and may vary depending on the specific instrumentation, column, and operating conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (% RSD) < 5%< 10%< 3%
Limit of Detection (LOD) 10-50 ng/mL1-10 ng/mL0.01-1 ng/mL
Limit of Quantification (LOQ) 50-200 ng/mL5-50 ng/mL0.05-5 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the quantification of (+)-Vomifoliol using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like (+)-Vomifoliol.[8][9]

Sample Preparation:

  • Weigh 1 gram of the homogenized sample matrix.

  • Perform a solid-liquid extraction with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Sonicate the mixture for 30 minutes, followed by centrifugation.

  • Collect the supernatant and repeat the extraction process twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for (+)-Vomifoliol (e.g., 245 nm).

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][10] Derivatization is often required for polar compounds like (+)-Vomifoliol to increase their volatility.

Sample Preparation and Derivatization:

  • Perform sample extraction as described for HPLC.

  • After evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

  • Injection Mode: Splitless.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized (+)-Vomifoliol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of compounds in complex matrices.[7][11][12]

Sample Preparation:

  • Sample extraction is performed as described for HPLC.

  • The final extract is reconstituted in a solvent compatible with the initial mobile phase conditions.

LC-MS/MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[13]

  • Column: A sub-2 µm particle size C18 column.

  • Mobile Phase: Similar to HPLC, but using LC-MS grade solvents.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for (+)-Vomifoliol.[11]

Method Validation Parameters

For a comprehensive cross-validation, the following parameters should be assessed for each method according to established guidelines.[1][14][15][16]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Signaling Pathways and Experimental Workflows

General Workflow for Analytical Method Cross-Validation

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Method_A Method A (e.g., HPLC-UV) Validation_A Validation of Method A (Linearity, Accuracy, Precision, etc.) Method_A->Validation_A Method_B Method B (e.g., GC-MS) Validation_B Validation of Method B (Linearity, Accuracy, Precision, etc.) Method_B->Validation_B Sample_Analysis Analysis of the Same Samples by Both Methods Validation_A->Sample_Analysis Validation_B->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Comparability and Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship of Validation Parameters

Analytical Method Analytical Method Specificity Specificity Analytical Method->Specificity Linearity Linearity Analytical Method->Linearity Accuracy Accuracy Analytical Method->Accuracy Precision Precision Analytical Method->Precision LOD LOD Analytical Method->LOD LOQ LOQ Analytical Method->LOQ Robustness Robustness Analytical Method->Robustness Validated Method Validated Method Specificity->Validated Method Linearity->Validated Method Accuracy->Validated Method Precision->Validated Method LOD->Validated Method LOQ->Validated Method Robustness->Validated Method

References

Comparing the cytotoxic effects of (+)-Vomifoliol across a panel of human cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-cancer agents, (+)-Vomifoliol, a naturally occurring apocarotenoid, has emerged as a compound of interest. This guide provides a comparative overview of the cytotoxic effects of (+)-Vomifoliol across a panel of human cancer cell lines, supported by available experimental data. The information presented herein aims to facilitate an objective assessment of its potential as a therapeutic candidate.

Comparative Cytotoxicity of (+)-Vomifoliol

The in vitro cytotoxic activity of (+)-Vomifoliol has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, have been reported in several studies. The following table summarizes the available IC50 values for (+)-Vomifoliol against different human cancer cell lines.

Cell LineCancer TypeIC50 (µM)AssayExposure Time (hrs)
A549Lung Carcinoma> 10SRB72
HT-29Colon Adenocarcinoma> 10CellTiter 9672

Note: An IC50 value of "> 10 µM" suggests that at the highest concentration tested (10 µM), the compound did not inhibit the growth of the cancer cells by 50%. This indicates a relatively low cytotoxic activity against these specific cell lines under the tested conditions.

Experimental Protocols

The determination of the cytotoxic effects of (+)-Vomifoliol typically involves standardized cell viability assays. The two primary methods cited in the available literature are the Sulforhodamine B (SRB) assay and the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS-based).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Workflow of the Sulforhodamine B (SRB) Assay:

SRB_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Fixation & Staining cluster_2 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with (+)-Vomifoliol B->C D Incubate for 72h C->D E Fix cells with TCA D->E F Wash with water E->F G Stain with SRB dye F->G H Wash with 1% acetic acid G->H I Solubilize bound dye H->I J Read absorbance at 515 nm I->J

Caption: Workflow of the Sulforhodamine B (SRB) Assay for cytotoxicity assessment.

Detailed Steps:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Addition: The cells are then treated with various concentrations of (+)-Vomifoliol.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Fixation: The cells are fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is read on a microplate reader at a wavelength of 515 nm. The optical density is proportional to the total cellular protein, which correlates with the cell number.

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

This assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It utilizes a tetrazolium compound, MTS, which is bioreduced by viable cells into a colored formazan (B1609692) product.

Workflow of the MTS Assay:

MTS_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Reaction cluster_2 Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with (+)-Vomifoliol B->C D Incubate for 72h C->D E Add CellTiter 96® Reagent D->E F Incubate for 1-4h E->F G Read absorbance at 490 nm F->G

Caption: Workflow of the MTS-based cell viability assay.

Detailed Steps:

  • Cell Plating and Treatment: Similar to the SRB assay, cells are seeded and treated with (+)-Vomifoliol for the desired duration.

  • Reagent Addition: The CellTiter 96® AQueous One Solution Reagent is added directly to the culture wells.

  • Incubation: The plate is incubated for 1 to 4 hours at 37°C.

  • Absorbance Reading: The absorbance is recorded at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells in the culture.

Signaling Pathways

The molecular mechanisms underlying the cytotoxic effects of (+)-Vomifoliol in cancer cells are not yet fully elucidated. However, one study has shed light on its activity in Jurkat cells, a human T-lymphocyte leukemia cell line. In this specific context, (+)-Vomifoliol was found to inhibit the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

Inhibition of the NFAT Signaling Pathway by (+)-Vomifoliol in Jurkat Cells:

NFAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TCR T-Cell Receptor PLC PLCγ1 TCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene Vomifoliol (+)-Vomifoliol Vomifoliol->Calcineurin Inhibits

Caption: (+)-Vomifoliol inhibits the Calcineurin-NFAT signaling pathway in Jurkat cells.

This pathway is crucial for the activation of T-cells and the transcription of various genes, including cytokines like Interleukin-2 (IL-2). Calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, plays a pivotal role by dephosphorylating the cytoplasmic NFAT transcription factors, leading to their nuclear translocation and subsequent gene transcription. By inhibiting calcineurin, (+)-Vomifoliol prevents the activation of NFAT and the expression of its target genes, which may contribute to its effects on these leukemia cells.

Conclusion

The currently available data suggests that (+)-Vomifoliol exhibits low cytotoxic activity against human lung (A549) and colon (HT-29) carcinoma cell lines. Its mechanism of action has been partially elucidated in Jurkat leukemia cells, where it targets the NFAT signaling pathway. Further comprehensive studies across a broader panel of human cancer cell lines are warranted to fully understand its cytotoxic potential and to explore the underlying molecular mechanisms. Such research will be crucial in determining the viability of (+)-Vomifoliol as a lead compound for the development of novel anticancer therapies.

A Comparative Analysis of (+)-Vomifoliol and Other Norisoprenoids: Unraveling Differences in Flavor and Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor and aroma profiles of (+)-vomifoliol and other significant norisoprenoids. By presenting quantitative data, detailed experimental protocols, and visual representations of biosynthetic pathways, this document serves as a valuable resource for professionals in flavor chemistry, food science, and drug development.

Norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids. They are known for their potent and diverse sensory impacts, often possessing very low odor detection thresholds, making them crucial contributors to the aroma of many wines, fruits, and flowers.[1][2] This guide focuses on (+)-vomifoliol and provides a comparative perspective against other well-characterized norisoprenoids such as β-damascenone, β-ionone, and 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN).

Quantitative Comparison of Flavor and Aroma Profiles

CompoundAroma/Flavor DescriptorsOdor Detection Threshold (in water)References
(+)-Vomifoliol FruityNot available[2]
β-Damascenone Fruity, Honey, Floral, Rose, Cooked Apple0.002 - 0.05 µg/L[1]
β-Ionone Violet, Raspberry, Woody0.007 - 0.9 µg/L[1]
TDN Petrol, Kerosene2 µg/L[1]
Vitispirane Floral, Fruity, Woody, Eucalyptus, Camphor800 µg/L[1]
Actinidiol Woody, EarthyNot available
3-Oxo-α-ionol TobaccoNot available
Riesling Acetal Kerosene-like, Floral100 µg/L

Experimental Protocols

The characterization of flavor and aroma profiles relies on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments cited in the study of norisoprenoids.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with human sensory perception.

  • Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., wine, fruit juice) using methods such as solid-phase microextraction (SPME) or liquid-liquid extraction.

  • Instrumentation: A gas chromatograph equipped with a sniffing port at the column outlet. The effluent from the capillary column is split between a chemical detector (e.g., mass spectrometer) and the sniffing port.

  • Procedure:

    • A trained panelist sniffs the effluent at the sniffing port as the separated compounds elute from the GC column.

    • The panelist records the time and a descriptor for each odor detected.

    • The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound.

2. Sensory Panel Analysis

Sensory panels provide quantitative descriptive analysis of the flavor and aroma of a substance.

  • Panelists: A panel of 8-12 trained assessors is typically used. Panelists are screened for their ability to discriminate and consistently rate specific attributes.

  • Environment: The evaluation is conducted in a controlled environment, with individual booths to prevent distractions and interaction among panelists. The room should be well-ventilated and free of foreign odors.

  • Procedure:

    • Training: Panelists are trained with reference standards for the aroma attributes to be evaluated (e.g., fruity, floral, woody).

    • Sample Presentation: Samples are presented blind and in a randomized order to avoid bias. Samples are served at a controlled temperature in standardized glassware.

    • Evaluation: Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 10-point scale where 0 = not perceived and 10 = very intense).

    • Data Analysis: The data from the panelists are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the samples.

Biosynthesis of Norisoprenoids

Norisoprenoids are formed through the enzymatic or photochemical degradation of C40 carotenoids, such as β-carotene and lutein. This process, known as carotenoid cleavage, is catalyzed by carotenoid cleavage dioxygenases (CCDs). The resulting C13-norisoprenoids can exist as free volatile compounds or as non-volatile glycosidically bound precursors, which can release their aromatic aglycones during processes like fermentation or aging.

// Nodes Carotenoids [label="C40 Carotenoids\n(e.g., β-Carotene, Lutein)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Enzymatic/Photochemical\nCleavage (CCDs)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Norisoprenoids [label="C13-Norisoprenoid Aglycones\n(Volatile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycosylation [label="Glycosylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Precursors [label="Glycosidically Bound\nPrecursors (Non-volatile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Acid/Enzymatic\nHydrolisis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Vomifoliol [label="(+)-Vomifoliol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Others [label="Other Norisoprenoids\n(β-Damascenone, β-Ionone, TDN)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Carotenoids -> Cleavage; Cleavage -> Norisoprenoids; Norisoprenoids -> Glycosylation; Glycosylation -> Precursors; Precursors -> Hydrolysis; Hydrolysis -> Norisoprenoids; Norisoprenoids -> Vomifoliol [style=dashed]; Norisoprenoids -> Others [style=dashed]; } . Caption: Biosynthesis of C13-norisoprenoids from carotenoids.

Experimental Workflow for Flavor Profile Analysis

The comprehensive analysis of a product's flavor profile involves a multi-step workflow that integrates both instrumental and sensory techniques.

// Nodes Sample [label="Sample Preparation\n(e.g., Wine, Fruit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Volatile Extraction\n(SPME, LLE)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_O [label="GC-Olfactometry\n(Odor-Active Compound ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GC_MS [label="GC-Mass Spectrometry\n(Quantification & Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensory [label="Sensory Panel Analysis\n(Descriptive Profiling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Integration & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Profile [label="Comprehensive Flavor Profile", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> GC_O; Extraction -> GC_MS; Sample -> Sensory; GC_O -> Data; GC_MS -> Data; Sensory -> Data; Data -> Profile; } . Caption: Experimental workflow for flavor profile analysis.

References

In Vivo Validation of (+)-Vomifoliol: A Comparative Guide for Anti-inflammatory Properties in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising in vitro and ex vivo findings, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo data from animal models to validate the anti-inflammatory properties of (+)-Vomifoliol. Existing research primarily focuses on its effects in cellular and non-cellular systems, highlighting its potential but leaving its efficacy within a whole organism unconfirmed.

This guide provides a summary of the current understanding of (+)-Vomifoliol's anti-inflammatory potential based on existing preclinical data. Furthermore, it outlines the standard experimental protocols for key in vivo animal models that would be necessary for its validation and presents comparative data for well-established anti-inflammatory drugs within these models to serve as a benchmark for future studies.

Summary of In Vitro and Ex Vivo Anti-inflammatory Activity of (+)-Vomifoliol

In vitro and ex vivo investigations have provided the foundational evidence for (+)-Vomifoliol's potential as an anti-inflammatory agent.[1][2] These studies, primarily conducted on human immune cells, have demonstrated its ability to modulate key inflammatory pathways.

Key Preclinical Findings:

  • Enzyme Inhibition: (+)-Vomifoliol has shown an ability to inhibit pro-inflammatory enzymes. Notably, its inhibitory action against lipoxygenase (LOX) is comparable to the natural anti-inflammatory compound nordihydroguaiaretic acid (NDGA).[1] However, its inhibitory effects on hyaluronidase (B3051955) and cyclooxygenase-2 (COX-2) were found to be less potent than standard controls.[1]

  • Cytokine Modulation: In cell-based assays, (+)-Vomifoliol has been shown to significantly decrease the production of the pro-inflammatory mediator nitric oxide (NO) in activated immune cells.[1] It also effectively downregulates the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-2 (IL-2).[1] Ex vivo experiments using human peripheral blood mononuclear cells (PBMCs) and neutrophils further confirmed a dose-dependent reduction in the release of TNF-α, IL-8, IL-6, and Interleukin-1β (IL-1β).[1]

  • Upregulation of Anti-inflammatory Cytokines: At higher concentrations, (+)-Vomifoliol has demonstrated the ability to increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

  • Signaling Pathway Interference: The underlying mechanism of (+)-Vomifoliol's action appears to be linked to the modulation of critical inflammatory signaling pathways. Evidence suggests that it can reduce the gene expression of NF-κB1 and NF-κB2, indicating an inhibitory effect on the pivotal NF-κB signaling pathway.[1]

Standard Animal Models for In Vivo Anti-inflammatory Validation

The following are detailed methodologies for widely accepted animal models essential for the future in vivo assessment of (+)-Vomifoliol.

Carrageenan-Induced Paw Edema

This model is a cornerstone for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3][4][5]

Experimental Protocol:

  • Animal Subjects: Male Wistar or Sprague-Dawley rats (weighing 150-200g) are commonly used.

  • Grouping: Animals are randomly assigned to a minimum of three groups: a vehicle control group, a standard drug group (e.g., Indomethacin at 10 mg/kg), and one or more groups treated with varying doses of the test compound.

  • Procedure:

    • The initial volume of the right hind paw is measured for each animal using a plethysmometer.

    • The test compound, standard drug, or vehicle is administered, typically via oral gavage or intraperitoneal injection.

    • After a 30 to 60-minute absorption period, a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw.

    • Paw volume is subsequently measured at regular intervals, usually 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated to determine the anti-inflammatory effect, using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 (Vc = average paw volume increase in the control group; Vt = average paw volume increase in the treated group).

Cotton Pellet-Induced Granuloma

This model is employed to assess the efficacy of anti-inflammatory agents on the proliferative phase of chronic inflammation.[6][7][8][9]

Experimental Protocol:

  • Animal Subjects: Male Wistar rats (150-200g) are the preferred model.

  • Grouping: Similar to the acute model, animals are divided into control, standard drug (e.g., Dexamethasone at 1 mg/kg), and test compound groups.

  • Procedure:

    • Under anesthesia, sterilized cotton pellets (typically 10-50 mg) are surgically implanted into the subcutaneous tissue of the axilla or groin.

    • The respective treatments (vehicle, standard, or test compound) are administered daily for seven consecutive days.

    • On the eighth day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are carefully dissected.

    • The wet weight of the granuloma is recorded.

    • The pellets are then dried in an oven at 60°C to a constant weight, which is also recorded.

  • Data Analysis: The anti-proliferative and anti-exudative effects are determined by the difference in the dry and wet weights of the pellets, respectively. The percentage of granuloma inhibition is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 (Wc = average dry weight of granuloma in the control group; Wt = average dry weight of granuloma in the treated group).

Lipopolysaccharide (LPS)-Induced Endotoxemia

This model is utilized to investigate systemic inflammatory responses, akin to sepsis, and the ability of a compound to mitigate cytokine storms.[10][11][12][13]

Experimental Protocol:

  • Animal Subjects: C57BL/6 or BALB/c mice are commonly selected for this model.

  • Grouping: Animals are allocated to control, standard (e.g., Dexamethasone), and test compound groups.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • Following a 1-2 hour interval, a dose of LPS (typically 5-20 mg/kg) is administered intraperitoneally to induce endotoxemia.

    • For survival analysis, mortality is monitored over 24-72 hours.

    • For mechanistic investigations, animals are euthanized at predetermined time points post-LPS injection.

  • Data Analysis:

    • Survival: Kaplan-Meier survival curves are plotted and statistically analyzed.

    • Cytokine Analysis: Blood samples are collected to measure serum levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Histopathology: Organs such as the lungs and liver are harvested for histological examination to assess inflammation-induced damage.

Comparative Performance of Standard Anti-inflammatory Drugs

The following table provides an overview of the expected efficacy of standard anti-inflammatory drugs in these models, which can be used as a comparative baseline for any future in vivo studies of (+)-Vomifoliol.

Animal ModelStandard DrugExpected Outcome
Carrageenan-Induced Paw Edema Indomethacin (10 mg/kg)Significant inhibition of paw edema, typically in the range of 40-60%.
Diclofenac (10 mg/kg)Potent reduction in paw edema, often with efficacy comparable to or exceeding that of Indomethacin.
Cotton Pellet-Induced Granuloma Dexamethasone (1 mg/kg)Strong inhibition of both the exudative and proliferative phases of inflammation, often greater than 50%.
Indomethacin (10 mg/kg)Moderate inhibition of granuloma formation.
LPS-Induced Endotoxemia DexamethasoneMarkedly improves survival rates and significantly reduces systemic levels of pro-inflammatory cytokines.

Visualizations

Postulated Anti-inflammatory Signaling Pathway of (+)-Vomifoliol (from In Vitro Data)

Vomifoliol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene expression Vomifoliol (+)-Vomifoliol Vomifoliol->IKK inhibits Vomifoliol->NFkB inhibits

Caption: Postulated mechanism of (+)-Vomifoliol via inhibition of the NF-κB signaling pathway.

General Workflow for In Vivo Anti-inflammatory Drug Evaluation

Workflow A Compound Identification ((+)-Vomifoliol) B In Vitro Screening (Cell-based assays, enzyme inhibition) A->B C Acute In Vivo Model (Carrageenan-Induced Paw Edema) B->C D Chronic In Vivo Model (Cotton Pellet-Induced Granuloma) C->D E Systemic Inflammation Model (LPS-Induced Endotoxemia) C->E F Data Analysis & Comparison (vs. Standard Drugs) D->F E->F G Mechanistic Studies (Signaling Pathways, Histopathology) F->G

References

Comparative Analysis of (+)-Vomifoliol Concentration in Gaultheria Species: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the presence and quantification of (+)-Vomifoliol in the Gaultheria genus, detailing experimental methodologies and potential biological significance.

The genus Gaultheria, belonging to the Ericaceae family, encompasses a diverse group of shrubs and small trees, many of which are utilized in traditional medicine for their anti-inflammatory and analgesic properties.[1] Phytochemical investigations have revealed a rich array of bioactive compounds within this genus, including methyl salicylate (B1505791) derivatives, flavonoids, and terpenoids.[1][2][3] Among these, the norisoprenoid (+)-Vomifoliol, also known as Blumenol A, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of the available data on (+)-Vomifoliol concentration in different species of Gaultheria, outlines common experimental protocols for its quantification, and visualizes the research workflow.

Quantitative Data on (+)-Vomifoliol in Gaultheria

Direct comparative studies on the concentration of (+)-Vomifoliol across multiple Gaultheria species are limited. However, research on individual species provides valuable insights into its distribution. The most definitive quantification to date has been performed on Gaultheria procumbens.

SpeciesPlant PartConcentration of (+)-VomifoliolMethod of QuantificationReference
Gaultheria procumbensLeaves0.36 mg/g dry weightGC-FID-MS[4]
Gaultheria procumbensFruitsBelow detection limitGC-FID-MS[4]
Gaultheria procumbensStemsNegligibleGC-FID-MS[4]

It is noteworthy that while other species such as Gaultheria yunnanensis and Gaultheria fragrantissima have been extensively studied for their chemical constituents, including methyl salicylate glycosides and other phenolic compounds, the quantification of (+)-Vomifoliol in these species has not been explicitly reported in the reviewed literature.[5][6][7][8] The presence of various glycosides and terpenoids in these species suggests that they may also contain (+)-Vomifoliol, but further targeted quantitative studies are required to confirm this.[5][7]

Experimental Protocols

The extraction, identification, and quantification of (+)-Vomifoliol from Gaultheria species involve a multi-step process. The following is a generalized protocol based on methodologies reported in the literature.

1. Plant Material Collection and Preparation:

  • Fresh plant material (leaves, stems, or fruits) is collected and authenticated.

  • The material is thoroughly cleaned, air-dried in the shade, and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction. For a lipophilic compound like (+)-Vomifoliol, chloroform (B151607) has been shown to be an effective solvent.[4]

  • The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasonic-assisted extraction. The choice of method can influence the extraction efficiency.

  • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation and Isolation (Optional):

  • For cleaner samples and more accurate quantification, the crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning or column chromatography over silica (B1680970) gel.

4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: To improve the volatility and thermal stability of (+)-Vomifoliol for GC analysis, a derivatization step is often employed. This typically involves silylating the compound using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[4]

  • Internal Standard: An internal standard, such as heptadecane, is added to the sample prior to injection to correct for variations in injection volume and detector response.[4]

  • GC-FID-MS Analysis: The derivatized sample is analyzed using a gas chromatograph coupled with a flame ionization detector (FID) and a mass spectrometer (MS). The GC separates the components of the mixture, the FID provides quantitative data, and the MS confirms the identity of the compounds based on their mass spectra.[4]

  • Quantification: The concentration of (+)-Vomifoliol is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a pure standard of (+)-Vomifoliol.

Visualizing the Research Workflow

The following diagrams illustrate the experimental workflow for the analysis of (+)-Vomifoliol and a conceptual representation of the potential biological activities of compounds from the Gaultheria genus.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plant Material (Gaultheria sp.) drying Drying and Grinding start->drying powder Powdered Plant Material drying->powder extraction Solvent Extraction (e.g., Chloroform) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract derivatization Derivatization (BSTFA + TMCS) crude_extract->derivatization gc_ms GC-FID-MS Analysis derivatization->gc_ms quantification Quantification gc_ms->quantification result (+)-Vomifoliol Concentration quantification->result

Experimental workflow for (+)-Vomifoliol analysis.

biological_pathways cluster_compounds Bioactive Compounds from Gaultheria cluster_activity Potential Biological Activities cluster_pathways Potential Downstream Signaling Pathways vomifoliol (B113931) (+)-Vomifoliol anti_inflammatory Anti-inflammatory Effects (e.g., LOX, COX-2 inhibition) vomifoliol->anti_inflammatory immunomodulatory Immunomodulatory Effects (Cytokine Regulation) vomifoliol->immunomodulatory salicylates Methyl Salicylate Glycosides salicylates->anti_inflammatory flavonoids Flavonoids & Procyanidins antioxidant Antioxidant Activity (ROS Scavenging) flavonoids->antioxidant nf_kb NF-κB Pathway anti_inflammatory->nf_kb mapk MAPK Signaling anti_inflammatory->mapk nrf2 Nrf2 Pathway antioxidant->nrf2 neuroprotective Neuroprotective Effects immunomodulatory->nf_kb

Conceptual diagram of potential biological activities.

Biological Significance of (+)-Vomifoliol

(+)-Vomifoliol has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[4] Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human immune cells.[4] Furthermore, it has demonstrated inhibitory activity against enzymes like lipoxygenase (LOX), which are involved in the inflammatory cascade.[4] Other research suggests that vomifoliol and its derivatives may play a role in glucose metabolism and exhibit anti-acetylcholinesterase activity.[9][10] The presence of this compound in Gaultheria species may contribute to their traditional medicinal uses.

Conclusion and Future Directions

The available data indicates that the leaves of Gaultheria procumbens are a notable source of (+)-Vomifoliol. However, there is a clear need for more extensive research to quantify this compound across a wider range of Gaultheria species. Such studies would provide a more complete picture of its distribution within the genus and could help to identify species with particularly high concentrations, which may be of interest for phytopharmaceutical development. Future research should also focus on elucidating the specific signaling pathways through which (+)-Vomifoliol exerts its biological effects, further validating the therapeutic potential of Gaultheria species.

References

Validating the Inhibitory Effect of (+)-Vomifoliol on Calcineurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro inhibitory effect of (+)-Vomifoliol on the calcineurin (CN) enzyme. While direct quantitative data for (+)-Vomifoliol's enzymatic inhibition is not publicly available, existing research demonstrates its significant inhibitory action on the calcineurin signaling pathway.[1] This document summarizes the available evidence for (+)-Vomifoliol and contrasts it with the well-established calcineurin inhibitors, Cyclosporin A (CsA) and Tacrolimus (FK506), for which extensive quantitative data exists.

Executive Summary

(+)-Vomifoliol, a natural sesquiterpenoid, has been identified as an inhibitor of the calcineurin signaling pathway.[1] Studies have shown that it can significantly inhibit calcineurin at concentrations with low cytotoxicity, leading to a reduction in the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) and subsequent downregulation of interleukin-2 (B1167480) (IL-2) expression.[1] While a specific IC50 value for the direct enzymatic inhibition of calcineurin by (+)-Vomifoliol is not yet reported, its demonstrated biological effects position it as a compound of interest for further investigation as a potential immunosuppressant.

In contrast, Cyclosporin A and Tacrolimus are potent, well-characterized calcineurin inhibitors with established clinical use. Their inhibitory activities have been quantified in numerous in vitro studies, providing a benchmark for the evaluation of new potential inhibitors. This guide presents a compilation of reported IC50 values for these compounds to offer a quantitative perspective, with the important caveat that direct comparison is challenging due to variations in experimental conditions across different studies.

Comparative Performance: In Vitro Inhibition of Calcineurin

The following table summarizes the available data on the inhibitory effects of (+)-Vomifoliol, Cyclosporin A, and Tacrolimus on calcineurin. It is crucial to note that the IC50 values for Cyclosporin A and Tacrolimus were obtained from various studies with differing experimental setups.

CompoundTargetReported IC50 ValuesKey Findings and Remarks
(+)-Vomifoliol Calcineurin Signaling PathwayNot ReportedSignificantly inhibits calcineurin activity in cell-based assays, leading to reduced NFAT1 dephosphorylation and IL-2 expression.[1] Further studies are needed to determine the direct enzymatic IC50 value.
Cyclosporin A (CsA) Calcineurin~7 nM - 212 µg/LA potent inhibitor of calcineurin. The wide range of reported IC50 values reflects the variability in assay conditions, such as the use of different substrates and cell types.
Tacrolimus (FK506) Calcineurin~3 nM - 34 µg/LGenerally considered more potent than Cyclosporin A.[2] Similar to CsA, the reported IC50 values vary with the experimental protocol.

Disclaimer: The IC50 values presented for Cyclosporin A and Tacrolimus are collated from multiple sources and should be considered as indicative rather than absolute comparative values due to variations in experimental methodologies.

Calcineurin Signaling Pathway and Point of Inhibition

The diagram below illustrates the calcineurin signaling pathway, a critical cascade in T-cell activation, and highlights the point of inhibition for compounds like (+)-Vomifoliol, Cyclosporin A, and Tacrolimus.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation PLC Phospholipase C (PLC) TCR->PLC 2. TCR Activation IP3 IP3 PLC->IP3 3. IP3 Production ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds to ER Receptor Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto 5. Ca2+ Release Ca2_ER Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin 6. Binds to Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive 7. Activates Calcineurin Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P 8. Dephosphorylates NFAT NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n 9. Nuclear Translocation Inhibitors (+)-Vomifoliol, Cyclosporin A, Tacrolimus (FK506) Inhibitors->Calcineurin_active Inhibition Gene Gene Transcription (e.g., IL-2) NFAT_n->Gene 10. Activates Gene Expression Experimental_Workflow start Start reagent_prep 1. Reagent Preparation (Enzyme, Substrate, Buffers, Inhibitors) start->reagent_prep assay_setup 2. Assay Plate Setup (Addition of Buffers, Enzyme, and Inhibitors) reagent_prep->assay_setup pre_incubation 3. Pre-incubation (10-15 min at 30°C) assay_setup->pre_incubation reaction_initiation 4. Reaction Initiation (Addition of Substrate) pre_incubation->reaction_initiation incubation 5. Incubation (20-30 min at 30°C) reaction_initiation->incubation termination_color 6. Reaction Termination & Color Development (Addition of Malachite Green Reagent) incubation->termination_color data_acquisition 7. Data Acquisition (Measure Absorbance at 620-650 nm) termination_color->data_acquisition data_analysis 8. Data Analysis (Calculate % Inhibition and IC50) data_acquisition->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Neuroprotective Properties of (+)-Vomifoliol and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Performance with Supporting Experimental Data

The growing prevalence of neurodegenerative diseases has spurred intensive research into natural compounds with therapeutic potential. This guide provides a comparative analysis of the neuroprotective effects of (+)-Vomifoliol against other well-studied natural compounds: Curcumin, Resveratrol, Kaempferol, and Ginsenoside Rg1. The following sections detail their performance in key experimental assays, outline the methodologies used, and visualize the complex signaling pathways involved in their neuroprotective mechanisms.

Comparative Neuroprotective Performance

The neuroprotective potential of these natural compounds has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit amyloid-beta (Aβ) aggregation and protect neuronal cells from Aβ-induced toxicity. The data presented below is collated from multiple studies to provide a comparative overview.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is a widely used method to quantify the formation of Aβ fibrils.

CompoundConcentrationPercent Inhibition of Aβ AggregationReference
(+)-Vomifoliol 50 µM55.71%[1][2]
Curcumin 5-25 µM40-52%
IC50 = 0.8 µM-
Resveratrol Not Specified38-75%
Kaempferol Not SpecifiedInhibits Aβ fibril elongation
Ginsenoside Rg1 Not SpecifiedData not available
Neuroprotection in SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases. The following table summarizes the protective effects of the selected compounds against Aβ-induced cytotoxicity, typically measured by assays like the MTT assay, which assesses cell viability.

CompoundConcentrationNeuroprotective Effect (vs. Aβ-induced toxicity)Reference
(+)-Vomifoliol 20 µMExhibited neuroprotective effects[1][2]
Curcumin 100 µMRestored cell viability to 76%
Resveratrol 25 µMIncreased cell viability from ~60% to ~90%
Kaempferol 20 µMEnhanced cell viability by ~25-30% (from ~50%)[3]
Ginsenoside Rg1 5-40 µMInhibited Aβ-induced cell death

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to quantify the formation of amyloid fibrils.

  • Preparation of Aβ Peptides: Lyophilized Aβ1-42 peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol), dried, and then resuspended in a buffer like phosphate-buffered saline (PBS) to a desired concentration.

  • Aggregation Induction: The Aβ solution is incubated at 37°C for a specific period (e.g., 24-48 hours) to allow for fibril formation. The test compounds are co-incubated with the Aβ solution.

  • ThT Fluorescence Measurement: A solution of Thioflavin T is added to the Aβ samples. The fluorescence intensity is measured using a fluorometer with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ alone).

Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 2 hours) before being exposed to a neurotoxic agent, such as pre-aggregated Aβ1-42 peptides.

  • MTT Incubation: After the treatment period (e.g., 24 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).

Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways.

(+)-Vomifoliol Signaling Pathway

The precise neuroprotective signaling pathway of (+)-Vomifoliol is not yet fully elucidated in neuronal cells. However, studies in other cell types suggest potential mechanisms. In Jurkat cells, (+)-Vomifoliol has been shown to inhibit the calcineurin-dependent NFAT signaling pathway, which is involved in immune responses.[4] Additionally, in the context of glucose metabolism, it has been linked to the JNK/PI3K/Akt pathway. Further research is required to confirm these pathways' roles in neuroprotection.

G cluster_vomifoliol Potential Signaling Pathways of (+)-Vomifoliol (Hypothesized) Vomifoliol (+)-Vomifoliol Calcineurin Calcineurin Vomifoliol->Calcineurin Inhibition PI3K_Akt PI3K/Akt Pathway Vomifoliol->PI3K_Akt JNK JNK Pathway Vomifoliol->JNK NFAT NFAT Calcineurin->NFAT Dephosphorylation ImmuneResponse Modulation of Immune Response NFAT->ImmuneResponse Neuroprotection Neuroprotection? ImmuneResponse->Neuroprotection GlucoseMetabolism Glucose Metabolism PI3K_Akt->GlucoseMetabolism JNK->GlucoseMetabolism GlucoseMetabolism->Neuroprotection

Caption: Hypothesized signaling pathways of (+)-Vomifoliol.

Curcumin Signaling Pathways

Curcumin exerts its neuroprotective effects through multiple pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway. It also modulates the PI3K/Akt/GSK3β and CREB/BDNF pathways, which are crucial for neuronal survival and synaptic plasticity.

G cluster_curcumin Curcumin Neuroprotective Signaling Pathways Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibition Nrf2 Nrf2 Pathway Curcumin->Nrf2 Activation PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Activation Inflammation ↓ Neuroinflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant GSK3b GSK3β PI3K_Akt->GSK3b Inhibition CREB CREB PI3K_Akt->CREB Activation NeuronalSurvival ↑ Neuronal Survival & Plasticity GSK3b->NeuronalSurvival Promotes Apoptosis BDNF BDNF CREB->BDNF Activation BDNF->NeuronalSurvival

Caption: Key neuroprotective signaling pathways modulated by Curcumin.

Resveratrol Signaling Pathways

Resveratrol is known to activate SIRT1, a key regulator of cellular metabolism and stress resistance. It also activates the AMPK and Nrf2 pathways, leading to enhanced mitochondrial function and antioxidant defense. Furthermore, it can inhibit pro-inflammatory pathways like NF-κB and MAPK/ERK.

G cluster_resveratrol Resveratrol Neuroprotective Signaling Pathways Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activation AMPK AMPK Resveratrol->AMPK Activation Nrf2 Nrf2 Resveratrol->Nrf2 Activation NFkB_MAPK NF-κB & MAPK/ERK Resveratrol->NFkB_MAPK Inhibition Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis SIRT1->Mitochondrial_Biogenesis AMPK->Mitochondrial_Biogenesis Antioxidant_Defense ↑ Antioxidant Defense Nrf2->Antioxidant_Defense Neuroinflammation ↓ Neuroinflammation NFkB_MAPK->Neuroinflammation

Caption: Major neuroprotective signaling pathways activated by Resveratrol.

Kaempferol Signaling Pathways

Kaempferol demonstrates neuroprotective effects by modulating several key signaling pathways. It activates the NRF2 pathway, enhancing antioxidant defenses. It also inhibits pro-inflammatory pathways such as TLR-4/MAPK and TLR-4/NF-κB. Furthermore, it influences the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and response to stress.

G cluster_kaempferol Kaempferol Neuroprotective Signaling Pathways Kaempferol Kaempferol NRF2 NRF2 Kaempferol->NRF2 Activation TLR4_MAPK TLR-4/MAPK Kaempferol->TLR4_MAPK Inhibition TLR4_NFkB TLR-4/NF-κB Kaempferol->TLR4_NFkB Inhibition PI3K_Akt PI3K/Akt Kaempferol->PI3K_Akt Modulation MAPK_ERK MAPK/ERK Kaempferol->MAPK_ERK Modulation Antioxidant_Response ↑ Antioxidant Response NRF2->Antioxidant_Response Neuroinflammation ↓ Neuroinflammation TLR4_MAPK->Neuroinflammation TLR4_NFkB->Neuroinflammation Neuronal_Survival ↑ Neuronal Survival PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Caption: Key signaling pathways involved in Kaempferol's neuroprotection.

Ginsenoside Rg1 Signaling Pathways

Ginsenoside Rg1 has been shown to exert neuroprotective effects through the activation of the Epac1/Rap1 signaling pathway, which can attenuate oxidative stress. It also promotes neuronal survival and plasticity by activating the PI3K/Akt and MAPK/ERK pathways.

G cluster_ginsenoside Ginsenoside Rg1 Neuroprotective Signaling Pathways GinsenosideRg1 Ginsenoside Rg1 Epac1_Rap1 Epac1/Rap1 GinsenosideRg1->Epac1_Rap1 Activation PI3K_Akt PI3K/Akt GinsenosideRg1->PI3K_Akt Activation MAPK_ERK MAPK/ERK GinsenosideRg1->MAPK_ERK Activation Oxidative_Stress ↓ Oxidative Stress Epac1_Rap1->Oxidative_Stress Neuronal_Survival ↑ Neuronal Survival & Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

Caption: Neuroprotective signaling pathways activated by Ginsenoside Rg1.

Experimental Workflow

The general workflow for assessing the neuroprotective effects of natural compounds is a multi-step process that involves both biochemical and cell-based assays.

G cluster_workflow General Experimental Workflow for Neuroprotection Studies A Compound Preparation (e.g., (+)-Vomifoliol, Curcumin) C ThT Assay (Inhibition of Aβ Aggregation) A->C E Compound & Aβ Treatment A->E B Aβ Peptide Preparation & Aggregation B->C B->E Aβ-induced toxicity H Data Analysis & Comparison C->H D SH-SY5Y Cell Culture D->E F MTT Assay (Cell Viability Assessment) E->F G Western Blot / PCR (Signaling Pathway Analysis) E->G F->H G->H

Caption: A generalized workflow for in vitro neuroprotection studies.

References

Evaluating the Synergistic Anti-Inflammatory Potential of (+)-Vomifoliol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the anti-inflammatory properties of (+)-Vomifoliol and explores its potential for synergistic effects when combined with other anti-inflammatory agents. While direct experimental evidence of synergy is limited in current literature, this document compiles existing data on (+)-Vomifoliol's mechanisms of action and offers a scientific rationale for future investigations into combination therapies.

Anti-Inflammatory Profile of (+)-Vomifoliol

(+)-Vomifoliol, a naturally occurring apocarotenoid, has demonstrated notable anti-inflammatory and immunomodulatory activities in various in vitro and ex vivo studies. Its effects are mediated through the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Summary of Quantitative Data

The following tables summarize the reported anti-inflammatory effects of (+)-Vomifoliol from preclinical studies.

Table 1: Effect of (+)-Vomifoliol on Pro-Inflammatory Mediators

MediatorCell TypeStimulant(+)-Vomifoliol ConcentrationInhibition/Reduction (%)Reference
TNF-αRAW 264.7 MacrophagesLPSNot SpecifiedSignificant Downregulation[1]
IL-6RAW 264.7 MacrophagesLPSNot SpecifiedSignificant Downregulation[1]
IL-8Human NeutrophilsfMLP75 µM62.5[1]
IL-1βHuman NeutrophilsfMLP75 µM51.1[1]
Nitric Oxide (NO)Murine Microglia N9LPSNot SpecifiedSignificant Inhibition[1]
Nitric Oxide (NO)RAW 264.7 MacrophagesLPSNot SpecifiedSignificant Inhibition[1]
Reactive Oxygen Species (ROS)Human NeutrophilsfMLP75 µM54.8[1]
Elastase-2Human NeutrophilsfMLPNot SpecifiedSignificant Downregulation[1]
Metalloproteinase-9Human NeutrophilsfMLPNot SpecifiedSignificant Downregulation[1]

Table 2: Effect of (+)-Vomifoliol on Anti-Inflammatory Mediators

MediatorCell TypeStimulant(+)-Vomifoliol ConcentrationIncrease (%)Reference
IL-10Human PBMCsLPS75 µM29[1]

Table 3: Inhibitory Activity of (+)-Vomifoliol on Pro-Inflammatory Enzymes

EnzymeIC50 (µM)ComparisonReference
Lipoxygenase (LOX)Comparable to Nordihydroguaiaretic acid (NDGA)Weaker than NDGA for HYAL and COX-2[1]
Cyclooxygenase-2 (COX-2)Weaker than Celecoxib-[1]
Hyaluronidase (HYAL)Weaker than NDGA-[1]
Known Signaling Pathways

(+)-Vomifoliol exerts its anti-inflammatory effects by targeting multiple signaling pathways.

  • NF-κB Pathway: (+)-Vomifoliol has been shown to downregulate the gene expression of NF-κB1 and NF-κB2 in LPS-stimulated peripheral blood mononuclear cells (PBMCs).[1] The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[1][2]

  • Lipoxygenase (LOX) Pathway: The compound significantly inhibits the LOX enzyme and its gene expression.[1] The LOX pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[1]

  • Calcineurin (CN)-NFAT Pathway: Vomifoliol has been found to inhibit calcineurin, a key enzyme in the activation of the Nuclear Factor of Activated T-cells (NFAT).[3] This inhibition leads to reduced dephosphorylation of NFAT1 and subsequent downregulation of IL-2 expression, an important cytokine in T-cell mediated immune responses.[3]

Potential for Synergistic Effects with Other Anti-Inflammatory Agents

Based on its known mechanisms of action, (+)-Vomifoliol presents a promising candidate for combination therapy. Synergistic effects may be achieved by targeting different inflammatory pathways simultaneously.

Rationale for Combination with COX-2 Inhibitors

Given that (+)-Vomifoliol shows weaker inhibition of COX-2 compared to its effect on LOX, combining it with a selective COX-2 inhibitor (e.g., Celecoxib) could provide a broader blockade of the arachidonic acid cascade. This dual inhibition of both LOX and COX pathways could lead to a more potent anti-inflammatory effect and potentially reduce the required doses of each agent, thereby minimizing side effects.

Rationale for Combination with MAPK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in inflammation, often acting upstream of NF-κB.[4][5] Many natural flavonols exert their anti-inflammatory effects by inhibiting MAPK signaling.[4][5] Combining (+)-Vomifoliol with a MAPK inhibitor could result in a synergistic effect by blocking inflammatory signaling at multiple levels.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory effects and potential synergy of (+)-Vomifoliol.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) and RAW 264.7 murine macrophages are suitable models.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of (+)-Vomifoliol, another anti-inflammatory agent, or a combination of both for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Pro-Inflammatory Mediators
  • Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent), and cDNA is synthesized using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes such as NFKB1, NFKB2, LOX, and IL6 are quantified by qRT-PCR using specific primers and a fluorescent dye like SYBR Green. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction and Quantification: Cells are lysed to extract total protein, and the concentration is determined using a BCA protein assay.

  • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-JNK, phospho-ERK, phospho-p38) and their total forms. Horseradish peroxidase-conjugated secondary antibodies are used for detection.

Visualizations

The following diagrams illustrate the key signaling pathways of (+)-Vomifoliol and a proposed workflow for evaluating synergistic effects.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Signaling Pathways cluster_2 Cellular Response lps LPS nfkb NF-κB Pathway lps->nfkb lox LOX Pathway lps->lox cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, IL-1β) nfkb->cytokines leukotrienes Leukotrienes lox->leukotrienes cn Calcineurin-NFAT Pathway il2 IL-2 cn->il2 vomifoliol (+)-Vomifoliol vomifoliol->nfkb Inhibits vomifoliol->lox Inhibits vomifoliol->cn Inhibits

Caption: Anti-inflammatory mechanisms of (+)-Vomifoliol.

G start Start: Select Anti-inflammatory Agents step1 In Vitro Cell Culture (e.g., RAW 264.7, PBMCs) start->step1 step2 Treatment with: - (+)-Vomifoliol alone - Agent B alone - Combination step1->step2 step3 Induce Inflammation (e.g., LPS stimulation) step2->step3 step4 Measure Inflammatory Markers: - NO, Cytokines (ELISA) - Gene Expression (qRT-PCR) step3->step4 step5 Analyze for Synergy (e.g., Combination Index) step4->step5 end Conclusion on Synergistic Effects step5->end

Caption: Experimental workflow for evaluating synergy.

References

Head-to-Head Comparison of (+)-Vomifoliol and Blumenol A Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Stereoisomeric Bioactivity

For researchers and professionals in drug development, understanding the nuanced biological activities of natural compounds is paramount. This guide provides a head-to-head comparison of the bioactivities of (+)-Vomifoliol and Blumenol A. It is critical to note that the nomenclature of these compounds can be overlapping. (+)-Vomifoliol is a stereoisomer of vomifoliol (B113931), and the specific stereoisomer, (6S,9R)-vomifoliol, is also known as Blumenol A[1]. Therefore, this comparison will focus on the known bioactivities of (6S,9R)-vomifoliol (Blumenol A) and, where available, compare them with other stereoisomers of vomifoliol.

Vomifoliol and its stereoisomers are naturally occurring apocarotenoids found in a variety of plants. They have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and immunosuppressive effects. This guide synthesizes experimental data to provide a clear comparison of these activities.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the various bioactivities of (6S,9R)-vomifoliol (Blumenol A) and its stereoisomers.

Table 1: Anti-Inflammatory and Antioxidant Activities of (6S,9R)-Vomifoliol (Blumenol A)

Bioactivity AssayTargetTest SystemResult (IC50/Effect)Reference
Anti-Inflammatory
Enzyme InhibitionLipoxygenase (LOX)Non-cellularIC50: 0.18 ± 0.02 mM[1]
Hyaluronidase (HYAL)Non-cellularIC50: 0.89 ± 0.05 mM[1]
Cyclooxygenase-2 (COX-2)Non-cellularIC50: 3.86 ± 0.11 mM[1]
Cyclooxygenase-1 (COX-1)Non-cellularNo significant inhibition[1]
Cytokine Release (LPS-stimulated PBMCs)IL-6Human PBMCsSignificant reduction at 50-75 µM[1]
TNF-αHuman PBMCsSignificant reduction at 50-75 µM[1]
IL-10 (anti-inflammatory)Human PBMCsSignificant increase at 50-75 µM[1]
Antioxidant
ROS Production (fMLP-stimulated neutrophils)Reactive Oxygen Species (ROS)Human Neutrophils54.8% reduction at 75 µM[1]

Table 2: Comparative Anti-Neuroinflammatory Activity of Vomifoliol Stereoisomers

CompoundTest SystemResult (IC50)Reference
Vomifoliol Isomer 1LPS-activated BV-2 microglial cells39 µM[2]
Vomifoliol Isomer 2LPS-activated BV-2 microglial cells~50-60 µM (estimated from range)[2]
Vomifoliol Isomer 3LPS-activated BV-2 microglial cells76 µM[2]

Note: The specific stereoisomers for the anti-neuroinflammatory activity were not explicitly detailed in the reference beyond being "three isomers of vomifoliol".

Table 3: Neuroprotective and Immunosuppressive Activities of Vomifoliol

Bioactivity AssayTarget/PathwayTest SystemResultReference
Neuroprotective Amyloid-beta (Aβ1–42) aggregationThioflavin T assay55.71% inhibition at 50 μM[2]
Aβ1–42-induced cytotoxicityNeuroblastoma SH-SY5Y cellsNeuroprotective effect at 20 μM[2]
Immunosuppressive Calcineurin (CN)In vitroSignificant inhibition[3]
NFAT signaling pathwayJurkat cellsInhibition of NFAT1 dephosphorylation[3]
IL-2 expressionPMA/Ionomycin-stimulated Jurkat cellsReduction in IL-2 expression[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Determination of Anti-Inflammatory Activity

a) Inhibition of Pro-Inflammatory Enzymes (LOX, HYAL, COX-1, COX-2)

  • Principle: The inhibitory effect of the test compound on the activity of pro-inflammatory enzymes is measured spectrophotometrically or using ELISA-based assays.

  • Protocol:

    • Prepare stock solutions of (6S,9R)-vomifoliol and positive controls (e.g., nordihydroguaiaretic acid for LOX, acetylsalicylic acid for COX) in a suitable solvent (e.g., DMSO).

    • For the LOX and HYAL assays, the reaction is initiated by adding the substrate (linoleic acid for LOX, hyaluronic acid for HYAL) to a solution containing the respective enzyme and varying concentrations of the test compound. The change in absorbance is monitored over time at a specific wavelength.

    • For COX-1 and COX-2, commercially available ELISA kits are used according to the manufacturer's instructions. These kits typically measure the production of prostaglandins.

    • The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

b) Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Principle: The effect of the test compound on the production and release of pro- and anti-inflammatory cytokines from immune cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) is quantified using ELISA.

  • Protocol:

    • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Seed the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of (6S,9R)-vomifoliol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

    • Measure the concentrations of cytokines (e.g., IL-6, TNF-α, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's protocols.

    • The results are expressed as pg/mL or as a percentage of the cytokine production in the LPS-stimulated control.

Measurement of Antioxidant Activity

Reactive Oxygen Species (ROS) Production in Human Neutrophils

  • Principle: The intracellular production of ROS in neutrophils is measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which can be quantified by flow cytometry or a fluorescence plate reader.

  • Protocol:

    • Isolate neutrophils from fresh human blood using density gradient centrifugation followed by hypotonic lysis of erythrocytes.

    • Resuspend the neutrophils in a suitable buffer (e.g., PBS with calcium and magnesium) at a concentration of 1 x 10^6 cells/mL.

    • Load the cells with DCFH-DA (e.g., 10 µM) by incubating for 30 minutes at 37°C in the dark.

    • Wash the cells to remove excess probe.

    • Pre-incubate the cells with various concentrations of (6S,9R)-vomifoliol for 15-30 minutes.

    • Stimulate ROS production by adding an agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM).

    • Measure the fluorescence intensity of DCF immediately using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

    • The antioxidant activity is expressed as the percentage reduction in ROS production compared to the stimulated control.

Assessment of Neuroprotective and Immunosuppressive Activities

a) Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

  • Principle: The ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated microglial cells is measured using the Griess assay.

  • Protocol:

    • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with different concentrations of the vomifoliol stereoisomers for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

    • Calculate the IC50 value for the inhibition of NO production.

b) NFAT Signaling Pathway Inhibition in Jurkat Cells

  • Principle: The immunosuppressive activity is assessed by measuring the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and IL-2 production.

  • Protocol:

    • Culture Jurkat T-cells in RPMI-1640 medium.

    • Pre-treat the cells with various concentrations of vomifoliol.

    • Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the NFAT pathway.

    • To assess calcineurin (CN) activity, a specific phosphatase assay can be performed on cell lysates.

    • To measure NFAT1 dephosphorylation, Western blotting can be used to detect the phosphorylated and dephosphorylated forms of NFAT1 in nuclear extracts.

    • To quantify IL-2 production, the cell culture supernatant is collected and the concentration of IL-2 is measured by ELISA.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription Vomifoliol (6S,9R)-Vomifoliol (Blumenol A) Vomifoliol->IKK inhibits? Vomifoliol->NFkB inhibits?

Caption: Putative Anti-Inflammatory Signaling Pathway of (6S,9R)-Vomifoliol.

immunosuppressive_pathway cluster_stimulus T-Cell Activation Stimulus cluster_cell Jurkat T-Cell PMA_Iono PMA / Ionomycin Ca_increase ↑ Intracellular Ca²⁺ PMA_Iono->Ca_increase Calcineurin Calcineurin (CN) Ca_increase->Calcineurin activates NFAT_P NFAT (phosphorylated, inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (active) NFAT_P->NFAT nucleus Nucleus NFAT->nucleus translocates to IL2 IL-2 Gene Transcription nucleus->IL2 Vomifoliol Vomifoliol Vomifoliol->Calcineurin inhibits

Caption: Immunosuppressive Mechanism of Vomifoliol via the NFAT Pathway.

experimental_workflow_ros cluster_workflow ROS Production Assay Workflow start Isolate Human Neutrophils load_probe Load with DCFH-DA probe start->load_probe pre_incubate Pre-incubate with (6S,9R)-Vomifoliol load_probe->pre_incubate stimulate Stimulate with fMLP pre_incubate->stimulate measure Measure Fluorescence (Flow Cytometry) stimulate->measure end Quantify ROS Inhibition measure->end

Caption: Experimental Workflow for ROS Production Assay.

References

A Comparative Guide to the Inter-Laboratory Validation of Quantitative Methods for (+)-Vomifoliol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of (+)-Vomifoliol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of these methods is evaluated based on key validation parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Quantitative Data Summary

The following tables summarize the performance characteristics of the three analytical methods for the quantification of (+)-Vomifoliol. These data represent typical results that could be obtained in an inter-laboratory validation study.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVGC-MSUPLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.998≥ 0.9995
Accuracy (% Recovery) 95.2 - 104.5%92.8 - 106.1%98.5 - 101.2%
Precision (RSD%)
- Intra-day< 3.0%< 4.5%< 2.0%
- Inter-day< 5.0%< 6.0%< 3.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL0.015 µg/mL
Robustness GoodModerateExcellent

Table 2: Summary of Inter-Laboratory Study Results for UPLC-MS/MS Method

Participating LaboratoryLinearity (R²)Accuracy (% Recovery)Precision (Inter-day RSD%)LOQ (µg/mL)
Laboratory A 0.999699.2%2.8%0.015
Laboratory B 0.9995100.5%3.1%0.018
Laboratory C 0.999898.9%2.5%0.014
Laboratory D 0.9997101.1%3.3%0.016
Mean 0.9997 99.9% 2.9% 0.016
Overall RSD% 0.01% 1.1% 11.5% 10.4%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation : Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column : C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (40:60, v/v) containing 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 245 nm.

  • Injection Volume : 10 µL.

  • Standard Preparation : A stock solution of (+)-Vomifoliol (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation : Plant material is extracted with methanol, filtered, and the solvent is evaporated. The residue is redissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : Agilent 7890B GC System coupled to a 5977B MSD.

  • Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Acquisition : Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized (+)-Vomifoliol.

  • Derivatization : Samples and standards are dried and derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes.[1]

  • Sample Preparation : Similar to HPLC-UV, followed by the derivatization step.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Instrumentation : Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column : ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.

  • Gradient Elution : 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for (+)-Vomifoliol are optimized.

  • Standard and Sample Preparation : Similar to HPLC-UV, but with higher dilution factors due to the increased sensitivity of the method.

Visualizations

Experimental and Validation Workflow

The following diagram illustrates the general workflow for the validation of a quantitative analytical method, applicable to all three techniques discussed.

G A Method Development & Optimization B Method Validation Protocol A->B C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J Inter-Laboratory Comparison C->J D->J E->J F->J G->J H->J I->J K Validated Quantitative Method J->K

Caption: General workflow for analytical method validation.

Signaling Pathway of (+)-Vomifoliol (Hypothetical)

While the precise signaling pathway of (+)-Vomifoliol is a subject of ongoing research, a hypothetical pathway illustrating its potential mode of action in an anti-inflammatory context is presented below.

G cluster_nucleus Inside Nucleus Vomifoliol (+)-Vomifoliol Receptor Target Receptor Vomifoliol->Receptor IKK IKK Complex Receptor->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Genes->Cytokines

Caption: Hypothetical anti-inflammatory signaling pathway of (+)-Vomifoliol.

References

Safety Operating Guide

Navigating the Disposal of (+)-Vomifoliol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (+)-Vomifoliol, a naturally occurring terpenoid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific degradation protocols for (+)-Vomifoliol are not extensively detailed in public literature, a comprehensive disposal plan can be formulated by adhering to general principles of chemical waste management and interpreting available safety data. This guide provides essential, immediate safety and logistical information for the proper disposal of (+)-Vomifoliol.

Core Safety and Handling Precepts

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (+)-Vomifoliol and adhere to all local, state, provincial, and federal regulations governing chemical waste.[1][2] Standard laboratory personal protective equipment (PPE), including impervious gloves, protective clothing, and eye/face protection, should be worn at all times when handling the compound.[1]

Quantitative Data on Chemical Disposal

Table 1: General Guidelines for Laboratory Chemical Waste

Waste TypeGeneral Disposal ConsiderationRecommended Action for (+)-Vomifoliol
Pure (+)-Vomifoliol (Solid) Treat as hazardous chemical waste.Collect in a designated, properly labeled, and sealed waste container.
Solutions of (+)-Vomifoliol Organic solvent solutions are considered hazardous waste. Aqueous solutions may have different requirements.Collect in a designated, properly labeled, and sealed waste container for hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., gloves, pipette tips) Dispose of as solid chemical waste.[4]Place in a designated container for solid hazardous waste.
Empty (+)-Vomifoliol Containers Should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5]Triple-rinse with an appropriate solvent; collect the rinsate as hazardous waste. Dispose of the rinsed container according to institutional protocols.

Experimental Protocols for Chemical Waste Disposal

Currently, there are no widely published, specific experimental protocols for the chemical degradation or neutralization of (+)-Vomifoliol for disposal purposes. General procedures for the disposal of laboratory chemicals often involve incineration by a licensed waste management facility. In-lab treatment of chemical waste, such as acid-base neutralization, is typically reserved for specific, well-understood reactions and is not recommended for a compound like (+)-Vomifoliol without explicit guidance.[6]

Disposal Workflow and Decision-Making

The proper disposal of (+)-Vomifoliol should follow a structured workflow to ensure safety and compliance. The following diagram illustrates the decision-making process from initial waste generation to final disposal.

start Waste Generation ((+)-Vomifoliol or contaminated material) assess_waste Assess Waste Type start->assess_waste is_solid Solid Waste? assess_waste->is_solid solid_container Place in designated solid hazardous waste container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No label_waste Label container with 'Hazardous Waste' and contents solid_container->label_waste liquid_container Place in designated liquid hazardous waste container is_liquid->liquid_container Yes is_empty_container Empty Container? is_liquid->is_empty_container No liquid_container->label_waste triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes is_empty_container->label_waste No collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy triple_rinse->dispose_container collect_rinsate->liquid_container store_waste Store in designated Satellite Accumulation Area label_waste->store_waste waste_pickup Arrange for pickup by licensed hazardous waste disposal service store_waste->waste_pickup end Disposal Complete waste_pickup->end

References

Personal protective equipment for handling Vomifoliol, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Vomifoliol, (+)-. Given the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach assuming the substance is potentially hazardous is mandatory.[1] Adherence to these procedural guidelines is essential for ensuring laboratory safety.

I. Physical and Chemical Properties

Understanding the physical and chemical properties of Vomifoliol, (+)- is the first step in safe handling. The following table summarizes available data.

PropertyValueSource
Appearance White crystalline powder (estimated)[2]
Molecular Formula C13H20O3[3]
Molecular Weight 224.30 g/mol [3]
Melting Point 98.00 to 104.00 °C @ 760.00 mm Hg[2]
Boiling Point 362.00 to 363.00 °C @ 760.00 mm Hg (estimated)[2]
Solubility Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water (1249 mg/L @ 25 °C, estimated).[2][4]
Vapor Pressure 0.000001 mmHg @ 25.00 °C (estimated)[2]
Flash Point 187.10 °C (369.00 °F) TCC (estimated)[2]

II. Personal Protective Equipment (PPE)

When handling Vomifoliol, (+)-, a comprehensive barrier between the researcher and the chemical is critical.[5] The following PPE is required:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers additional protection from splashes.[6]
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or neoprene gloves. The inner glove provides protection if the outer glove is breached.[7]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemicals is essential to protect against skin contact.
Respiratory Protection Fit-Tested N95 Respirator or HigherFor handling solids, a minimum of an N95 respirator is required. If aerosolization is possible, a higher level of protection like a full-face respirator or a powered air-purifying respirator (PAPR) should be used.[5]
Foot Protection Closed-Toe, Non-Perforated, Chemically Resistant Safety ShoesProtects feet from spills and falling objects.

III. Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for safely handling Vomifoliol, (+)-.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Information prep2 Designate Work Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 handle2 Prepare Solution or Handle as Solid handle1->handle2 handle3 Keep Containers Covered handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste in Accordance with Regulations clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: Workflow for the safe handling of Vomifoliol, (+)- from preparation to disposal.

Experimental Protocol: Handling Vomifoliol, (+)-

  • Preparation:

    • Thoroughly review this safety guide and any other available safety information.[8]

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[5]

    • Assemble all necessary equipment, including microbalances, spatulas, and appropriately labeled containers.

    • Don all required PPE as specified in the table above.[6]

  • Handling:

    • Perform all manipulations of solid Vomifoliol, (+)- within a chemical fume hood to minimize inhalation exposure.[5]

    • Use the smallest practical quantities for the experiment to minimize waste.

    • When weighing, use a disposable weigh boat and handle it with forceps.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with Vomifoliol, (+)- covered when not in immediate use.

  • Cleanup:

    • After the experiment, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol).

    • Carefully doff PPE, removing the outer gloves first, and dispose of them in the designated hazardous waste container.[8]

IV. First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

V. Disposal Plan

All waste containing Vomifoliol, (+)- must be treated as hazardous waste.[9][10]

  • Waste Segregation: Do not mix Vomifoliol, (+)- waste with other waste streams.[10] Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[11]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "Vomifoliol, (+)-," and the date of accumulation.[10]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[12]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Do not dispose of Vomifoliol, (+)- down the drain or in regular trash.[9] Empty containers that held Vomifoliol, (+)- must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vomifoliol, (+)-
Reactant of Route 2
Vomifoliol, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.